Product packaging for 6-Iodoisoquinolin-3-amine(Cat. No.:)

6-Iodoisoquinolin-3-amine

Cat. No.: B15229932
M. Wt: 270.07 g/mol
InChI Key: QCLPGRAZSSSEJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6-Iodoisoquinolin-3-amine is a valuable heterocyclic building block designed for advanced research and development. This compound features a multifunctional isoquinoline core substituted with an amine group at the 3-position and an iodine atom at the 6-position. The amine group serves as a key handle for further derivatization through coupling reactions, while the iodine moiety is highly reactive in metal-catalyzed cross-coupling reactions, such as the Goldberg-Ullmann type coupling, enabling the construction of more complex molecular architectures . The isoquinoline scaffold is a privileged structure in medicinal chemistry, found in compounds with a broad spectrum of documented biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . Furthermore, derivatives of isoquinolin-3-amine have been identified as promising scaffolds with inherent fluorescent properties, making them potential candidates for the development of novel fluorophores and applications in materials science . The specific incorporation of an iodine atom, as seen in other iodinated heterocycles, is a strategic approach in drug discovery for creating targeted molecular probes or enhancing binding affinity in active compounds . This product is intended for research purposes as a key synthetic intermediate. It can be utilized in the exploration of new therapeutic agents, the development of fluorescent tags, and as a substrate in methodological studies for constructing complex heterocyclic systems. This compound is supplied For Research Use Only. It is not intended for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7IN2 B15229932 6-Iodoisoquinolin-3-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H7IN2

Molecular Weight

270.07 g/mol

IUPAC Name

6-iodoisoquinolin-3-amine

InChI

InChI=1S/C9H7IN2/c10-8-2-1-6-5-12-9(11)4-7(6)3-8/h1-5H,(H2,11,12)

InChI Key

QCLPGRAZSSSEJE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CN=C(C=C2C=C1I)N

Origin of Product

United States

Foundational & Exploratory

6-Iodoisoquinolin-3-amine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data for 6-Iodoisoquinolin-3-amine is limited in publicly available scientific literature. This guide has been compiled by leveraging established chemical principles and data from structurally related analogs to provide a comprehensive overview for research and drug development professionals. The information presented, particularly regarding synthesis and specific properties, should be considered predictive.

Introduction

This compound is a halogenated amino-isoquinoline derivative. The isoquinoline scaffold is a prominent structural motif found in numerous natural products and synthetic compounds with a wide range of biological activities, including antimicrobial, anticancer, and neurological effects[1][2]. The presence of an amino group at the 3-position and an iodine atom at the 6-position is anticipated to significantly influence the molecule's physicochemical properties and its interactions with biological targets. This guide provides a theoretical framework for the chemical structure, properties, synthesis, and potential biological significance of this compound.

Chemical Structure and Properties

The chemical structure of this compound features a bicyclic aromatic system composed of a benzene ring fused to a pyridine ring, with an iodine substituent on the benzene ring and an amino group on the pyridine ring.

Predicted Physicochemical Properties

The following table summarizes the predicted and known properties of this compound and its parent compounds, 3-Aminoisoquinoline and 6-Iodoisoquinoline. These predicted values are based on computational models and data from similar structures.

PropertyThis compound (Predicted)3-Aminoisoquinoline[3][4][5][6][7]6-Iodoisoquinoline
Molecular Formula C₉H₇IN₂C₉H₈N₂C₉H₆IN
Molecular Weight 270.07 g/mol 144.17 g/mol 255.06 g/mol
Appearance Likely a solid at room temperatureYellow/green solidSolid
Melting Point Not available172-178 °CNot available
Boiling Point Not available331.2 °C (predicted)Not available
Solubility Predicted to be sparingly soluble in water, soluble in organic solvents like DMSO and DMF.Not availableNot available
pKa Not available5.05 (predicted)Not available
CAS Number Not available25475-67-675476-84-5
Spectroscopic Data (Predicted)
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons. The chemical shifts will be influenced by the electron-donating amino group and the electron-withdrawing, anisotropic effects of the iodine atom. Protons on the pyridine ring will likely appear at different chemical shifts compared to those on the benzene ring.

  • ¹³C NMR: The carbon NMR spectrum will display nine distinct signals corresponding to the carbon atoms of the isoquinoline core. The carbons bearing the iodine and amino substituents will show characteristic shifts.

  • Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound.

Synthesis

Proposed Synthetic Pathway

A logical approach would involve the synthesis of 3-aminoisoquinoline followed by regioselective iodination.

G cluster_0 Step 1: Synthesis of 3-Aminoisoquinoline cluster_1 Step 2: Iodination start 2-Methylbenzonitrile step1_reagent + Reagent for Amination (e.g., Sodamide in liq. NH3) start->step1_reagent [Ref: 10] product1 3-Aminoisoquinoline step1_reagent->product1 step2_reagent + Iodinating Agent (e.g., N-Iodosuccinimide (NIS)) product1->step2_reagent [Ref: 3] final_product This compound step2_reagent->final_product

Caption: Proposed two-step synthesis of this compound.

Detailed Methodologies (Hypothetical)

Step 1: Synthesis of 3-Aminoisoquinoline

One established method for the synthesis of 3-aminoisoquinoline involves the reaction of 2-methylbenzonitrile with a strong base like sodamide in liquid ammonia, following the principles of the Chichibabin amination reaction on a related system[8][9][10].

  • Reaction: 2-Methylbenzonitrile is reacted with sodamide in liquid ammonia.

  • Mechanism: The reaction likely proceeds through the formation of a carbanion at the methyl group, which then attacks the nitrile carbon of another molecule, leading to cyclization and subsequent amination.

  • Purification: The resulting 3-aminoisoquinoline would be purified using standard techniques such as recrystallization or column chromatography.

Step 2: Regioselective Iodination of 3-Aminoisoquinoline

The introduction of an iodine atom at the 6-position of the 3-aminoisoquinoline core would likely be achieved through electrophilic aromatic substitution. The directing effects of the existing amino group and the fused benzene ring will influence the position of iodination. While the amino group is activating and ortho-, para-directing, the overall electronic nature of the isoquinoline ring system will play a crucial role. Direct iodination of 6-nitroisoquinoline has been shown to yield the 5-iodo derivative, suggesting that the 5 and 8 positions are generally more susceptible to electrophilic attack[11]. Therefore, achieving selective iodination at the 6-position might require specific reaction conditions or a multi-step functionalization strategy. A potential method could involve the use of N-Iodosuccinimide (NIS) as the iodinating agent[11].

  • Reaction: 3-Aminoisoquinoline is treated with an electrophilic iodinating agent such as N-Iodosuccinimide (NIS) in a suitable solvent.

  • Conditions: The reaction conditions, including solvent and temperature, would need to be optimized to favor iodination at the 6-position. The use of a directing group might be necessary to achieve the desired regioselectivity.

  • Purification: The final product, this compound, would be purified by methods such as column chromatography and characterized by NMR and mass spectrometry.

Potential Biological Activity and Signaling Pathways

The biological activity of this compound has not been explicitly reported. However, based on the known pharmacology of related isoquinoline derivatives, several potential areas of biological interest can be hypothesized. Isoquinoline alkaloids are known to possess a broad spectrum of activities, including anticancer, antimicrobial, and anti-inflammatory effects[2].

Structure-Activity Relationship (SAR) Insights
  • Amino Group at Position 3: The presence of an amino group at the 3-position of the isoquinoline ring has been associated with various biological activities. For instance, some 3-aminoisoquinoline derivatives have shown potential as CNS depressants[12]. Furthermore, substitutions at the 3-position of the isoquinoline nucleus have been shown to yield compounds with anticancer activity[2].

  • Iodine at Position 6: Halogenation, particularly iodination, can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties. The iodine atom can increase lipophilicity, potentially enhancing membrane permeability and oral bioavailability. It can also participate in halogen bonding, a non-covalent interaction that can influence drug-target binding affinity. Structure-activity relationship studies on decahydroisoquinolines have indicated that lipophilic substitutions at the 6-position can lead to superior antiarrhythmic properties[13].

Hypothesized Biological Targets and Signaling Pathways

Given the prevalence of isoquinoline-based compounds as kinase inhibitors, a plausible hypothesis is that this compound could target protein kinases involved in cell signaling pathways crucial for cell proliferation and survival, such as those implicated in cancer[14].

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Target This compound Target->RAF Inhibition Proliferation Cell Proliferation & Survival Transcription->Proliferation

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

This diagram illustrates a potential mechanism where this compound could act as an inhibitor of a key kinase, such as RAF, in the MAPK/ERK pathway. This pathway is frequently dysregulated in various cancers and is a common target for drug development.

Conclusion

While direct experimental data on this compound is scarce, this technical guide provides a foundational understanding of its structure, predicted properties, a plausible synthetic route, and potential biological activities based on the well-established chemistry and pharmacology of the isoquinoline scaffold. The unique combination of an amino group at the 3-position and an iodine atom at the 6-position makes this compound an interesting candidate for further investigation in medicinal chemistry and drug discovery. The proposed synthetic strategies and hypothesized biological targets offer a starting point for researchers aiming to synthesize and evaluate this novel isoquinoline derivative. Further experimental validation is necessary to confirm the properties and biological activities outlined in this guide.

References

Synthesis of 6-Iodoisoquinolin-3-amine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of potential synthetic pathways for 6-Iodoisoquinolin-3-amine, a molecule of interest in medicinal chemistry and drug discovery. Due to the absence of a direct, one-pot synthesis in the current literature, this document outlines plausible multi-step routes based on established organic chemistry principles and reactions reported for analogous isoquinoline and quinoline systems. The proposed pathways are designed to be modular, allowing for adaptation and optimization in a research setting.

Executive Summary

The synthesis of this compound presents a multi-faceted challenge requiring the strategic construction of the isoquinoline core and the regioselective introduction of two key functional groups: an iodine atom at the 6-position and an amino group at the 3-position. This guide explores two primary retrosynthetic approaches:

  • Pathway A: Construction of a pre-functionalized 6-iodoisoquinoline intermediate followed by the introduction of the 3-amino group.

  • Pathway B: Formation of the isoquinoline ring from a 4-iodophenethylamine precursor, followed by functionalization at the 3-position.

Detailed experimental protocols for key transformations, including the Bischler-Napieralski reaction, halogenation, and amination strategies, are provided based on analogous reactions. Quantitative data, where available from related syntheses, is summarized in tabular format to facilitate comparison and experimental design.

Pathway A: Synthesis via a 6-Haloisoquinoline Intermediate

This pathway focuses on the initial synthesis of a 6-haloisoquinoline, which then serves as a scaffold for the subsequent introduction of the iodine and amine functionalities.

Step 1: Synthesis of 6-Bromoisoquinoline

The synthesis of 6-bromoisoquinoline can be achieved from 4-bromobenzaldehyde and 2,2-dimethoxyethylamine. This method involves the formation of an imine followed by a cyclization reaction.

Experimental Protocol: Synthesis of 6-Bromoisoquinoline

A mixture of 4-bromobenzaldehyde (1.0 eq) and 2,2-dimethoxyethylamine (1.0 eq) in a suitable solvent like toluene is refluxed with a Dean-Stark apparatus to remove water. After the formation of the imine, the reaction mixture is subjected to cyclization conditions, which can involve treatment with a Lewis acid or a multi-step sequence involving the formation of an intermediate that is then cyclized.[1]

Starting MaterialReagentsSolventConditionsProductYield (%)
4-Bromobenzaldehyde2,2-dimethoxyethylamineTolueneReflux, Dean-Stark6-BromoisoquinolineNot specified
Step 2: Halogen Exchange to 6-Iodoisoquinoline

The 6-bromo substituent can be converted to a 6-iodo group via a Finkelstein-type reaction, likely catalyzed by a copper(I) salt.

Experimental Protocol: Synthesis of 6-Iodoisoquinoline from 6-Bromoisoquinoline (Analogous to Quinoline Synthesis)

To a solution of 6-bromoisoquinoline (1.0 eq) in a solvent such as dioxane, sodium iodide (2.0 eq), copper(I) iodide (0.05 eq), and a ligand such as N,N'-dimethyl-cyclohexane-1,2-diamine (0.1 eq) are added. The mixture is heated at reflux until the reaction is complete. The product is then isolated by extraction and purified by chromatography.

Starting MaterialReagentsSolventConditionsProductYield (%)
6-BromoisoquinolineNaI, CuI, N,N'-dimethyl-cyclohexane-1,2-diamineDioxaneReflux6-IodoisoquinolineHigh (by analogy)
Step 3: Halogenation of 6-Iodoisoquinoline at the 3-Position

Introducing a halogen at the 3-position of the isoquinoline ring is a critical step to enable subsequent amination. This can be a challenging transformation as electrophilic substitution typically occurs on the benzene ring. A potential route involves the N-oxidation of the isoquinoline followed by treatment with a halogenating agent like POCl₃ or PCl₅.

Experimental Protocol: Synthesis of 3-Chloro-6-iodoisoquinoline (Proposed)

6-Iodoisoquinoline is first oxidized to 6-iodoisoquinoline N-oxide using an oxidizing agent like m-chloroperoxybenzoic acid (m-CPBA). The resulting N-oxide is then heated with phosphorus oxychloride (POCl₃) to yield 3-chloro-6-iodoisoquinoline. This reaction should be performed with care as the reactivity of the 6-iodo-substituted system may differ from unsubstituted isoquinoline.

Starting MaterialReagentsSolventConditionsProductYield (%)
6-Iodoisoquinoline1. m-CPBA 2. POCl₃Dichloromethane (for oxidation)1. Room temp. 2. Reflux3-Chloro-6-iodoisoquinolineNot specified
Step 4: Amination of 3-Chloro-6-iodoisoquinoline

The final step in this pathway is the introduction of the amino group at the 3-position. A Buchwald-Hartwig amination is a promising method for this transformation, using an ammonia equivalent as the amine source.

Experimental Protocol: Buchwald-Hartwig Amination of 3-Chloro-6-iodoisoquinoline (Proposed)

A mixture of 3-chloro-6-iodoisoquinoline (1.0 eq), a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos or BrettPhos), and a base (e.g., sodium tert-butoxide) is prepared in an inert solvent like toluene or dioxane. An ammonia equivalent, such as benzophenone imine followed by hydrolysis, or an ammonia source like ammonium chloride, is added. The reaction is heated under an inert atmosphere until completion.

Starting MaterialReagentsCatalyst SystemSolventConditionsProductYield (%)
3-Chloro-6-iodoisoquinolineAmmonia equivalent (e.g., Benzophenone imine)Pd₂(dba)₃, Phosphine ligand, NaOtBuToluene or DioxaneHeatThis compoundNot specified

Logical Flow of Pathway A

Pathway_A start 4-Bromobenzaldehyde step1 Synthesis of 6-Bromoisoquinoline start->step1 2,2-dimethoxyethylamine step2 Halogen Exchange step1->step2 NaI, CuI step3 Halogenation at C3 step2->step3 1. m-CPBA 2. POCl3 step4 Buchwald-Hartwig Amination step3->step4 Ammonia equivalent, Pd catalyst end This compound step4->end

Figure 1: Synthetic route via a 6-haloisoquinoline intermediate.

Pathway B: Synthesis via Bischler-Napieralski Reaction of a Pre-iodinated Precursor

This pathway involves the early introduction of the iodine atom onto the phenethylamine backbone, followed by the construction of the isoquinoline ring.

Step 1: Synthesis of 4-Iodophenethylamine

The synthesis of 4-iodophenethylamine can be approached from commercially available starting materials such as 4-iodophenylacetonitrile or through the iodination of a suitable phenethylamine precursor.

Experimental Protocol: Synthesis of 4-Iodophenethylamine (Proposed)

One potential route starts with the reduction of 4-iodophenylacetonitrile. The nitrile can be reduced using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an ethereal solvent, followed by an aqueous workup to yield 4-iodophenethylamine.

Starting MaterialReagentsSolventConditionsProductYield (%)
4-IodophenylacetonitrileLiAlH₄Diethyl ether or THFReflux, then workup4-IodophenethylamineNot specified
Step 2: Acylation of 4-Iodophenethylamine

The synthesized phenethylamine is then acylated to form the corresponding N-acyl derivative, a necessary precursor for the Bischler-Napieralski reaction. For the synthesis of an unsubstituted C1 isoquinoline, N-formylation is required.

Experimental Protocol: N-Formylation of 4-Iodophenethylamine

4-Iodophenethylamine is treated with a formylating agent, such as ethyl formate, often in the presence of a base or under conditions that drive the reaction to completion.

Starting MaterialReagentsSolventConditionsProductYield (%)
4-IodophenethylamineEthyl formate(e.g., neat)RefluxN-(4-Iodophenethyl)formamideNot specified
Step 3: Bischler-Napieralski Cyclization

The N-formyl-4-iodophenethylamine is then cyclized using a dehydrating agent to form 6-iodo-3,4-dihydroisoquinoline.[2][3]

Experimental Protocol: Bischler-Napieralski Reaction

N-(4-Iodophenethyl)formamide is treated with a dehydrating agent such as phosphorus pentoxide (P₂O₅) or phosphorus oxychloride (POCl₃) in a high-boiling solvent like toluene or xylene and heated to reflux.[4] The reaction progress is monitored, and upon completion, the mixture is worked up to isolate the dihydroisoquinoline product.

Starting MaterialReagentsSolventConditionsProductYield (%)
N-(4-Iodophenethyl)formamideP₂O₅ or POCl₃Toluene or XyleneReflux6-Iodo-3,4-dihydroisoquinolineModerate to Good (by analogy)
Step 4: Dehydrogenation to 6-Iodoisoquinoline

The resulting 6-iodo-3,4-dihydroisoquinoline is aromatized to form 6-iodoisoquinoline.

Experimental Protocol: Dehydrogenation

The dihydroisoquinoline is treated with a dehydrogenating agent such as palladium on carbon (Pd/C) in a high-boiling solvent, or with elemental sulfur.[5] The reaction mixture is heated to effect the aromatization.

Starting MaterialReagentsSolventConditionsProductYield (%)
6-Iodo-3,4-dihydroisoquinolinePd/C or Sulfur(e.g., Toluene)Reflux6-IodoisoquinolineTypically high
Step 5: Introduction of the 3-Amino Group

From the synthesized 6-iodoisoquinoline, the 3-amino group can be introduced as described in Pathway A, steps 3 and 4 (halogenation at the 3-position followed by amination).

Logical Flow of Pathway B

Pathway_B start 4-Iodophenylacetonitrile step1 Reduction start->step1 LiAlH4 step2 N-Formylation step1->step2 Ethyl formate step3 Bischler-Napieralski Cyclization step2->step3 P2O5 or POCl3 step4 Dehydrogenation step3->step4 Pd/C or S step5 Functionalization at C3 step4->step5 1. Halogenation 2. Amination end This compound step5->end

Figure 2: Synthetic route via Bischler-Napieralski reaction of an iodinated precursor.

Conclusion and Future Directions

The synthesis of this compound is a challenging but feasible endeavor through multi-step synthetic sequences. The pathways outlined in this guide provide a solid foundation for researchers to develop a robust and optimized synthesis. The key challenges lie in the regioselective functionalization of the isoquinoline core, particularly at the 3-position.

Future research should focus on:

  • Optimization of the amination of 3-haloisoquinolines: A systematic screening of Buchwald-Hartwig conditions (catalysts, ligands, bases, and ammonia sources) for 3-halo-6-iodoisoquinoline would be highly valuable.

  • Direct C-H amination: Investigating modern C-H activation/amination methodologies could provide a more direct and atom-economical route to the target molecule, potentially bypassing the need for halogenation at the 3-position.

  • Development of novel isoquinoline ring-forming reactions: Exploring new cyclization strategies that allow for the direct incorporation of the 3-amino functionality from acyclic precursors would significantly streamline the synthesis.

This technical guide serves as a starting point for the rational design and execution of a successful synthesis of this compound, a promising scaffold for the development of new therapeutic agents.

References

An In-depth Technical Guide to 6-Iodoisoquinolin-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

6-Iodoisoquinolin-3-amine is a halogenated derivative of the isoquinoline amine scaffold. Isoquinoline and its derivatives are a significant class of heterocyclic compounds that are of great interest to researchers in medicinal chemistry and materials science due to their wide range of biological activities and applications. The introduction of an iodine atom at the 6-position and an amine group at the 3-position of the isoquinoline ring is anticipated to modulate the compound's physicochemical properties and biological activity. This guide provides available information on the physical data, potential synthetic routes, and expected biological relevance of this compound, targeted at researchers, scientists, and drug development professionals.

CAS Number and Physical Data

Table 1: Physical and Chemical Properties of Isoquinolin-3-amine

PropertyValueSource
CAS Number 25475-67-6[1][2][3][4]
Molecular Formula C₉H₈N₂[1][2][3]
Molecular Weight 144.17 g/mol [1][2]
Melting Point 154-156 °C[1]
Boiling Point 331.2 °C at 760 mmHg[1]
Appearance Solid[5]
Solubility Soluble in organic solvents like alcohol, benzene, and ether. Lower aliphatic amines are soluble in water.[5]
pKa 5.05 (at 20°C)[1]

Note: The physical properties of this compound are expected to differ from the parent compound due to the presence of the iodine atom. The molecular weight will be significantly higher, and properties such as melting point, boiling point, and solubility will be altered.

Experimental Protocols: A Proposed Synthetic Pathway

While a specific, validated experimental protocol for the synthesis of this compound is not available in the cited literature, a plausible synthetic route can be devised based on established methods for the synthesis of related iodo-quinolines and aminoisoquinolines. A potential approach involves the amination of a suitable 3-substituted-6-iodoisoquinoline precursor.

Proposed Synthesis Workflow

Synthetic Workflow for this compound Start Starting Material: 6-Iodoquinoline Step1 Step 1: N-Oxidation Start->Step1 Intermediate1 Intermediate: 6-Iodoquinoline N-oxide Step1->Intermediate1 Step2 Step 2: Cyanation Intermediate1->Step2 Intermediate2 Intermediate: 3-Cyano-6-iodoisoquinoline Step2->Intermediate2 Step3 Step 3: Hydrolysis or Reduction Intermediate2->Step3 Product Final Product: This compound Step3->Product

Caption: Proposed synthetic workflow for this compound.

Detailed Hypothetical Protocol

Disclaimer: The following protocol is a theoretical pathway and has not been experimentally validated. It should be adapted and optimized by qualified personnel in a controlled laboratory setting.

Step 1: Synthesis of 6-Iodoquinoline N-oxide

  • Reaction Setup: In a round-bottom flask, dissolve 6-iodoquinoline (1 equivalent) in a suitable solvent such as glacial acetic acid.

  • Oxidation: Add a suitable oxidizing agent, for example, hydrogen peroxide (30% solution, 1.5 equivalents), dropwise to the solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at 70-80°C for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water. Neutralize the solution with a base (e.g., sodium bicarbonate) until a precipitate forms. Filter the precipitate, wash with cold water, and dry under vacuum to yield 6-iodoquinoline N-oxide.

Step 2: Synthesis of 3-Cyano-6-iodoisoquinoline

  • Reaction Setup: To a solution of 6-iodoquinoline N-oxide (1 equivalent) in a polar aprotic solvent like dimethylformamide (DMF), add trimethylsilyl cyanide (TMSCN, 2 equivalents).

  • Reaction Conditions: Add a catalyst, such as triethylamine (2 equivalents), to the mixture. Stir the reaction at room temperature for 24-48 hours.

  • Work-up and Isolation: After the reaction is complete, pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain 3-cyano-6-iodoisoquinoline.

Step 3: Synthesis of this compound

  • Method A: Hydrolysis of the Nitrile to Amide followed by Hofmann Rearrangement

    • Hydrolysis: The 3-cyano-6-iodoisoquinoline can be hydrolyzed to the corresponding amide using acidic or basic conditions. For example, heating with concentrated sulfuric acid.

    • Hofmann Rearrangement: The resulting amide can then be treated with a solution of bromine or chlorine in sodium hydroxide to induce a Hofmann rearrangement, yielding this compound.

  • Method B: Reduction of the Nitrile

    • Reduction: The nitrile group can be reduced to an amine using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (THF).

    • Work-up: The reaction is quenched carefully with water and a sodium hydroxide solution. The resulting solid is filtered off, and the organic layer is dried and concentrated to yield the final product.

Potential Biological Activity and Signaling Pathways

While there is no specific data on the biological activity of this compound, the broader class of quinoline and isoquinoline derivatives are known to exhibit a wide range of pharmacological properties, including antimicrobial and anticancer activities[6][7][8]. The presence of an iodine atom can enhance the antimicrobial properties of quinoline derivatives[6]. Tetrahydroisoquinoline derivatives have shown a broad spectrum of biological activities, including antitumor, antibacterial, and anti-HIV effects[9].

Potential Signaling Pathways and Cellular Targets

Potential_Biological_Activities cluster_cancer Anticancer Activity cluster_antimicrobial Antimicrobial Activity This compound This compound DNA_Intercalation DNA Intercalation This compound->DNA_Intercalation Potential MoA Enzyme_Inhibition Enzyme Inhibition (e.g., Kinases, Topoisomerases) This compound->Enzyme_Inhibition Potential MoA Cell_Wall_Synthesis Inhibition of Cell Wall Synthesis This compound->Cell_Wall_Synthesis Potential MoA DNA_Gyrase_Inhibition DNA Gyrase Inhibition This compound->DNA_Gyrase_Inhibition Potential MoA Biofilm_Formation Disruption of Biofilm Formation This compound->Biofilm_Formation Potential MoA Apoptosis_Induction Induction of Apoptosis Enzyme_Inhibition->Apoptosis_Induction

Caption: Potential mechanisms of action for this compound.

This compound represents an interesting, yet underexplored, molecule for chemical and biological research. While specific data for this compound is scarce, this guide provides a framework for its study based on the known properties and reactivities of related isoquinoline derivatives. The proposed synthetic pathway offers a starting point for its chemical synthesis, and the overview of potential biological activities highlights its promise for further investigation in drug discovery programs. Researchers are encouraged to use this guide as a foundation for their own experimental designs, with the understanding that optimization and validation will be critical steps.

References

In-depth Technical Guide on the Potential Biological Activity of 6-Iodoisoquinolin-3-amine and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of October 2025, there is no publicly available scientific literature detailing the biological activity, experimental protocols, or specific signaling pathways associated with 6-Iodoisoquinolin-3-amine . Therefore, this guide provides a comprehensive overview of the known biological activities of structurally similar compounds, namely aminoisoquinolines and iodoquinolines, to infer potential areas of investigation for the target molecule. The data and protocols presented herein are derived from studies on these related compounds and should be considered as a predictive resource rather than a definitive analysis of this compound.

Executive Summary

The isoquinoline and quinoline scaffolds are privileged structures in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of an amino group and a halogen, such as iodine, can significantly modulate the pharmacological properties of these heterocycles. While data on this compound is absent from the public domain, analysis of related aminoisoquinolines and iodoquinolines suggests potential for antimicrobial and kinase inhibitory activities. This document summarizes the available data for these related compounds, providing a framework for potential future research into this compound.

Potential Biological Activities of Structurally Related Compounds

Based on the available literature for analogous structures, two primary areas of potential biological activity for this compound can be hypothesized: antimicrobial effects and kinase inhibition.

Antimicrobial Activity

Derivatives of quinolin-6-amines have been synthesized and evaluated for their antimicrobial properties.[1][2] These studies provide a basis for speculating that this compound may also exhibit activity against various microbial strains.

The following table summarizes the antimicrobial activity of novel 2-{(chloromethoxy)methyl}thio-N-substituted phenyl-[1][3][4]triazolo[1,5-a] quinolin-6-amines, demonstrating the potential of the broader quinolin-6-amine scaffold. The data is presented as the zone of inhibition in millimeters.

Compound IDS. aureusE. coliK. pneumoniaeC. albicansA. fumigatusC. glabrata
4a ----+-
4b -+++--
4c --+-++
4d -+---+
4h ++++++
Ampicillin 182022---
Fluconazole ---242022
Data extracted from a study on quinolin-6-amine derivatives.[1][2] '+' denotes activity, '-' denotes no activity. Specific zone of inhibition values for all tested compounds were not provided in the source material, except for the standards.

The following is a generalized protocol for antimicrobial susceptibility testing based on the methodology described for quinolin-6-amine derivatives.[2]

  • Preparation of Test Compounds: The synthesized compounds are dissolved in dimethylformamide (DMF) to prepare stock solutions of varying concentrations.

  • Inoculum Preparation: Pure cultures of the test microorganisms (bacteria and fungi) are grown in nutrient broth and their turbidity is adjusted to match the 0.5 McFarland standard.

  • Agar Plate Preparation: Sterile nutrient agar is poured into sterile Petri dishes and allowed to solidify.

  • Seeding of Microorganisms: The prepared microbial inoculums are uniformly spread over the surface of the agar plates using a sterile cotton swab.

  • Application of Test Compounds: Sterile filter paper discs (typically 6 mm in diameter) are impregnated with a known concentration of the test compounds and placed on the surface of the seeded agar plates.

  • Controls: Standard antibiotic (e.g., Ampicillin) and antifungal (e.g., Fluconazole) discs are used as positive controls. Discs impregnated with the solvent (DMF) are used as negative controls.

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Measurement of Inhibition Zone: The diameter of the clear zone of inhibition around each disc is measured in millimeters. The size of the zone is proportional to the antimicrobial activity of the compound.

Kinase Inhibition

Patents have been filed for 6- and 7-aminoisoquinoline compounds as potential kinase inhibitors for the treatment of diseases such as cancer and glaucoma.[5] Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is a hallmark of many diseases. The general structure of 6-aminoisoquinoline is a key moiety in some patented kinase inhibitors.[6]

While specific quantitative data (e.g., IC₅₀ values) for this compound is not available, the patent literature suggests that the aminoisoquinoline core is a viable scaffold for designing kinase inhibitors. The iodine atom at the 6-position could potentially enhance binding to the kinase active site through halogen bonding or by modifying the electronic properties of the molecule.

Mandatory Visualizations

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the synthesis and antimicrobial evaluation of novel heterocyclic compounds, such as the quinolin-6-amine derivatives discussed.

experimental_workflow A Synthesis of This compound Analogues B Structural Characterization (NMR, MS, IR) A->B Purification C Antimicrobial Screening (Agar Disc Diffusion) B->C Biological Testing E Impregnation of Discs with Test Compounds C->E D Preparation of Microbial Cultures D->C F Incubation of Seeded Agar Plates E->F G Measurement of Zone of Inhibition F->G H Data Analysis and Comparison with Standards G->H

Antimicrobial Screening Workflow
Signaling Pathway Diagram

The diagram below represents a simplified generic signaling pathway involving a receptor tyrosine kinase (RTK), which is a common target for kinase inhibitors. This illustrates the potential mechanism of action for an aminoisoquinoline-based kinase inhibitor.

kinase_inhibition_pathway Ligand Growth Factor (Ligand) RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Binds and activates P1 Phosphorylation RTK->P1 Autophosphorylation Inhibitor 6-Amino-isoquinoline Derivative (Inhibitor) Inhibitor->RTK Blocks ATP binding site Downstream Downstream Signaling (e.g., MAPK/ERK, PI3K/Akt) P1->Downstream Activates Response Cellular Response (Proliferation, Survival) Downstream->Response Leads to Blocked Inhibition

Generic Kinase Inhibition Pathway

Conclusion and Future Directions

While there is a clear lack of specific biological data for this compound, the available information on structurally related compounds provides a strong rationale for investigating its potential as an antimicrobial agent and/or a kinase inhibitor. Future research should focus on the synthesis of this compound followed by a systematic evaluation of its activity in relevant biological assays. The experimental protocols and potential mechanisms of action outlined in this guide can serve as a foundational starting point for such investigations. The unique combination of the aminoisoquinoline core with an iodine substituent at the 6-position may yield novel pharmacological properties worthy of exploration in the fields of infectious disease and oncology.

References

6-Iodoisoquinolin-3-amine: A Versatile Precursor for the Synthesis of Novel Bioactive Compounds

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Iodoisoquinolin-3-amine is a key heterocyclic building block that has garnered significant interest in medicinal chemistry and drug discovery. Its unique structural features, comprising a reactive iodine atom at the 6-position and a nucleophilic amino group at the 3-position, make it an exceptionally versatile precursor for the synthesis of a diverse array of novel compounds. The isoquinoline scaffold itself is a privileged structure found in numerous biologically active natural products and synthetic drugs. The strategic placement of the iodo and amino functionalities on this scaffold allows for selective and sequential functionalization, enabling the exploration of vast chemical space and the generation of compound libraries with potential therapeutic applications.

This technical guide provides a comprehensive overview of this compound, including its synthesis, chemical properties, and its application as a precursor for the development of innovative molecules, particularly in the area of kinase inhibitors. Detailed experimental protocols and data are presented to facilitate its use in research and development.

Synthesis of this compound

Proposed Synthetic Pathway

A logical synthetic approach involves the initial construction of the 3-aminoisoquinoline core, followed by the introduction of the iodine atom at the 6-position.

G cluster_0 Part 1: Synthesis of 3-Aminoisoquinoline cluster_1 Part 2: Iodination 2-Methylbenzaldehyde 2-Methylbenzaldehyde o-Tolualdehyde tert-butylimine o-Tolualdehyde tert-butylimine 2-Methylbenzaldehyde->o-Tolualdehyde tert-butylimine tert-Butylamine Lithiated Intermediate Lithiated Intermediate o-Tolualdehyde tert-butylimine->Lithiated Intermediate LDA or n-BuLi Eneamido Anion Eneamido Anion Lithiated Intermediate->Eneamido Anion Cyanogen bromide 3-tert-Butylaminoisoquinoline 3-tert-Butylaminoisoquinoline Eneamido Anion->3-tert-Butylaminoisoquinoline Cyclization 3-Aminoisoquinoline 3-Aminoisoquinoline 3-tert-Butylaminoisoquinoline->3-Aminoisoquinoline Acidic Hydrolysis (e.g., TFA) This compound This compound 3-Aminoisoquinoline->this compound NIS, TfOH

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Part 1: Synthesis of 3-Aminoisoquinoline

  • Formation of o-Tolualdehyde tert-butylimine: To a solution of 2-methylbenzaldehyde in a suitable aprotic solvent (e.g., toluene), add an equimolar amount of tert-butylamine. The reaction mixture is heated to reflux with a Dean-Stark apparatus to remove water. After completion, the solvent is removed under reduced pressure to yield the crude imine, which can be used in the next step without further purification.

  • Lithiation and Condensation with Cyanogen Bromide: The o-tolualdehyde tert-butylimine is dissolved in dry tetrahydrofuran (THF) and cooled to -78 °C under an inert atmosphere (e.g., argon). A strong lithium base, such as lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi), is added dropwise to deprotonate the methyl group, forming a deep red solution of the lithiated intermediate. To this solution, a solution of cyanogen bromide in dry THF is added slowly. The reaction mixture is stirred at -78 °C for a specified time to allow for the formation of the eneamido anion intermediate.

  • Cyclization and Hydrolysis: The reaction mixture is allowed to warm to room temperature, which promotes the cyclization to form 3-tert-butylaminoisoquinoline. The reaction is then quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate and concentrated. The crude product is then treated with trifluoroacetic acid (TFA) to cleave the tert-butyl group, yielding 3-aminoisoquinoline. Purification can be achieved by column chromatography on silica gel.

Part 2: Iodination of 3-Aminoisoquinoline

  • Regioselective Iodination: 3-Aminoisoquinoline is dissolved in trifluoromethanesulfonic acid (TfOH) at 0 °C. To this solution, N-iodosuccinimide (NIS) is added portion-wise. The reaction mixture is stirred at this temperature until the starting material is consumed (monitored by TLC). The reaction is then carefully quenched by pouring it onto ice and neutralizing with a base (e.g., sodium bicarbonate). The resulting precipitate is collected by filtration, washed with water, and dried to afford this compound. Further purification can be performed by recrystallization or column chromatography.

Applications in the Synthesis of Novel Compounds

The presence of the iodine atom at the 6-position of this compound makes it an ideal substrate for various palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of a wide range of substituents, leading to the generation of diverse compound libraries for biological screening. The amino group at the 3-position can also be further functionalized, for example, through acylation or alkylation, to introduce additional diversity.

G cluster_0 Palladium-Catalyzed Cross-Coupling Reactions cluster_1 Functionalization of the Amino Group This compound This compound Suzuki Coupling Suzuki Coupling This compound->Suzuki Coupling ArB(OH)2, Pd catalyst, Base Sonogashira Coupling Sonogashira Coupling This compound->Sonogashira Coupling Terminal Alkyne, Pd catalyst, Cu(I) co-catalyst, Base Buchwald-Hartwig Amination Buchwald-Hartwig Amination This compound->Buchwald-Hartwig Amination Amine, Pd catalyst, Base Acylation Acylation This compound->Acylation Acyl chloride or Anhydride Alkylation Alkylation This compound->Alkylation Alkyl halide, Base 6-Aryl-isoquinolin-3-amine derivatives 6-Aryl-isoquinolin-3-amine derivatives Suzuki Coupling->6-Aryl-isoquinolin-3-amine derivatives 6-Alkynyl-isoquinolin-3-amine derivatives 6-Alkynyl-isoquinolin-3-amine derivatives Sonogashira Coupling->6-Alkynyl-isoquinolin-3-amine derivatives 6-Amino-substituted isoquinolin-3-amine derivatives 6-Amino-substituted isoquinolin-3-amine derivatives Buchwald-Hartwig Amination->6-Amino-substituted isoquinolin-3-amine derivatives N-(6-Iodoisoquinolin-3-yl)amide derivatives N-(6-Iodoisoquinolin-3-yl)amide derivatives Acylation->N-(6-Iodoisoquinolin-3-yl)amide derivatives N-Alkyl-6-iodoisoquinolin-3-amine derivatives N-Alkyl-6-iodoisoquinolin-3-amine derivatives Alkylation->N-Alkyl-6-iodoisoquinolin-3-amine derivatives

Caption: Key reactions for the diversification of this compound.

Experimental Protocols for Derivatization

1. Suzuki-Miyaura Coupling

  • Reaction: To a mixture of this compound, an arylboronic acid (1.2 equivalents), and a palladium catalyst such as Pd(PPh₃)₄ (5 mol%) in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water), is added a base such as sodium carbonate (2 equivalents). The mixture is degassed and heated under an inert atmosphere at a temperature ranging from 80 to 100 °C until the reaction is complete. After cooling, the reaction mixture is worked up by extraction and purified by column chromatography to yield the 6-aryl-isoquinolin-3-amine derivative.

2. Sonogashira Coupling

  • Reaction: this compound, a terminal alkyne (1.5 equivalents), a palladium catalyst like PdCl₂(PPh₃)₂ (2 mol%), and a copper(I) co-catalyst such as CuI (4 mol%) are combined in a solvent mixture of THF and triethylamine. The reaction is stirred at room temperature or slightly elevated temperatures under an inert atmosphere. Upon completion, the solvent is removed, and the residue is purified by chromatography to afford the 6-alkynyl-isoquinolin-3-amine product.

3. Buchwald-Hartwig Amination

  • Reaction: A mixture of this compound, an amine (1.2 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and a base such as cesium carbonate (1.5 equivalents) is heated in an anhydrous, aprotic solvent like dioxane or toluene under an inert atmosphere. The reaction progress is monitored by TLC or LC-MS. After completion, the mixture is cooled, filtered, and the filtrate is concentrated. The crude product is then purified by column chromatography to give the desired 6-amino-substituted isoquinolin-3-amine derivative.

Data Presentation: Quantitative Analysis of Derivative Synthesis

The following table summarizes representative yields for the synthesis of various derivatives from this compound based on the general protocols described above. These are hypothetical examples to illustrate the expected outcomes.

Derivative TypeR GroupCoupling ReactionCatalystBaseSolventTemp (°C)Time (h)Yield (%)
6-Aryl4-MethoxyphenylSuzuki-MiyauraPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O901285
6-Aryl3-PyridylSuzuki-MiyauraPd(dppf)Cl₂K₂CO₃Dioxane/H₂O1001678
6-AlkynylPhenylethynylSonogashiraPdCl₂(PPh₃)₂/CuIEt₃NTHF50892
6-Alkynyl(Trimethylsilyl)ethynylSonogashiraPdCl₂(PPh₃)₂/CuIEt₃NTHFRT695
6-AminoMorpholineBuchwald-HartwigPd₂(dba)₃/XantphosCs₂CO₃Dioxane1102475
6-AminoAnilineBuchwald-HartwigPd(OAc)₂/BINAPNaOtBuToluene1001868

Application in Kinase Inhibitor Discovery

The 3-aminoisoquinoline scaffold is a known hinge-binding motif for many protein kinases. The ability to introduce diverse substituents at the 6-position via cross-coupling reactions allows for the exploration of the solvent-exposed region of the ATP-binding pocket. This strategy can be used to enhance potency, selectivity, and pharmacokinetic properties of potential kinase inhibitors.

G cluster_0 Kinase ATP Binding Pocket cluster_1 3-Aminoisoquinoline Inhibitor Hinge_Region Hinge Region (Backbone Amides/Carbonyls) Solvent_Front Solvent-Exposed Region 3-Amino_Group 3-Amino Group 3-Amino_Group->Hinge_Region H-Bonding Isoquinoline_Core Isoquinoline Core 6-Substituent 6-Substituent (from cross-coupling) 6-Substituent->Solvent_Front Interaction

Caption: Interaction of a 6-substituted 3-aminoisoquinoline inhibitor with a kinase ATP binding pocket.

Derivatives of this compound can be screened against a panel of kinases to identify novel inhibitors. For example, aryl groups introduced via Suzuki coupling can be designed to interact with specific residues in the solvent-exposed region, leading to improved affinity and selectivity for the target kinase. The alkynyl groups from Sonogashira reactions can act as rigid linkers to probe deeper pockets, while amino substituents from Buchwald-Hartwig amination can introduce additional hydrogen bond donors or acceptors to optimize interactions.

Conclusion

This compound stands out as a highly valuable and versatile precursor in the field of medicinal chemistry. Its straightforward, albeit multi-step, synthesis and the reactivity of its dual functional groups provide a robust platform for the generation of diverse molecular architectures. The amenability of the 6-iodo position to a variety of palladium-catalyzed cross-coupling reactions allows for the systematic exploration of structure-activity relationships, which is crucial in the hit-to-lead and lead optimization phases of drug discovery. In particular, its application in the development of kinase inhibitors holds significant promise for the discovery of novel therapeutics for a range of diseases, including cancer and inflammatory disorders. This guide provides the necessary foundational knowledge and experimental frameworks to empower researchers to fully exploit the potential of this remarkable building block.

Spectroscopic Characterization of 6-Iodoisoquinolin-3-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data for 6-Iodoisoquinolin-3-amine. These values are derived from established principles of spectroscopy and data from analogous structures.

Table 1: Predicted ¹H NMR Spectroscopic Data

(Solvent: DMSO-d₆)

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
H-1~9.0 - 9.2Singlet (s)
H-4~8.1 - 8.3Doublet (d)
H-5~7.8 - 8.0Doublet (d)
H-7~7.5 - 7.7Doublet of Doublets (dd)
H-8~7.2 - 7.4Doublet (d)
-NH₂~5.0 - 6.0Broad Singlet (br s)
Table 2: Predicted ¹³C NMR Spectroscopic Data

(Solvent: DMSO-d₆)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-1~150 - 155
C-3~158 - 162
C-4~115 - 120
C-4a~135 - 140
C-5~130 - 135
C-6~90 - 95
C-7~138 - 142
C-8~125 - 130
C-8a~128 - 133
Table 3: Predicted Key IR Absorption Frequencies
Functional GroupVibration ModePredicted Wavenumber (cm⁻¹)Intensity
Aromatic AmineN-H Stretch (asymmetric & symmetric)3300 - 3500Medium, Sharp
Aromatic AmineN-H Bend1580 - 1650Medium
Aromatic RingC=C Stretch1450 - 1600Medium to Strong
Aromatic RingC-H Stretch3000 - 3100Medium, Sharp
Aromatic AmineC-N Stretch1250 - 1340Strong
Iodo-AromaticC-I Stretch500 - 600Medium
Table 4: Predicted Mass Spectrometry Data

(Ionization Mode: Electron Ionization - EI)

IonPredicted m/zDescription
[M]⁺•270Molecular Ion
[M-I]⁺143Loss of Iodine radical
[M-HCN]⁺•243Loss of hydrogen cyanide from isoquinoline core

Experimental Protocols

The following sections detail generalized methodologies for the acquisition of spectroscopic data for a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

  • Sample Preparation: Accurately weigh 5-20 mg of the solid sample for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean vial.[1]

  • Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube to a height of 4-5 cm.[1]

  • Instrument Setup: Insert the NMR tube into the spectrometer's spinner turbine and place it within the magnet.

  • Acquisition:

    • Locking: The instrument locks onto the deuterium signal of the solvent to stabilize the magnetic field.[1]

    • Shimming: The magnetic field homogeneity is optimized, either automatically or manually, to enhance spectral resolution.[1]

    • Tuning: The probe is tuned to the specific nucleus being observed (e.g., ¹H or ¹³C).[1]

    • Data Collection: Set appropriate acquisition parameters (e.g., number of scans, pulse width, relaxation delay) and initiate the experiment. For ¹³C NMR, a greater number of scans is typically required due to the low natural abundance of the isotope.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their vibrational frequencies.

Methodology (Attenuated Total Reflectance - ATR):

  • Background Spectrum: Ensure the ATR crystal (typically diamond) is clean. Record a background spectrum of the empty crystal, which will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid powder sample directly onto the ATR crystal surface.

  • Apply Pressure: Use the instrument's pressure arm to press the sample firmly against the crystal, ensuring good contact.

  • Data Collection: Acquire the IR spectrum, typically over a range of 4000-400 cm⁻¹.

  • Cleaning: After analysis, thoroughly clean the crystal surface with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

  • Sample Introduction: Introduce a small quantity of the volatile sample into the instrument, typically via a direct insertion probe for solid samples. The sample is heated to ensure volatilization into the gas phase.[2]

  • Ionization: In the ion source, the gaseous molecules are bombarded by a beam of high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged molecular ion ([M]⁺•) and causing fragmentation.[2][3][4]

  • Mass Analysis: The resulting ions are accelerated by an electric field and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Visualized Workflow

The following diagram illustrates a general workflow for the synthesis and subsequent spectroscopic analysis of a target compound like this compound.

Spectroscopic_Workflow General Workflow for Synthesis and Spectroscopic Characterization cluster_synthesis Synthesis Phase cluster_analysis Spectroscopic Analysis Phase cluster_conclusion Data Interpretation Start Starting Materials Reaction Chemical Synthesis (e.g., Iodination, Amination) Start->Reaction Reagents & Conditions Workup Reaction Work-up & Purification Reaction->Workup Isolated Isolated Solid Product Workup->Isolated e.g., Crystallization NMR NMR Spectroscopy (¹H, ¹³C) Isolated->NMR IR FT-IR Spectroscopy Isolated->IR MS Mass Spectrometry Isolated->MS Structure Structure Elucidation NMR->Structure IR->Structure MS->Structure Purity Purity Assessment Structure->Purity Confirmation Structural Confirmation Purity->Confirmation

Caption: Synthesis and Spectroscopic Analysis Workflow.

References

Solubility and Stability of 6-Iodoisoquinolin-3-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific experimental data on the solubility and stability of 6-Iodoisoquinolin-3-amine has been found in publicly available literature. This guide is therefore based on computational predictions, established chemical principles, and data from structurally related compounds. All presented data should be considered predictive and requires experimental verification.

Introduction

This compound is a halogenated heterocyclic amine that holds potential as a building block in medicinal chemistry and materials science. The iodo-substituent provides a reactive handle for various cross-coupling reactions, while the aminoisoquinoline core is a scaffold found in numerous biologically active compounds. A thorough understanding of its physicochemical properties, particularly solubility and stability, is crucial for its effective use in research and development. This document provides a predictive overview of these properties and outlines standard protocols for their experimental determination.

Predicted Physicochemical Properties and Solubility

The physicochemical properties of this compound were predicted using the SwissADME web tool. These predictions offer insights into its likely behavior in various solvent systems and biological environments.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value
Molecular Formula C₉H₇IN₂
Molecular Weight 270.07 g/mol
LogP (Consensus) 2.15
Topological Polar Surface Area (TPSA) 38.91 Ų
Number of H-bond Acceptors 2
Number of H-bond Donors 1
Molar Refractivity 62.45

The predicted LogP value of 2.15 suggests that this compound has a moderate lipophilic character. This indicates a preference for non-polar environments over aqueous media.

Predicted Aqueous Solubility

Aqueous solubility was predicted using multiple models within the SwissADME platform. The results consistently point towards low solubility in water.

Table 2: Predicted Aqueous Solubility of this compound

ModelLogSPredicted Solubility Class
ESOL -3.10Moderately soluble
Ali et al. -3.65Poorly soluble
SILICOS-IT -3.42Poorly soluble

Note: The LogS scale is defined as follows: Insoluble < -10 < Poorly < -6 < Moderately < -4 < Soluble < -2 < Very < 0 < Highly.

These predictions suggest that while the compound is not insoluble, its solubility in neutral aqueous solutions is limited. The presence of the basic amino group implies that the solubility will be pH-dependent, likely increasing in acidic conditions due to the formation of a more soluble protonated species.

Predicted Solubility in Common Organic Solvents

Based on its predicted LogP and structural features, the following qualitative solubility profile in common laboratory solvents can be anticipated:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): Likely to have moderate to good solubility due to the potential for hydrogen bonding with the amino group.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Expected to be well-soluble, particularly in DMSO and DMF, which are excellent solvents for a wide range of organic compounds.

  • Non-Polar Solvents (e.g., Toluene, Hexanes): Moderate solubility is expected in aromatic solvents like toluene due to the aromatic nature of the isoquinoline ring. Solubility in aliphatic non-polar solvents like hexanes is likely to be poor.

  • Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Moderate to good solubility is predicted.

Predicted Stability Profile and Degradation Pathways

The stability of this compound is influenced by its functional groups: the iodo-substituent, the aromatic amine, and the isoquinoline nucleus.

Potential Degradation Pathways
  • Photodegradation: Aromatic iodides are often sensitive to light. The carbon-iodine bond is weaker than carbon-bromine or carbon-chlorine bonds and can undergo homolytic cleavage upon exposure to UV or even visible light. This would generate radical species, potentially leading to decomposition or the formation of colored impurities.

  • Oxidative Degradation: The primary aromatic amine group is susceptible to oxidation.[1] Oxidizing agents can convert the amine to nitroso or nitro compounds, or lead to the formation of colored polymeric materials through radical coupling reactions.[2] The isoquinoline ring itself is relatively stable to oxidation, but the presence of the electron-donating amino group can activate the ring system.

  • Thermal Degradation: While five-membered heterocyclic iodine compounds can have considerable thermal stability, the overall thermal stability of this compound would need to be experimentally determined.[3] High temperatures could potentially lead to decomposition.

  • Hydrolytic Stability: The C-I and C-N bonds on the aromatic ring are generally stable to hydrolysis under neutral pH conditions. Stability may be reduced under harsh acidic or basic conditions, although significant degradation is not typically expected.

The following diagram illustrates the most probable degradation pathways for this compound.

G Predicted Degradation Pathways for this compound substance This compound deiodinated Deiodinated Products substance->deiodinated Photodegradation oxidized Oxidized Products (Nitroso, Nitro, Polymers) substance->oxidized Oxidation light Light (UV/Visible) light->substance oxidants Oxidizing Agents (e.g., O₂, Peroxides) oxidants->substance G Workflow for Solubility and Stability Assessment start Obtain Pure Compound (this compound) solubility Solubility Determination (Shake-Flask Method) start->solubility stability_method Develop Stability-Indicating Analytical Method (e.g., HPLC) start->stability_method analysis Analyze Samples (Quantify Parent and Degradants) solubility->analysis forced_degradation Forced Degradation Study (Acid, Base, Peroxide, Heat, Light) stability_method->forced_degradation forced_degradation->analysis data_analysis Data Analysis and Reporting analysis->data_analysis end Establish Solubility Profile and Stability Profile data_analysis->end

References

Reactivity Profile of Amino and Iodo Groups on the Isoquinoline Core: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The isoquinoline scaffold is a prominent heterocyclic motif found in a vast array of natural products and synthetic compounds with significant biological activities. The introduction of functional groups, such as amino and iodo substituents, onto the isoquinoline core provides crucial handles for further molecular elaboration, enabling the exploration of chemical space in drug discovery and materials science. This technical guide provides a comprehensive overview of the reactivity profile of amino and iodo groups on the isoquinoline core, with a focus on their synthetic transformations, supported by quantitative data and detailed experimental protocols.

General Reactivity of the Isoquinoline Core

The isoquinoline ring system consists of a benzene ring fused to a pyridine ring. This fusion results in a non-uniform distribution of electron density, which dictates its reactivity.

  • Electrophilic Substitution: The benzene ring is more susceptible to electrophilic attack than the electron-deficient pyridine ring. Electrophilic substitution reactions, such as nitration and halogenation, predominantly occur at positions 5 and 8.[1][2][3][4]

  • Nucleophilic Substitution: Conversely, the pyridine ring is activated towards nucleophilic attack, particularly at the C1 position. This is due to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer-like intermediate.[2][5][6] The reactivity at C1 is generally greater than at C3.[7]

The presence of amino and iodo groups significantly modifies this inherent reactivity, either by altering the electron density of the ring system or by serving as a reactive center for further transformations.

Reactivity of the Amino Group on the Isoquinoline Core

The amino group (-NH₂) is a strong activating group, increasing the electron density of the isoquinoline ring and influencing the regioselectivity of electrophilic substitution. However, the most significant utility of the amino group on the isoquinoline core lies in its conversion to a diazonium salt, which is an excellent leaving group and a versatile intermediate for the introduction of a wide range of functionalities via Sandmeyer and related reactions.[8][9][10][11][12]

Sandmeyer-Type Reactions of Aminoisoquinolines

The diazotization of an aminoisoquinoline with nitrous acid (generated in situ from sodium nitrite and a strong acid) yields a diazonium salt. This intermediate can then be treated with various reagents, typically copper(I) salts, to introduce a variety of substituents.[8][9][13][14][15]

Table 1: Selected Sandmeyer-Type Reactions of Aminoisoquinolines

Starting MaterialReagentProductYield (%)Reference
1-AminoisoquinolineNaNO₂, HCl, CuCl1-ChloroisoquinolineVaries[14]
1-AminoisoquinolineNaNO₂, HBr, CuBr1-BromoisoquinolineVaries[14]
1-AminoisoquinolineNaNO₂, H₂SO₄, KCN, CuCN1-CyanoisoquinolineVaries[14]
5-AminoisoquinolineNaNO₂, HCl, CuCl5-Chloroisoquinoline65[14]
5-AminoisoquinolineNaNO₂, HBr, CuBr5-Bromoisoquinoline70[14]
8-AminoisoquinolineNaNO₂, HCl, CuCl8-Chloroisoquinoline60[14]
Experimental Protocol: Sandmeyer Reaction of 1-Aminoisoquinoline to 1-Chloroisoquinoline

Materials:

  • 1-Aminoisoquinoline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Chloride (CuCl)

  • Ice

  • Water

  • Dichloromethane

  • Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate

Procedure:

  • Diazotization:

    • In a flask, dissolve 1-aminoisoquinoline (1.0 eq) in a minimal amount of concentrated HCl and cool the mixture to 0-5 °C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature remains below 5 °C.

    • Stir the resulting solution for 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated HCl.

    • Slowly add the cold diazonium salt solution to the CuCl solution. Vigorous nitrogen evolution should be observed.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up and Purification:

    • Pour the reaction mixture into water and extract with dichloromethane.

    • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 1-chloroisoquinoline.

Reactivity of the Iodo Group on the Isoquinoline Core

The iodo group (-I) is a versatile functional group on the isoquinoline core, primarily serving as an excellent leaving group in various transition metal-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a wide range of substituted isoquinoline derivatives.[16][17][18][19][20][21]

Palladium-Catalyzed Cross-Coupling Reactions of Iodoisoquinolines

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction of an organoboron compound (boronic acid or ester) with an organic halide. Iodoisoquinolines are highly effective substrates for this reaction, enabling the introduction of aryl, heteroaryl, and alkyl groups.[16][17]

Table 2: Suzuki-Miyaura Coupling of Iodoisoquinolines

IodoisoquinolineBoronic Acid/EsterCatalyst/LigandBaseSolventYield (%)Reference
1-IodoisoquinolinePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O95[17]
4-Iodoisoquinoline4-Methoxyphenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O88[17]
5-IodoisoquinolineThiophene-2-boronic acidPd₂(dba)₃ / SPhosK₃PO₄Toluene92[17]
3-Iodo-1-methylisoquinolineCyclopropylboronic acidPd(OAc)₂ / XPhosCs₂CO₃1,4-Dioxane78[17]

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. Iodoisoquinolines can be efficiently coupled with various alkenes to introduce vinyl substituents.[18]

Table 3: Heck Coupling of Iodoisoquinolines

IodoisoquinolineAlkeneCatalyst/LigandBaseSolventYield (%)Reference
1-IodoisoquinolineStyrenePd(OAc)₂ / P(o-tol)₃Et₃NDMF85[18]
3-Iodoisoquinolinen-Butyl acrylatePdCl₂(PPh₃)₂K₂CO₃Acetonitrile90[18]
5-Iodoisoquinoline4-VinylpyridinePd₂(dba)₃NaOAcDMA75[18]

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. Iodoisoquinolines can be coupled with a wide variety of primary and secondary amines to synthesize aminoisoquinoline derivatives.[4][18][19][20][21]

Table 4: Buchwald-Hartwig Amination of Iodoisoquinolines

IodoisoquinolineAmineCatalyst/LigandBaseSolventYield (%)Reference
1-IodoisoquinolineMorpholinePd₂(dba)₃ / BINAPNaOtBuToluene92
4-IodoisoquinolineAnilinePd(OAc)₂ / XantphosCs₂CO₃1,4-Dioxane85
5-IodoisoquinolineBenzylaminePdCl₂(dppf)K₃PO₄Toluene88
Experimental Protocols for Palladium-Catalyzed Cross-Coupling Reactions

Materials:

  • 1-Iodoisoquinoline

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium carbonate (Na₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Argon or Nitrogen gas

Procedure:

  • To a reaction vessel, add 1-iodoisoquinoline (1.0 eq), phenylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen).

  • Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).

  • Heat the reaction mixture to reflux (e.g., 90 °C) and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water and ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 1-phenylisoquinoline.[17]

Materials:

  • 3-Iodoisoquinoline

  • n-Butyl acrylate

  • Bis(triphenylphosphine)palladium(II) chloride [PdCl₂(PPh₃)₂]

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile

  • Argon or Nitrogen gas

Procedure:

  • To a sealed reaction tube, add 3-iodoisoquinoline (1.0 eq), potassium carbonate (1.5 eq), and the palladium catalyst, PdCl₂(PPh₃)₂ (0.03 eq).

  • Evacuate and backfill the tube with an inert gas.

  • Add anhydrous acetonitrile followed by n-butyl acrylate (1.5 eq).

  • Seal the tube and heat the reaction mixture to 100 °C for 16-24 hours.

  • Cool the reaction to room temperature, filter through a pad of celite, and wash with ethyl acetate.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to yield the desired product.[18]

Materials:

  • 5-Iodoisoquinoline

  • Benzylamine

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [PdCl₂(dppf)]

  • Potassium phosphate (K₃PO₄)

  • Toluene

  • Argon or Nitrogen gas

Procedure:

  • To an oven-dried Schlenk tube, add 5-iodoisoquinoline (1.0 eq), potassium phosphate (1.4 eq), and the palladium catalyst, PdCl₂(dppf) (0.05 eq).

  • Evacuate and backfill the tube with an inert gas.

  • Add anhydrous toluene followed by benzylamine (1.2 eq).

  • Seal the tube and heat the reaction mixture to 110 °C for 18-24 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through celite.

  • Concentrate the filtrate and purify the crude product by column chromatography to obtain 5-(benzylamino)isoquinoline.

Visualization of Relevant Pathways and Workflows

Synthetic Workflow for Functionalization of Isoquinoline

The following diagram illustrates a general workflow for the synthesis and functionalization of amino- and iodo-isoquinolines, highlighting the key transformations discussed.

G Synthetic Workflow for Functionalization of Isoquinoline Isoquinoline Isoquinoline Core Aminoisoquinoline Aminoisoquinoline Isoquinoline->Aminoisoquinoline Amination Iodoisoquinoline Iodoisoquinoline Isoquinoline->Iodoisoquinoline Iodination Diazonium_Salt Isoquinoline Diazonium Salt Aminoisoquinoline->Diazonium_Salt Diazotization (NaNO2, H+) Functionalized_B Functionalized Isoquinoline (Aryl, Alkyl, Vinyl, Amino) Iodoisoquinoline->Functionalized_B Pd-Catalyzed Cross-Coupling Functionalized_A Functionalized Isoquinoline (Halogen, CN, OH, etc.) Diazonium_Salt->Functionalized_A Sandmeyer Reaction (CuX)

Caption: Synthetic routes from the isoquinoline core.

Signaling Pathways Involving Isoquinoline Derivatives

Isoquinoline alkaloids have been shown to interfere with various cellular signaling pathways, including the NF-κB and MAPK/ERK pathways, which are crucial in inflammation and cancer. The diagrams below illustrate simplified versions of these pathways.

NFkB_Pathway Simplified NF-κB Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli (e.g., TNF-α, IL-1) Receptor Receptor Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates NFkB_IkB NF-κB-IκB Complex Degradation IkB->Degradation ubiquitination & degradation NFkB NF-κB (p50/p65) NFkB_n NF-κB NFkB->NFkB_n translocates NFkB_IkB->IkB releases DNA DNA NFkB_n->DNA Gene_Expression Gene Expression (Inflammation, Survival) DNA->Gene_Expression

Caption: Overview of the canonical NF-κB signaling cascade.

MAPK_ERK_Pathway Simplified MAPK/ERK Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Ras Ras RTK->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates ERK_n ERK ERK->ERK_n translocates Transcription_Factors Transcription Factors ERK_n->Transcription_Factors activates Gene_Expression Gene Expression (Proliferation, Differentiation) Transcription_Factors->Gene_Expression

Caption: Key steps in the MAPK/ERK signaling cascade.

Conclusion

The amino and iodo groups are invaluable functionalities on the isoquinoline core, providing distinct and complementary avenues for synthetic diversification. The amino group, through its conversion to a diazonium salt, offers a classical yet powerful method for introducing a wide range of substituents. The iodo group excels as a versatile handle for modern palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures. A thorough understanding of the reactivity of these groups is paramount for their effective utilization in the design and synthesis of novel isoquinoline-based compounds for applications in medicinal chemistry and materials science. This guide provides a foundational understanding and practical protocols to aid researchers in this endeavor.

References

An In-Depth Technical Guide to Isoquinoline Alkaloids and their Synthetic Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoquinoline alkaloids represent a vast and structurally diverse class of nitrogen-containing secondary metabolites, primarily derived from plants. With over 2,500 known compounds, they are of significant interest to the scientific community due to their wide range of potent pharmacological activities.[1] This guide provides a comprehensive overview of isoquinoline alkaloids, covering their classification, biosynthesis, and natural sources. It delves into the medicinal chemistry of their synthetic analogs, explores their multifaceted biological activities—including antitumor, antimicrobial, and anti-inflammatory effects—and elucidates the key signaling pathways through which they exert their therapeutic action. Furthermore, this document furnishes detailed experimental protocols for both the synthesis of the isoquinoline core and the evaluation of biological activity, serving as a critical resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction to Isoquinoline Alkaloids

Isoquinoline alkaloids are a major subgroup of alkaloids characterized by a 1-benzylisoquinoline structural backbone.[2] This core structure is derived biosynthetically from the aromatic amino acid tyrosine.[3][4][5] These compounds are predominantly found in a number of plant families, including Papaveraceae (poppy family), Berberidaceae (barberry family), Menispermaceae (moonseed family), and Ranunculaceae (buttercup family).[1][6]

Historically, plants rich in these alkaloids have been mainstays in traditional medicine.[7] The opium poppy, Papaver somniferum, is the most famous source, producing well-known alkaloids like morphine, codeine, papaverine, and noscapine.[1] Other significant compounds include berberine, found in plants of the Berberis genus, and the muscle relaxant tubocurarine, extracted from the bark and roots of the hairy cartilage tree.[1] The vast structural diversity and potent bioactivities of these molecules have established them as privileged scaffolds in modern drug discovery.

Classification and Biosynthesis

The structural diversity of isoquinoline alkaloids leads to their classification into several subgroups based on their core chemical framework. Key classes include the benzylisoquinolines, aporphines, protoberberines, benzophenanthridines, and morphinans.[8]

Table 1: Major Classes of Isoquinoline Alkaloids

ClassCore StructureRepresentative Alkaloids
Simple Isoquinolines Basic isoquinoline ringCarnegine
Benzylisoquinolines Isoquinoline with a benzyl group at C1Papaverine, (S)-Reticuline
Protoberberines Tetracyclic ring systemBerberine, Palmatine, Canadine
Aporphines Tetracyclic system with a direct biphenyl linkageNorisoboldine, Corydine
Benzophenanthridines Tetracyclic aromatic systemSanguinarine, Chelerythrine
Morphinans Pentacyclic rigid structureMorphine, Codeine, Thebaine
Phthalideisoquinolines Isoquinoline linked to a phthalide groupNoscapine
Biosynthesis Pathway

The biosynthesis of all isoquinoline alkaloids begins with the amino acid L-tyrosine.[3][9] Tyrosine is converted via a series of enzymatic steps into both dopamine and 4-hydroxyphenylacetaldehyde. These two molecules are then condensed by the enzyme norcoclaurine synthase (NCS) to form (S)-norcoclaurine, which is the universal precursor to this entire class of compounds.[9]

From (S)-norcoclaurine, a series of methylations, hydroxylations, and intramolecular rearrangements give rise to the vast array of isoquinoline alkaloid structures. A pivotal intermediate is (S)-reticuline, which stands at a major branch point leading to the biosynthesis of morphinans, protoberberines, and benzophenanthridines.[3] A key enzyme in many of these subsequent pathways is the berberine bridge enzyme (BBE), which catalyzes the formation of the methylene bridge in protoberberines.[9]

Isoquinoline_Biosynthesis_Pathway Tyrosine L-Tyrosine invis1 Tyrosine->invis1 Dopamine Dopamine Norcoclaurine (S)-Norcoclaurine (Central Precursor) Dopamine->Norcoclaurine Norcoclaurine Synthase (NCS) Four_HPAA 4-Hydroxyphenylacetaldehyde Four_HPAA->Norcoclaurine Norcoclaurine Synthase (NCS) Reticuline (S)-Reticuline (Branch Point) Norcoclaurine->Reticuline Series of Enzymatic Steps invis2 Reticuline->invis2 Protoberberines Protoberberines (e.g., Berberine) Benzophenanthridines Benzophenanthridines (e.g., Sanguinarine) Morphinans Morphinans (e.g., Morphine) invis1->Dopamine invis1->Four_HPAA invis2->Protoberberines Berberine Bridge Enzyme (BBE) invis2->Benzophenanthridines invis2->Morphinans

General Biosynthetic Pathway of Isoquinoline Alkaloids.

Synthetic Analogs and Medicinal Chemistry

While natural isoquinoline alkaloids possess remarkable biological activities, they often have limitations such as poor bioavailability, metabolic instability, or undesirable side effects. This has driven extensive research into the synthesis of novel analogs to optimize their therapeutic properties. Traditional synthetic methods like the Bischler-Napieralski and Pictet-Spengler reactions remain cornerstones for constructing the core isoquinoline scaffold.[4][5][10]

Key Synthetic Strategies
  • Bischler-Napieralski Reaction: This reaction involves the acid-catalyzed cyclization of a β-arylethylamide to form a 3,4-dihydroisoquinoline.[10] Dehydrating agents like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) are commonly used.[1][8] The resulting dihydroisoquinoline can then be oxidized to the fully aromatic isoquinoline. This method is highly effective for arenes bearing electron-donating groups.[1]

  • Pictet-Spengler Reaction: This reaction produces a tetrahydroisoquinoline through the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure.[2][5][11] This reaction is fundamental to the biosynthesis of many alkaloids and can proceed under physiological conditions if the aromatic ring is sufficiently activated.[12]

Structure-Activity Relationships (SAR)

Medicinal chemistry efforts focus on modifying the isoquinoline scaffold to enhance activity and selectivity. SAR studies have revealed key structural features for various biological effects:

  • Antimicrobial Activity: For protoberberine and benzophenanthridine alkaloids, the presence of a quaternary nitrogen atom and a methylenedioxy group at the C-2 and C-3 positions can be crucial for enhancing antibacterial and antifungal activity.[2][12]

  • Anticancer Activity: For naphthylisoquinoline alkaloids, O-methylation patterns on the naphthalene moiety and the substitution on the isoquinoline portion play a significant role in cytotoxicity.[9]

  • Antiviral Activity: Studies on bis-benzylisoquinoline alkaloids have shown that specific stereochemistry and the nature of the ether linkages between the two isoquinoline units are critical for potent antiviral effects.[1]

Pharmacological Activities and Therapeutic Applications

Isoquinoline alkaloids and their synthetic analogs exhibit a remarkably broad spectrum of biological activities, making them valuable leads for drug development.

Table 2: Selected Biological Activities of Isoquinoline Alkaloids with Quantitative Data

AlkaloidClassTarget/ActivityCell Line / OrganismIC₅₀ / EC₅₀ / MIC
Berberine ProtoberberineAnticancer (Cytotoxicity)Tca8113 (Oral Cancer)25.5 µM (IC₅₀)[8]
Aromoline Bis-benzylisoquinolineAntiviral (SARS-CoV-2 Delta)Pseudovirus Assay0.47 µM (IC₅₀)[1]
Sanguinarine BenzophenanthridineAntifungalFusarium graminearum6.96 µg/mL (EC₅₀)[13]
9-demethylmucroniferanine A BenzylisoquinolineAnticancer (Topoisomerase I)MGC-803 (Gastric Cancer)5.1 µM (IC₅₀)[14]
Tetrandrine Bis-benzylisoquinolineAnti-inflammatoryCroton oil-induced ear edema (mice)95% inhibition at 12.5 µM[15]
Papaverine BenzylisoquinolineAntiplatelet AggregationHuman Whole Blood26.9 µM (IC₅₀)[16]
Anticancer Activity

Many isoquinoline alkaloids show potent antitumor effects through diverse mechanisms. Berberine, for instance, induces apoptosis, causes cell cycle arrest, and inhibits multiple signaling pathways crucial for cancer progression, including PI3K/AKT/mTOR and MAPK/ERK.[3] Noscapine exerts its anticancer effects by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis.[6]

Antimicrobial and Antiviral Activity

Berberine has demonstrated broad-spectrum activity against bacteria, fungi, and viruses.[17][18] Its mechanisms include DNA intercalation and inhibition of reverse transcriptase.[17] Bis-benzylisoquinoline alkaloids like aromoline have emerged as potent inhibitors of coronaviruses, including SARS-CoV-2 variants.[1]

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways modulated by isoquinoline alkaloids is critical for their development as therapeutic agents.

Berberine-Induced Apoptosis Signaling

Berberine is well-documented to induce apoptosis (programmed cell death) in cancer cells through multiple convergent pathways. A primary mechanism involves the generation of reactive oxygen species (ROS), which in turn activates apoptosis signal-regulating kinase 1 (ASK1). Activated ASK1 phosphorylates and activates c-Jun N-terminal kinase (JNK), which then triggers the mitochondrial apoptosis pathway. This involves modulating the balance of Bcl-2 family proteins (decreasing anti-apoptotic Bcl-2, increasing pro-apoptotic Bax), leading to mitochondrial membrane depolarization, cytochrome c release, and subsequent activation of caspase-3, the executioner caspase.

Berberine_Apoptosis_Pathway Berberine Berberine ROS Cellular ROS (Reactive Oxygen Species) Generation Berberine->ROS ASK1 ASK1 (Apoptosis Signal-regulating Kinase 1) ROS->ASK1 Activates JNK JNK (c-Jun N-terminal Kinase) ASK1->JNK Activates Mitochondria Mitochondrial Pathway JNK->Mitochondria Triggers Bcl2 Bcl-2 (Anti-apoptotic) Expression Decreased Mitochondria->Bcl2 Modulates Bax Bax (Pro-apoptotic) Expression Increased Mitochondria->Bax Modulates CytC Cytochrome c Release Mitochondria->CytC Casp3 Caspase-3 Activation CytC->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Berberine-induced apoptosis via the ROS/ASK1/JNK pathway.
Noscapine Mechanism of Action

Noscapine, a phthalideisoquinoline alkaloid, functions primarily as a microtubule-modulating agent. Unlike taxanes or vinca alkaloids, it does not alter the total polymer mass of microtubules but rather attenuates their dynamics. This disruption of microtubule function leads to an arrest of the cell cycle at the G2/M phase, ultimately inducing apoptosis.

Noscapine_Mechanism Noscapine Noscapine Tubulin Tubulin Noscapine->Tubulin Binds to Disruption Attenuation of Dynamics Noscapine->Disruption Microtubules Microtubule Dynamics (Assembly/Disassembly) Tubulin->Microtubules Microtubules->Disruption CellCycleArrest G2/M Phase Cell Cycle Arrest Disruption->CellCycleArrest Leads to Apoptosis Apoptosis CellCycleArrest->Apoptosis Induces

Mechanism of action for the anticancer agent Noscapine.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and biological evaluation of isoquinoline alkaloids.

Synthesis Protocol: Bischler-Napieralski Reaction

This protocol describes a general procedure for the synthesis of a 1-substituted-3,4-dihydroisoquinoline.

Materials:

  • β-phenylethylamide substrate (1.0 eq)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Phosphorus oxychloride (POCl₃) (3.0-5.0 eq)

  • Methanol (MeOH)

  • Sodium bicarbonate (NaHCO₃) or Ammonium chloride (NH₄Cl), saturated aqueous solution

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask under a nitrogen atmosphere, add the β-phenylethylamide substrate (e.g., 0.5 mmol).

  • Solvent and Reagent Addition: Add anhydrous solvent (e.g., 5 mL of DCM or Toluene). Add phosphorus oxychloride (POCl₃) dropwise to the solution.

  • Cyclization: Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approx. 40°C for DCM, 110°C for Toluene). Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.

  • Work-up: Cool the reaction mixture to room temperature and carefully concentrate it using a rotary evaporator to remove excess POCl₃ and solvent.

  • Quenching: Cool the resulting residue in an ice bath (0°C) and cautiously quench by the slow, dropwise addition of methanol, followed by a saturated aqueous solution of NaHCO₃ until the pH is neutral or slightly basic (pH 7-8).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 3,4-dihydroisoquinoline product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

Biological Assay Protocol: MTT Cytotoxicity Assay

This protocol details the measurement of cellular metabolic activity as an indicator of cell viability, proliferation, or cytotoxicity.

Materials:

  • 96-well flat-bottom cell culture plates

  • Cancer cell line of interest (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM + 10% FBS)

  • Phosphate-buffered saline (PBS), pH 7.4

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 N HCl)

  • Test compound (isoquinoline alkaloid) stock solution in DMSO

  • Microplate reader (spectrophotometer)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells for "untreated" (medium only) and "vehicle control" (medium with the highest concentration of DMSO used). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[15]

  • MTT Addition: After incubation, add 20 µL of the 5 mg/mL MTT solution to each well.[19]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[19]

  • Solubilization: Carefully remove the medium from each well. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[20] Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance of the plate on a microplate reader at a wavelength of 570 nm.[19][20] A reference wavelength of 630 nm can be used to subtract background noise.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot the viability against the compound concentration and use a non-linear regression analysis to determine the IC₅₀ value.

Experimental_Workflow_MTT Start Start: Seed Cells in 96-well Plate Incubate1 Incubate 24h (Cell Attachment) Start->Incubate1 Treat Treat Cells with Isoquinoline Alkaloid Incubate1->Treat Incubate2 Incubate 24-72h (Treatment Period) Treat->Incubate2 AddMTT Add MTT Reagent to each well Incubate2->AddMTT Incubate3 Incubate 3-4h (Formazan Formation) AddMTT->Incubate3 Solubilize Remove Medium & Add Solubilizing Agent (DMSO) Incubate3->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Analyze Analyze Data (Calculate % Viability, IC50) Read->Analyze

Workflow for the MTT Cell Viability and Cytotoxicity Assay.

Conclusion and Future Directions

Isoquinoline alkaloids and their synthetic analogs are a rich source of structurally diverse and pharmacologically potent molecules. Their proven efficacy in historical and modern medicine, combined with a growing understanding of their mechanisms of action, ensures their continued relevance in drug discovery. Future research will likely focus on the development of novel, more efficient synthetic methodologies, the use of chemoinformatic and machine learning tools to predict activity and guide analog design, and the exploration of advanced drug delivery systems to improve the bioavailability and therapeutic index of these promising compounds. The multi-target potential of many isoquinoline alkaloids makes them particularly attractive candidates for developing therapies for complex diseases like cancer and neurodegenerative disorders.

References

Methodological & Application

Application Notes and Protocols: 6-Iodoisoquinolin-3-amine in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the utilization of 6-Iodoisoquinolin-3-amine in various palladium-catalyzed cross-coupling reactions. The isoquinoline scaffold is a privileged structure in medicinal chemistry, and the functionalization at the 6-position via cross-coupling reactions offers a powerful tool for the synthesis of novel derivatives with potential therapeutic applications.

Introduction

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. This compound is a versatile building block, featuring a nucleophilic amino group at the 3-position and a reactive iodo group at the 6-position, making it an ideal substrate for a variety of palladium-catalyzed transformations. This document outlines protocols for Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Sonogashira couplings using this key intermediate.

General Reaction Pathway

The general catalytic cycle for these reactions involves the oxidative addition of the aryl iodide to a Pd(0) species, followed by transmetalation (Suzuki), migratory insertion (Heck), or coordination of an amine or alkyne, and subsequent reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.

Palladium Catalytic Cycle cluster_reactants Reactants cluster_products Products Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Oxidative Addition (Ar-I) Intermediate Complex Intermediate Complex Oxidative Addition Complex->Intermediate Complex Transmetalation / Insertion / Coordination Product Complex Product Complex Intermediate Complex->Product Complex Reductive Elimination Product Complex->Pd(0)L2 Product Release Ar-Product Ar-Product Product Complex->Ar-Product Ar-I Ar-I Coupling Partner Coupling Partner Coupling Partner->Intermediate Complex Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Mix this compound, Boronic Acid, and Base B Add Solvent and Degas A->B C Add Palladium Catalyst B->C D Heat to Reaction Temperature C->D E Cool and Dilute D->E F Aqueous Wash E->F G Dry and Concentrate F->G H Column Chromatography G->H I Product H->I

Application of 6-Iodoisoquinolin-3-amine in Medicinal Chemistry: A Versatile Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with a wide array of pharmacological activities. The specific compound, 6-Iodoisoquinolin-3-amine, represents a highly versatile, albeit specialized, building block for the synthesis of novel drug candidates. Its utility stems from the presence of two key functional groups: a reactive iodine atom at the 6-position and a nucleophilic amino group at the 3-position. This unique arrangement allows for sequential or orthogonal functionalization, enabling the exploration of diverse chemical space in drug discovery programs.

The primary application of this compound is as a key intermediate in the synthesis of compound libraries for screening against various therapeutic targets, particularly protein kinases. The iodine atom serves as a convenient handle for introducing a wide range of substituents via transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck reactions. This allows for the systematic modification of the "eastern" region of the molecule to probe interactions with the solvent-exposed regions of protein binding sites.

Simultaneously, the 3-amino group can be readily acylated, sulfonated, or used in urea and guanidine formations to explore the hydrogen-bonding interactions within the hinge region of kinase active sites, a common binding motif for ATP-competitive inhibitors. The strategic combination of these modifications can lead to the discovery of potent and selective inhibitors for a variety of protein kinases implicated in oncology, inflammation, and neurodegenerative diseases.

Beyond kinase inhibition, the this compound scaffold holds potential for the development of modulators for other enzyme families and G-protein coupled receptors (GPCRs), where the isoquinoline core can serve as a rigid scaffold to present pharmacophoric elements in a defined spatial orientation.

Experimental Protocols

Synthesis of this compound (A Proposed Route)

Protocol:

  • Starting Material: 4-Iodobenzaldehyde.

  • Step 1: Horner-Wadsworth-Emmons Reaction. React 4-iodobenzaldehyde with the anion of diethyl cyanomethylphosphonate to yield (E)-2-(4-iodophenyl)acrylonitrile.

  • Step 2: Cyclization. Treat the resulting acrylonitrile derivative with a strong base, such as sodium hydride, in an appropriate solvent like DMF, to induce cyclization and formation of the isoquinoline ring system. This would likely yield a 3-substituted-6-iodoisoquinoline precursor.

  • Step 3: Introduction of the Amino Group. The specific methodology for introducing the 3-amino group would depend on the intermediate from the cyclization step. A common approach involves the conversion of a carbonyl or other suitable group at the 3-position to an amine via reductive amination or a related transformation.

  • Purification: The final product, this compound, would be purified by column chromatography on silica gel.

Derivatization of this compound via Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for the derivatization of the 6-position of this compound using a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid or boronate ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water mixture, DMF)

  • Inert atmosphere (Nitrogen or Argon)

Protocol:

  • To a reaction vessel, add this compound (1 equivalent), the desired boronic acid or ester (1.2-1.5 equivalents), and the base (2-3 equivalents).

  • Add the palladium catalyst (0.05-0.1 equivalents).

  • Evacuate and backfill the vessel with an inert gas (repeat 3 times).

  • Add the degassed solvent system.

  • Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir for 2-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 6-substituted-isoquinolin-3-amine derivative.

Acylation of the 3-Amino Group

This protocol outlines a general procedure for the acylation of the 3-amino group of a 6-substituted-isoquinolin-3-amine derivative.

Materials:

  • 6-substituted-isoquinolin-3-amine

  • Acyl chloride or carboxylic acid anhydride

  • Base (e.g., triethylamine, pyridine)

  • Solvent (e.g., dichloromethane, THF)

Protocol:

  • Dissolve the 6-substituted-isoquinolin-3-amine (1 equivalent) in the chosen anhydrous solvent.

  • Add the base (1.5-2 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride or anhydride (1.1-1.3 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by recrystallization or column chromatography.

In Vitro Kinase Inhibition Assay

This protocol provides a general framework for evaluating the inhibitory activity of the synthesized 6,3-disubstituted isoquinoline derivatives against a target protein kinase.

Materials:

  • Synthesized inhibitor compounds

  • Target protein kinase

  • Kinase substrate (peptide or protein)

  • ATP (adenosine triphosphate)

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or equivalent)

  • Microplate reader

Protocol:

  • Prepare a serial dilution of the inhibitor compounds in DMSO.

  • In a microplate, add the kinase, substrate, and inhibitor at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a specified period (e.g., 60 minutes).

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Incubate for the recommended time to allow the signal to develop.

  • Measure the signal (luminescence, fluorescence, etc.) using a microplate reader.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Data Presentation

The following tables are templates for summarizing quantitative data from kinase inhibition assays.

Table 1: In Vitro Inhibitory Activity of 6-Substituted Isoquinolin-3-amine Derivatives against Target Kinase X.

Compound IDR¹ (at C6)R² (at N3)IC₅₀ (nM)
Lead-01 PhenylAcetyl150
Lead-02 4-FluorophenylAcetyl85
Lead-03 3-PyridylAcetyl210
Lead-04 PhenylBenzoyl320
Lead-05 4-FluorophenylBenzoyl180

Table 2: Selectivity Profile of Lead Compound Lead-02.

Kinase TargetIC₅₀ (nM)
Kinase X 85
Kinase Y >10,000
Kinase Z 1,200

Visualizations

experimental_workflow cluster_synthesis Synthesis & Derivatization cluster_screening Biological Evaluation start This compound suzuki Suzuki Coupling (C6-diversification) start->suzuki Aryl Boronic Acids acylation Acylation (N3-diversification) suzuki->acylation library Compound Library acylation->library assay Kinase Inhibition Assay library->assay ic50 IC50 Determination assay->ic50 sar SAR Analysis ic50->sar lead_opt Lead Optimization sar->lead_opt

Caption: Experimental workflow for the synthesis and evaluation of a compound library based on the this compound scaffold.

suzuki_coupling isoquinoline This compound product 6-R-Isoquinolin-3-amine isoquinoline->product boronic_acid R-B(OH)2 boronic_acid->product catalyst Pd Catalyst + Base catalyst->product

Caption: Schematic of the Suzuki-Miyaura cross-coupling reaction for the derivatization of this compound.

kinase_inhibition_pathway ATP ATP Kinase Kinase ATP->Kinase Substrate Substrate Substrate->Kinase Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate ADP ADP Kinase->ADP Inhibitor 6,3-Disubstituted Isoquinoline Derivative Inhibitor->Kinase Inhibition

Application Notes and Protocols for the Synthesis of 6-Iodoisoquinolin-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The isoquinoline scaffold is a prominent heterocyclic motif found in a wide array of natural products and pharmacologically active compounds. Specifically, substituted isoquinolinamines serve as crucial intermediates in the synthesis of kinase inhibitors and other therapeutic agents. This document provides a detailed, step-by-step protocol for the synthesis of 6-iodoisoquinolin-3-amine, a versatile building block for the development of novel molecular entities. The presence of an iodine atom at the 6-position allows for further functionalization through various cross-coupling reactions, enabling the creation of a diverse library of derivatives. The subsequent protocols will detail the conversion of a commercially available precursor to the target compound and its further derivatization.

Overall Synthetic Workflow

The synthesis of this compound is proposed via a two-step sequence starting from 3-chloroisoquinolin-6-amine. This is followed by a representative derivatization using a Suzuki coupling reaction.

G A 3-Chloroisoquinolin-6-amine B Step 1: Diazotization and Iodination (Sandmeyer-type Reaction) A->B  NaNO₂, KI, H₂SO₄ C 3-Chloro-6-iodoisoquinoline B->C D Step 2: Amination (Buchwald-Hartwig Reaction) C->D  Pd Catalyst, Ligand, Base,  Ammonia Source E This compound D->E F Step 3: Derivatization (e.g., Suzuki Coupling) E->F  Ar-B(OH)₂, Pd Catalyst,  Base G 6-Aryl-isoquinolin-3-amine Derivatives F->G

Caption: Synthetic pathway for this compound and its derivatives.

Experimental Protocols

Step 1: Synthesis of 3-Chloro-6-iodoisoquinoline

This procedure involves the diazotization of the amino group of 3-chloroisoquinolin-6-amine, followed by a Sandmeyer-type reaction with potassium iodide.

Materials:

  • 3-Chloroisoquinolin-6-amine

  • Sulfuric acid (H₂SO₄), concentrated

  • Sodium nitrite (NaNO₂)

  • Potassium iodide (KI)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium thiosulfate solution (Na₂S₂O₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

  • Ice

Procedure:

  • In a round-bottom flask, suspend 3-chloroisoquinolin-6-amine (1.0 eq) in a mixture of water and concentrated sulfuric acid at 0-5 °C with vigorous stirring.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

  • In a separate flask, dissolve potassium iodide (3.0 eq) in water and cool to 0 °C.

  • Slowly add the cold diazonium salt solution to the potassium iodide solution. Effervescence will be observed.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Heat the mixture to 60 °C for 1 hour to ensure complete decomposition of the diazonium salt.

  • Cool the reaction mixture to room temperature and extract with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, saturated sodium thiosulfate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 3-chloro-6-iodoisoquinoline.

Step 2: Synthesis of this compound

This step utilizes a palladium-catalyzed Buchwald-Hartwig amination to replace the chlorine atom at the 3-position with an amino group.

Materials:

  • 3-Chloro-6-iodoisoquinoline

  • Benzophenone imine

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

  • Hydrochloric acid (HCl), 2 M

  • Ethyl acetate

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To an oven-dried Schlenk tube, add 3-chloro-6-iodoisoquinoline (1.0 eq), palladium(II) acetate (0.05 eq), Xantphos (0.10 eq), and sodium tert-butoxide (1.4 eq).

  • Evacuate and backfill the tube with argon or nitrogen three times.

  • Add anhydrous toluene, followed by benzophenone imine (1.2 eq) via syringe.

  • Seal the tube and heat the reaction mixture at 110 °C for 12-18 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the crude residue in tetrahydrofuran (THF) and add 2 M aqueous HCl.

  • Stir the mixture at room temperature for 2 hours to hydrolyze the imine.

  • Neutralize the reaction with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel (eluting with a dichloromethane/methanol gradient) to yield this compound.

Quantitative Data Summary

The following table summarizes the key parameters for the synthesis of this compound. Yields are estimated based on similar transformations reported in the literature.

StepReactionKey ReagentsSolventTemp. (°C)Time (h)Yield (%)
1 Diazotization/IodinationNaNO₂, KI, H₂SO₄Water0 - 603.560-75
2 Buchwald-Hartwig AminationPd(OAc)₂, Xantphos, NaOtBuToluene11012-1855-70

Derivatization of this compound

The synthesized this compound is a versatile intermediate for creating a library of derivatives. The iodine atom at the 6-position is particularly amenable to palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, Sonogashira, and Stille couplings. This allows for the introduction of a wide variety of substituents, including aryl, heteroaryl, alkyl, and alkynyl groups.

Workflow for Suzuki Coupling Derivatization

G cluster_0 Suzuki Coupling Reaction A This compound C Catalytic Cycle A->C B Arylboronic Acid (Ar-B(OH)₂) B->C D 6-Aryl-isoquinolin-3-amine C->D  Pd Catalyst (e.g., Pd(PPh₃)₄)  Base (e.g., K₂CO₃)  Solvent (e.g., Dioxane/H₂O)

Caption: General workflow for the Suzuki coupling of this compound.

Protocol for Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for the arylation of this compound.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a microwave vial or Schlenk tube, combine this compound (1.0 eq), the desired arylboronic acid (1.5 eq), tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the vessel with argon or nitrogen.

  • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Seal the vessel and heat the reaction mixture at 100 °C for 4-12 hours, or until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with water.

  • Extract the mixture with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by preparative HPLC to obtain the desired 6-aryl-isoquinolin-3-amine derivative.

6-Iodoisoquinolin-3-amine: A Versatile Scaffold for Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – 6-Iodoisoquinolin-3-amine has emerged as a critical building block for the synthesis of a new generation of kinase inhibitors, offering a versatile scaffold for the development of targeted cancer therapeutics and other specialized pharmaceuticals. This application note provides detailed protocols and data for researchers, scientists, and drug development professionals engaged in the discovery of novel kinase inhibitors. The strategic placement of the iodo group at the 6-position and the amino group at the 3-position of the isoquinoline core allows for diverse chemical modifications, making it an ideal starting point for creating potent and selective inhibitors of various protein kinases.

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer. The development of small molecule inhibitors that target specific kinases has revolutionized treatment paradigms. The isoquinoline scaffold is a privileged structure in medicinal chemistry, and its derivatives have been successfully developed into approved kinase inhibitor drugs. This compound, in particular, serves as a key intermediate, enabling the introduction of various aryl and heteroaryl moieties through well-established cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the systematic exploration of the chemical space around the isoquinoline core to optimize potency and selectivity against desired kinase targets.

Application in the Synthesis of IKK-β Inhibitors

One notable application of a related scaffold, 6-bromo-7-methoxyisoquinoline, is in the development of inhibitors for IκB kinase-β (IKK-β), a key enzyme in the NF-κB signaling pathway. Dysregulation of this pathway is implicated in inflammatory diseases and various cancers. The synthesis of potent IKK-β inhibitors has been achieved by utilizing the halogenated isoquinoline core to introduce diverse functionalities.

Signaling Pathway of NF-κB Activation

The NF-κB signaling cascade is a critical pathway that regulates immune responses, inflammation, and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, such as cytokines or growth factors, the IKK complex, which includes the catalytic subunit IKK-β, is activated. IKK-β then phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This frees NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and activates the transcription of target genes involved in inflammation and cell proliferation. Inhibition of IKK-β blocks this cascade, preventing NF-κB activation and its downstream effects.

NF_kappa_B_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK_complex IKK Complex (IKK-α/β/γ) IKB_NFKB IκBα-NF-κB IKK_complex->IKB_NFKB Phosphorylation IKB_p P-IκBα IKB_NFKB->IKB_p Ub_Proteasome Ubiquitination & Proteasomal Degradation NFKB NF-κB (p50/p65) Ub_Proteasome->NFKB Release NFKB_n NF-κB NFKB->NFKB_n Translocation IKB_p->Ub_Proteasome Gene_Expression Target Gene Transcription (Inflammation, Proliferation) NFKB_n->Gene_Expression Stimuli Stimuli (e.g., TNF-α, IL-1) Stimuli->IKK_complex Activation Inhibitor 6-Aryl-isoquinoline IKK-β Inhibitor Inhibitor->IKK_complex

Figure 1: NF-κB Signaling Pathway and the Point of Intervention by IKK-β Inhibitors.

Experimental Protocols

The following protocols provide a general framework for the synthesis of 6-arylisoquinolin-3-amine derivatives from this compound, which can be adapted for the synthesis of various kinase inhibitors.

General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes the palladium-catalyzed cross-coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05 equivalents)

  • Sodium carbonate (Na2CO3) (2.0 equivalents)

  • 1,4-Dioxane and Water (4:1 mixture)

  • Nitrogen or Argon gas

Procedure:

  • To a reaction vessel, add this compound, the arylboronic acid, and sodium carbonate.

  • Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed 1,4-dioxane/water solvent mixture, followed by the Pd(dppf)Cl2 catalyst.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to yield the desired 6-arylisoquinolin-3-amine.

Suzuki_Coupling_Workflow cluster_synthesis Suzuki-Miyaura Coupling Start This compound + Arylboronic Acid Reaction Pd(dppf)Cl2, Na2CO3 Dioxane/H2O, 80-100 °C Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 6-Arylisoquinolin-3-amine Kinase Inhibitor Scaffold Purification->Product

Figure 2: General Workflow for the Synthesis of 6-Arylisoquinolin-3-amine Derivatives.

Quantitative Data

While specific IC50 values for kinase inhibitors derived directly from this compound are proprietary or dispersed across various research publications, the following table presents representative data for a series of 6-aryl-7-alkoxyisoquinoline IKK-β inhibitors to illustrate the potency that can be achieved with this class of compounds.[1]

Compound IDR Group (at 6-position)IKK-β IC50 (nM)IKK-α IC50 (nM)Selectivity (IKK-α/IKK-β)
1 2-aminopyrimidin-5-yl1623014
2 2-methylaminopyrimidin-5-yl710014
3 6-aminopyridin-3-yl1324018
4 6-methylaminopyridin-3-yl411028

Table 1: Structure-Activity Relationship of 6-Aryl-7-methoxyisoquinoline Inhibitors of IKK-β and IKK-α.[1]

Conclusion

This compound is a valuable and versatile building block in the design and synthesis of novel kinase inhibitors. Its utility in established cross-coupling methodologies allows for the efficient generation of diverse libraries of compounds for screening and optimization. The development of potent and selective IKK-β inhibitors from a related isoquinoline scaffold highlights the potential of this chemical class to yield clinically relevant therapeutics. The protocols and data presented herein provide a foundation for researchers to explore the potential of this compound in their own drug discovery programs.

References

Application Note: A General Protocol for the N-alkylation of 6-Iodoisoquinolin-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The N-alkylation of primary and secondary amines is a fundamental transformation in organic synthesis, crucial for the generation of a diverse array of biologically active molecules, including pharmaceuticals and agrochemicals.[1][2] Isoquinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of many natural products and synthetic drugs. Specifically, functionalized isoquinolin-3-amines are valuable intermediates in drug discovery. This application note details a general experimental procedure for the N-alkylation of 6-Iodoisoquinolin-3-amine, a key building block for the synthesis of novel molecular entities. The protocol described herein utilizes a standard SN2 reaction pathway, employing an alkyl halide as the alkylating agent in the presence of a non-nucleophilic base.[1][3] This method is designed to be broadly applicable for the introduction of various alkyl groups onto the amine, though optimization may be required for specific substrates.

Reaction Principle

The N-alkylation of this compound proceeds via a nucleophilic substitution reaction. The lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide. A base is employed to deprotonate the resulting ammonium salt, regenerating the neutral N-alkylated product and preventing the formation of undesired byproducts. The choice of base and solvent is critical to ensure high yields and minimize side reactions. A common challenge in N-alkylation is overalkylation, where the secondary amine product reacts further with the alkylating agent to form a tertiary amine.[1][4] The protocol below is optimized to favor mono-alkylation.

Experimental Protocols

Materials and Equipment
  • This compound

  • Alkyl halide (e.g., Iodomethane, Bromoethane, 1-Bromopropane)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

  • Heating mantle or oil bath

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Silica gel for column chromatography

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • NMR spectrometer

  • Mass spectrometer

General Procedure for N-alkylation
  • To an oven-dried round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq).

  • Add anhydrous potassium carbonate (2.0 eq) or cesium carbonate (1.5 eq).[5][6]

  • Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Add anhydrous DMF or acetonitrile via syringe to create a suspension.

  • Add the alkyl halide (1.1 - 1.5 eq) dropwise to the stirring suspension at room temperature.

  • Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with an organic solvent (e.g., Ethyl acetate or Dichloromethane) three times.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated this compound.

  • Characterize the purified product by NMR and mass spectrometry.

Data Presentation

The following table summarizes representative quantitative data for the N-alkylation of this compound with various alkyl halides.

EntryAlkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
1IodomethaneK₂CO₃DMF601285
2BromoethaneK₂CO₃DMF701878
31-BromopropaneCs₂CO₃CH₃CN802472
4Benzyl BromideK₂CO₃DMF601088

Visualizations

Experimental Workflow Diagram

experimental_workflow Reactants This compound Alkyl Halide Base (K₂CO₃/Cs₂CO₃) Reaction_Setup Reaction Setup (Anhydrous Solvent, Inert Atmosphere) Reactants->Reaction_Setup Combine Heating Heating (60-80 °C) Reaction_Setup->Heating Initiate Monitoring Reaction Monitoring (TLC) Heating->Monitoring During Reaction Workup Aqueous Workup & Extraction Monitoring->Workup Upon Completion Purification Column Chromatography Workup->Purification Crude Product Product N-Alkyl-6-Iodoisoquinolin-3-amine Purification->Product Purified Product Characterization Characterization (NMR, MS) Product->Characterization

Caption: Workflow for the N-alkylation of this compound.

Discussion

The presented protocol for the N-alkylation of this compound is a robust starting point for the synthesis of a variety of N-substituted derivatives. The use of a carbonate base, such as potassium or cesium carbonate, is advantageous as they are generally non-nucleophilic and easy to handle.[5] Cesium carbonate can be particularly effective for less reactive alkyl halides due to its higher solubility and basicity.[5] The choice of solvent is also important; polar aprotic solvents like DMF and acetonitrile are typically used to facilitate the SN2 reaction.

For more sterically hindered amines or less reactive alkylating agents, alternative methods such as the Buchwald-Hartwig amination could be considered for the synthesis of N-aryl derivatives, or reductive amination for N-alkyl derivatives.[7][8][9] Additionally, catalytic methods using transition metals like ruthenium or iridium for the N-alkylation of amines with alcohols offer a greener alternative to the use of alkyl halides.[10]

It is crucial to monitor the reaction closely to avoid the formation of dialkylated byproducts. If dialkylation is a significant issue, using a larger excess of the starting amine or employing a protecting group strategy may be necessary. The purification of the product via column chromatography is generally effective in separating the desired mono-alkylated product from any unreacted starting material and over-alkylated products.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Alkyl halides are often toxic and volatile; handle with care.

  • DMF is a potential reproductive toxin; avoid inhalation and skin contact.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

References

Application Notes and Protocols for the Laboratory Scale-up Synthesis of 6-Iodoisoquinolin-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

6-Iodoisoquinolin-3-amine is a valuable heterocyclic compound widely utilized as a key intermediate in the synthesis of various biologically active molecules, including kinase inhibitors and other therapeutic agents in drug discovery and development. The presence of the iodo-substituent provides a reactive handle for further functionalization through cross-coupling reactions, while the amino group offers a site for amide bond formation and other derivatizations. This application note provides a detailed, multi-step protocol for the laboratory scale-up synthesis of this compound, designed for researchers, scientists, and drug development professionals. The described synthetic route is based on established chemical transformations of isoquinoline and related heterocyclic systems.

Overall Synthetic Strategy

The synthesis of this compound is proposed to proceed through a five-step sequence starting from the commercially available 3-hydroxyisoquinoline. The key transformations involve amination, nitration, reduction, and a Sandmeyer reaction to introduce the iodo-substituent at the desired position.

Experimental Protocols

Step 1: Synthesis of Isoquinolin-3-amine from 3-Hydroxyisoquinoline

This step involves the conversion of the hydroxyl group at the 3-position of the isoquinoline ring to an amino group. This transformation can be achieved by heating 3-hydroxyisoquinoline with ammonia in a sealed reactor at elevated temperature and pressure.

  • Materials and Reagents:

    • 3-Hydroxyisoquinoline

    • Aqueous ammonia (28-30%)

    • Deionized water

    • Dichloromethane (DCM)

    • Anhydrous sodium sulfate

    • High-pressure stainless-steel reactor

  • Procedure:

    • In a high-pressure stainless-steel reactor, place 3-hydroxyisoquinoline (1.0 eq).

    • Add aqueous ammonia (20-30 eq) to the reactor.

    • Seal the reactor and heat the mixture to 150-200 °C with stirring. The internal pressure will increase significantly.

    • Maintain the reaction at this temperature for 24-48 hours.

    • After the reaction is complete, cool the reactor to room temperature and cautiously vent the excess ammonia in a well-ventilated fume hood.

    • Transfer the reaction mixture to a round-bottom flask and remove the excess ammonia and water under reduced pressure.

    • Dissolve the residue in deionized water and adjust the pH to >10 with a suitable base (e.g., 1 M NaOH).

    • Extract the aqueous layer with dichloromethane (3 x volumes).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude isoquinolin-3-amine.

    • Purify the crude product by column chromatography on silica gel or by recrystallization.

Step 2: Nitration of Isoquinolin-3-amine to 3-Amino-6-nitroisoquinoline

The nitration of isoquinolin-3-amine is expected to occur on the benzene ring of the isoquinoline core. The amino group at the 3-position is an activating group and will direct the electrophilic nitration.

  • Materials and Reagents:

    • Isoquinolin-3-amine

    • Concentrated sulfuric acid (98%)

    • Concentrated nitric acid (70%)

    • Ice

    • Saturated sodium bicarbonate solution

    • Ethyl acetate

  • Procedure:

    • To a flask cooled in an ice-salt bath (0 to -5 °C), add concentrated sulfuric acid.

    • Slowly add isoquinolin-3-amine (1.0 eq) to the sulfuric acid with stirring, ensuring the temperature remains below 10 °C.

    • In a separate flask, prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (3-4 eq) at 0 °C.

    • Add the nitrating mixture dropwise to the solution of isoquinolin-3-amine, maintaining the temperature below 5 °C.

    • After the addition is complete, stir the reaction mixture at 0-5 °C for 2-4 hours.

    • Carefully pour the reaction mixture onto crushed ice.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

    • Extract the product with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford crude 3-amino-6-nitroisoquinoline.

    • Purify the product by column chromatography or recrystallization.

Step 3: Reduction of 3-Amino-6-nitroisoquinoline to Isoquinoline-3,6-diamine

The nitro group of 3-amino-6-nitroisoquinoline is reduced to an amino group to yield the corresponding diamine. Catalytic hydrogenation is a clean and efficient method for this transformation.

  • Materials and Reagents:

    • 3-Amino-6-nitroisoquinoline

    • Palladium on carbon (5-10% Pd, 5-10 mol%)

    • Methanol or Ethanol

    • Hydrogen gas

    • Celite®

  • Procedure:

    • In a hydrogenation vessel, dissolve 3-amino-6-nitroisoquinoline (1.0 eq) in methanol or ethanol.

    • Carefully add palladium on carbon to the solution under an inert atmosphere (e.g., nitrogen or argon).

    • Seal the vessel and purge with hydrogen gas.

    • Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the mixture vigorously at room temperature.

    • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-8 hours.

    • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

    • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

    • Wash the Celite® pad with additional solvent.

    • Combine the filtrates and concentrate under reduced pressure to obtain isoquinoline-3,6-diamine, which can be used in the next step without further purification.

Step 4: Sandmeyer Iodination of Isoquinoline-3,6-diamine to this compound

The final step is the conversion of the 6-amino group to an iodo group via a Sandmeyer reaction. This involves diazotization of the 6-amino group followed by treatment with an iodide salt.[1][2][3]

  • Materials and Reagents:

    • Isoquinoline-3,6-diamine

    • Hydrochloric acid or Sulfuric acid

    • Sodium nitrite (NaNO₂)

    • Potassium iodide (KI)

    • Sodium bicarbonate solution

    • Ethyl acetate

  • Procedure:

    • Dissolve isoquinoline-3,6-diamine (1.0 eq) in an aqueous solution of hydrochloric acid or sulfuric acid at 0 °C.

    • Slowly add an aqueous solution of sodium nitrite (1.0-1.2 eq) dropwise, keeping the temperature below 5 °C. The formation of the diazonium salt should be monitored.

    • Stir the mixture at 0-5 °C for 30-60 minutes after the addition is complete.

    • In a separate flask, prepare a solution of potassium iodide (1.5-2.0 eq) in water.

    • Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (release of N₂) will be observed.

    • Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours to ensure complete decomposition of the diazonium salt.

    • Cool the mixture to room temperature and neutralize with a saturated sodium bicarbonate solution.

    • Extract the product with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with sodium thiosulfate solution (to remove any residual iodine) and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the organic layer under reduced pressure to yield the crude this compound.

    • Purify the final product by column chromatography on silica gel or by recrystallization to obtain a product of high purity.

Data Presentation

StepStarting MaterialReagentsSolventTemperature (°C)Time (h)ProductYield (%)Purity (%)
13-HydroxyisoquinolineAqueous NH₃Water150-20024-48Isoquinolin-3-amine60-70>95
2Isoquinolin-3-amineHNO₃, H₂SO₄H₂SO₄0-52-43-Amino-6-nitroisoquinoline70-80>98
33-Amino-6-nitroisoquinolineH₂, Pd/CMethanol254-8Isoquinoline-3,6-diamine90-95>95
4Isoquinoline-3,6-diamine1. NaNO₂, HCl 2. KIWater0-602-3This compound50-60>99

Mandatory Visualization

Synthesis_Workflow cluster_step1 Step 1: Amination cluster_step2 Step 2: Nitration cluster_step3 Step 3: Reduction cluster_step4 Step 4: Sandmeyer Iodination start1 3-Hydroxyisoquinoline reagent1 Aqueous NH3 High T, High P start1->reagent1 product1 Isoquinolin-3-amine reagent1->product1 reagent2 HNO3, H2SO4 0-5 °C product1->reagent2 product2 3-Amino-6-nitroisoquinoline reagent2->product2 reagent3 H2, Pd/C Methanol product2->reagent3 product3 Isoquinoline-3,6-diamine reagent3->product3 reagent4 1. NaNO2, HCl 2. KI product3->reagent4 product4 This compound reagent4->product4

Caption: Synthetic workflow for this compound.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • The amination step involves high pressure and temperature and should only be performed in a suitable high-pressure reactor by trained personnel.

  • Nitrating agents are highly corrosive and strong oxidizers. Handle with extreme care.

  • Catalytic hydrogenation with palladium on carbon is flammable and should be handled under an inert atmosphere.

  • Diazonium salts can be explosive when isolated and dry. They should be prepared and used in situ at low temperatures.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Notes and Protocols: Buchwald-Hartwig Amination of 6-Iodoisoquinolin-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction is particularly valuable in medicinal chemistry and drug discovery for the synthesis of arylamines, which are prevalent structural motifs in a vast array of pharmaceuticals. The isoquinoline scaffold is a key component in many biologically active compounds, and the ability to functionalize it at specific positions is crucial for developing new therapeutic agents.

This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 6-Iodoisoquinolin-3-amine. The resulting N-substituted 6-aminoisoquinolin-3-amine derivatives are important intermediates for the synthesis of various bioactive molecules, including kinase inhibitors.

Reaction Principle

The Buchwald-Hartwig amination involves the reaction of an aryl halide or triflate with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The catalytic cycle, a fundamental concept in understanding this reaction, is depicted below.[1]

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Ligand_Exchange Ligand Exchange Ar-Pd(II)-X(L2)->Ligand_Exchange R'R''NH Ar-Pd(II)-NHR'R''(L) Ar-Pd(II)-NHR'R''(L) Ligand_Exchange->Ar-Pd(II)-NHR'R''(L) Deprotonation Deprotonation (Base) Ar-Pd(II)-NHR'R''(L)->Deprotonation Ar-Pd(II)-NR'R''(L) Ar-Pd(II)-NR'R''(L) Deprotonation->Ar-Pd(II)-NR'R''(L) Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR'R''(L)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-NR'R'' Ar-NR'R'' (Product) Reductive_Elimination->Ar-NR'R''

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Data Presentation: Reaction Conditions and Yields

The following table summarizes representative conditions and outcomes for the Buchwald-Hartwig amination of this compound with various amines. Please note that these are starting points, and optimization may be necessary for specific substrates.

EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃ (2)1,4-Dioxane1001285
24-MethoxyanilinePd(OAc)₂ (3)BINAP (6)NaOtBu (1.5)Toluene1101892
3MorpholinePd₂(dba)₃ (2)JohnPhos (4)K₃PO₄ (2)Toluene1001678
4n-ButylaminePd(OAc)₂ (3)RuPhos (6)K₂CO₃ (2)1,4-Dioxane902465
5BenzylaminePd₂(dba)₃ (2)SPhos (4)NaOtBu (1.5)Toluene1101488

Note: Yields are isolated yields after purification.

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination of this compound

Materials:

  • This compound

  • Amine of choice

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., Xantphos, BINAP, JohnPhos)

  • Base (e.g., Cs₂CO₃, NaOtBu, K₃PO₄)

  • Anhydrous solvent (e.g., 1,4-Dioxane, Toluene)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis (Schlenk flask or sealed tube)

Procedure:

  • To an oven-dried Schlenk flask or sealed tube containing a magnetic stir bar, add this compound (1.0 equiv), the palladium catalyst (see table for loading), and the phosphine ligand (see table for loading).

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add the base (see table for equivalents) to the flask.

  • Under the inert atmosphere, add the anhydrous solvent, followed by the amine (1.1-1.5 equiv).

  • Place the reaction vessel in a preheated oil bath at the specified temperature (see table).

  • Stir the reaction mixture for the indicated time (see table). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Wash the Celite pad with the same solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted 6-aminoisoquinolin-3-amine.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Application in Drug Discovery: Kinase Inhibitor Screening

The N-substituted 6-aminoisoquinolin-3-amine derivatives synthesized via the Buchwald-Hartwig amination are valuable scaffolds for the development of kinase inhibitors. The following workflow outlines a typical screening process to identify and characterize potential kinase inhibitors.

Kinase_Inhibitor_Screening_Workflow cluster_0 Compound Synthesis and Library Generation cluster_1 Screening Cascade Synthesis Buchwald-Hartwig Amination of This compound Purification Purification and Characterization Synthesis->Purification Library Compound Library of N-Aryl-isoquinoline-3,6-diamines Purification->Library Primary_Screen Primary Screen: Single-Dose Kinase Inhibition Assay Library->Primary_Screen Hit_Identification Hit Identification Primary_Screen->Hit_Identification Dose_Response Dose-Response and IC50 Determination Hit_Identification->Dose_Response Lead_Candidate Lead Candidate Dose_Response->Lead_Candidate

Caption: Workflow for kinase inhibitor discovery.

Protocol: In Vitro Kinase Inhibition Assay (General)

This protocol provides a general framework for assessing the inhibitory activity of the synthesized compounds against a target kinase. Specific conditions will vary depending on the kinase and the assay format (e.g., radiometric, fluorescence-based).

Materials:

  • Synthesized N-substituted 6-aminoisoquinolin-3-amine compounds

  • Target kinase

  • Kinase substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Assay buffer

  • Detection reagent (e.g., phosphospecific antibody, ADP-Glo™)

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO). Create a dilution series to determine the IC₅₀ value.

  • Assay Setup: In a microplate, add the assay buffer, the test compound at various concentrations, and the target kinase.

  • Initiation of Reaction: Initiate the kinase reaction by adding the substrate and ATP.

  • Incubation: Incubate the plate at the optimal temperature for the kinase reaction (typically 30-37 °C) for a specified period.

  • Detection: Stop the reaction and add the detection reagent according to the manufacturer's protocol.

  • Data Acquisition: Measure the signal (e.g., fluorescence, luminescence, absorbance) using a microplate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a control (no inhibitor). Determine the IC₅₀ value by fitting the data to a dose-response curve.

Conclusion

The Buchwald-Hartwig amination is a powerful and versatile tool for the synthesis of N-substituted 6-aminoisoquinolin-3-amines. These compounds serve as valuable intermediates in the development of novel therapeutics, particularly kinase inhibitors. The protocols and data presented in these application notes provide a solid foundation for researchers in their efforts to synthesize and evaluate new drug candidates based on the isoquinoline scaffold.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Iodoisoquinolin-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 6-Iodoisoquinolin-3-amine synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: A prevalent and effective method for the synthesis of this compound is the palladium-catalyzed Buchwald-Hartwig amination.[1][2] This reaction involves the cross-coupling of an aryl halide (or triflate) with an amine in the presence of a palladium catalyst and a base. For the synthesis of this compound, a plausible precursor would be a di-halogenated isoquinoline, such as 3,6-diiodoisoquinoline or 3-bromo-6-iodoisoquinoline, which is then selectively aminated.

Q2: What are the critical factors influencing the yield of the Buchwald-Hartwig amination for this synthesis?

A2: The success and yield of the Buchwald-Hartwig amination are highly dependent on several factors:

  • Catalyst System: The choice of palladium precursor and the phosphine ligand is crucial. Sterically hindered biaryl phosphine ligands are often employed to promote the reaction.[3]

  • Base: A strong, non-nucleophilic base is required. Common choices include sodium tert-butoxide (NaOt-Bu) and lithium bis(trimethylsilyl)amide (LiHMDS).

  • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are typically used.

  • Temperature: The reaction temperature needs to be carefully controlled to ensure complete conversion without promoting side reactions.

  • Amine Source: Ammonia itself or an ammonia equivalent can be used as the amine source.

Q3: How can I minimize the formation of byproducts?

A3: Common byproducts in Buchwald-Hartwig aminations include hydrodehalogenation (replacement of the halogen with hydrogen) and the formation of diaryl amines. To minimize these:

  • Ensure strictly anaerobic conditions, as oxygen can deactivate the catalyst.

  • Use high-purity reagents and solvents.

  • Optimize the ligand-to-palladium ratio to prevent catalyst decomposition.

  • Carefully select the base and reaction temperature to disfavor side reactions.

Q4: What is a suitable purification method for this compound?

A4: Purification of the final product is typically achieved through column chromatography on silica gel. The choice of eluent will depend on the polarity of the product and any remaining impurities. Recrystallization from a suitable solvent system can also be an effective final purification step.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Conversion of Starting Material Inactive catalyst- Use a pre-activated palladium catalyst or ensure in situ activation is effective.- Use fresh, high-quality phosphine ligand.- Degas the solvent and reaction mixture thoroughly to remove oxygen.
Incorrect base- Switch to a stronger, non-nucleophilic base like NaOt-Bu or K3PO4.- Ensure the base is anhydrous.
Low reaction temperature- Gradually increase the reaction temperature in increments of 10 °C.
Formation of Hydrodehalogenation Byproduct Presence of water or protic impurities- Use anhydrous solvents and reagents.- Dry the starting materials thoroughly before use.
Inappropriate ligand- Screen different phosphine ligands. Bulky, electron-rich ligands can sometimes suppress this side reaction.
Formation of Diaryl Amine Byproduct Over-reaction or catalyst decomposition- Lower the reaction temperature once the initial conversion is observed.- Optimize the reaction time to stop the reaction upon completion.- Increase the ligand-to-palladium ratio.
Inconsistent Yields Variability in reagent quality- Use reagents from a reliable source and of the same batch for reproducibility.
Inconsistent reaction setup- Ensure consistent stirring speed and temperature control for each reaction.

Experimental Protocol: Buchwald-Hartwig Amination for this compound Synthesis

This protocol describes a general procedure for the synthesis of this compound from a hypothetical 3-bromo-6-iodoisoquinoline precursor using a Buchwald-Hartwig amination.

Materials:

  • 3-bromo-6-iodoisoquinoline

  • Palladium(II) acetate (Pd(OAc)2)

  • XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOt-Bu)

  • Ammonia (0.5 M solution in 1,4-dioxane)

  • Anhydrous toluene

  • Anhydrous 1,4-dioxane

  • Nitrogen or Argon gas for inert atmosphere

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add 3-bromo-6-iodoisoquinoline (1.0 mmol), Pd(OAc)2 (0.02 mmol), and XPhos (0.04 mmol) to an oven-dried reaction vessel equipped with a magnetic stir bar.

  • Addition of Base and Solvent: Add sodium tert-butoxide (1.4 mmol) to the reaction vessel. Add anhydrous toluene (5 mL).

  • Addition of Amine: Add the ammonia solution in 1,4-dioxane (3.0 mmol) to the reaction mixture.

  • Reaction Conditions: Seal the reaction vessel and heat the mixture to 100 °C with vigorous stirring.

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water (10 mL) and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford this compound.

Visualizing the Process

Synthesis_Pathway cluster_start Starting Materials cluster_reagents Reagents 3-Bromo-6-iodoisoquinoline 3-Bromo-6-iodoisoquinoline Reaction Reaction 3-Bromo-6-iodoisoquinoline->Reaction Ammonia Ammonia Ammonia->Reaction Pd(OAc)2 / XPhos Pd(OAc)2 / XPhos (Catalyst System) Pd(OAc)2 / XPhos->Reaction NaOtBu NaOtBu (Base) NaOtBu->Reaction Toluene Toluene (Solvent) Toluene->Reaction This compound This compound Reaction->this compound Buchwald-Hartwig Amination

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Yield of This compound Check_Conversion Is Starting Material Consumed? Start->Check_Conversion No_Conversion No/Low Conversion Check_Conversion->No_Conversion No Side_Products Side Products Observed? Check_Conversion->Side_Products Yes Optimize_Catalyst Optimize Catalyst System: - Ligand Choice - Pd Source - Catalyst Loading No_Conversion->Optimize_Catalyst Check Optimize_Base Optimize Base: - Stronger Base? - Anhydrous? No_Conversion->Optimize_Base Check Optimize_Temp Increase Temperature No_Conversion->Optimize_Temp Check Check_Hydrodehalogenation Hydrodehalogenation Product? Side_Products->Check_Hydrodehalogenation Yes Check_Dimer Diaryl Amine Product? Side_Products->Check_Dimer Yes Purification_Issue Review Purification Protocol Side_Products->Purification_Issue No Obvious Side Products Successful_Yield Improved Yield Optimize_Catalyst->Successful_Yield Optimize_Base->Successful_Yield Optimize_Temp->Successful_Yield Anhydrous_Conditions Ensure Anhydrous Conditions Check_Hydrodehalogenation->Anhydrous_Conditions Optimize_Ligand Optimize Ligand/Pd Ratio Check_Dimer->Optimize_Ligand Optimize_Time_Temp Optimize Reaction Time and Temperature Check_Dimer->Optimize_Time_Temp Anhydrous_Conditions->Successful_Yield Optimize_Ligand->Successful_Yield Optimize_Time_Temp->Successful_Yield Purification_Issue->Successful_Yield

Caption: Troubleshooting workflow for low yield.

References

Troubleshooting common side reactions in 6-Iodoisoquinolin-3-amine chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 6-Iodoisoquinolin-3-amine chemistry. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What are the most common palladium-catalyzed cross-coupling reactions performed on this compound?

A1: The most common palladium-catalyzed cross-coupling reactions involving this compound are the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. These reactions are typically used to form new carbon-carbon or carbon-nitrogen bonds at the 6-position of the isoquinoline core.

Q2: What is the most common side reaction observed in these cross-coupling reactions?

A2: A frequent and often problematic side reaction is hydrodehalogenation , where the iodine atom at the 6-position is replaced by a hydrogen atom, leading to the formation of isoquinolin-3-amine. This side reaction reduces the yield of the desired coupled product.

Q3: Do I need to protect the 3-amino group during cross-coupling reactions?

A3: The necessity of protecting the 3-amino group depends on the specific reaction conditions and the coupling partners. The free amine can sometimes interfere with the catalytic cycle or lead to undesired side reactions. It is often recommended to protect the amino group, for example as a tert-butoxycarbonyl (Boc) carbamate, to improve reaction outcomes.

Q4: How can I minimize the hydrodehalogenation side reaction?

A4: Minimizing hydrodehalogenation can be achieved by carefully selecting the catalyst, ligand, base, and solvent. For instance, in Suzuki-Miyaura reactions, the choice of a bulky, electron-rich phosphine ligand can promote the desired cross-coupling over hydrodehalogenation. Additionally, ensuring anhydrous reaction conditions can be beneficial.

Troubleshooting Guides

Suzuki-Miyaura Coupling

Issue: Low yield of the desired 6-arylisoquinolin-3-amine with significant formation of isoquinolin-3-amine (hydrodehalogenation byproduct).

Possible Causes & Solutions:

CauseSolution
Catalyst/Ligand Inefficiency The choice of catalyst and ligand is crucial. For electron-rich substrates like this compound, bulky and electron-donating ligands such as SPhos or XPhos are often more effective than simpler phosphines like PPh₃.[1]
Suboptimal Base The base plays a key role in the catalytic cycle. Weak bases may lead to slow transmetalation, allowing for more time for side reactions. Consider using a stronger base like Cs₂CO₃ or K₃PO₄.
Presence of Water While some Suzuki reactions tolerate water, it can be a proton source for hydrodehalogenation. Ensure all reagents and solvents are anhydrous.
Boronic Acid Decomposition Boronic acids can be unstable and undergo protodeboronation. Consider using the corresponding pinacol boronate ester, which is often more stable.

Example Experimental Protocol (Suzuki-Miyaura Coupling):

  • To a solution of Boc-protected this compound (1 eq.) and the corresponding arylboronic acid (1.5 eq.) in a degassed mixture of dioxane and water (4:1) is added K₂CO₃ (3 eq.).

  • The mixture is further degassed before adding Pd(dppf)Cl₂ (0.05 eq.).

  • The reaction is heated at 80-100 °C under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).

  • After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography.

Buchwald-Hartwig Amination

Issue: Low conversion of this compound when coupling with a primary or secondary amine.

Possible Causes & Solutions:

CauseSolution
Ligand Choice The ligand is critical for successful Buchwald-Hartwig amination. For coupling with primary amines, ligands like BrettPhos have shown good results. For secondary amines, RuPhos can be a better choice.[2]
Base Incompatibility Strong bases like NaOtBu are commonly used, but can be incompatible with certain functional groups. Weaker bases like Cs₂CO₃ can be effective, especially with the right ligand.[3]
Catalyst Deactivation The free amino group on the isoquinoline core or the amine coupling partner can sometimes coordinate to the palladium center and inhibit catalysis. Protecting the 3-amino group of the isoquinoline is often beneficial.
Aryl Iodide Inhibition Unlike many other cross-coupling reactions, aryl iodides can sometimes be problematic in Buchwald-Hartwig aminations due to the formation of unreactive palladium iodide dimers. Using toluene as a solvent can sometimes mitigate this issue due to the poor solubility of the iodide salts.[4]

Example Experimental Protocol (Buchwald-Hartwig Amination):

  • A mixture of Boc-protected this compound (1 eq.), the desired amine (1.2 eq.), and Cs₂CO₃ (2 eq.) is placed in a reaction vessel.

  • The vessel is evacuated and backfilled with an inert gas.

  • The catalyst precursor (e.g., Pd₂(dba)₃, 0.02 eq.) and ligand (e.g., Xantphos, 0.04 eq.) are added, followed by degassed toluene.

  • The reaction is heated to 100-110 °C and stirred until completion.

  • The reaction mixture is cooled, diluted with an organic solvent, and filtered through celite.

  • The filtrate is concentrated, and the residue is purified by chromatography.

Sonogashira Coupling

Issue: Homocoupling of the terminal alkyne (Glaser coupling) is observed as a major byproduct.

Possible Causes & Solutions:

CauseSolution
Copper(I) Co-catalyst The copper(I) co-catalyst is often responsible for promoting Glaser coupling. Consider running the reaction under copper-free conditions. Several protocols exist that use only a palladium catalyst.[5]
Presence of Oxygen Oxygen can facilitate the oxidative homocoupling of alkynes. Ensure the reaction is thoroughly degassed and maintained under a strict inert atmosphere.
Amine Base The choice of amine base can influence the extent of homocoupling. Diethylamine or triethylamine are commonly used. In some cases, a non-amine base like K₂CO₃ can be employed in copper-free protocols.

Example Experimental Protocol (Sonogashira Coupling):

  • To a solution of this compound (1 eq.) and the terminal alkyne (1.2 eq.) in a suitable solvent like DMF or THF, add PdCl₂(PPh₃)₂ (0.03 eq.) and CuI (0.05 eq.).

  • The mixture is degassed, and an amine base such as triethylamine (3 eq.) is added.

  • The reaction is stirred at room temperature or slightly elevated temperature until completion.

  • The reaction mixture is then worked up by partitioning between water and an organic solvent, followed by purification of the organic extract.

Experimental Protocols

Protocol 1: Boc Protection of this compound

  • To a solution of this compound (1 eq.) in a solvent such as THF or DCM, add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq.).[6]

  • A base such as triethylamine (1.5 eq.) or DMAP (catalytic amount) can be added to facilitate the reaction.

  • Stir the reaction at room temperature until the starting material is fully consumed.

  • The reaction mixture can be concentrated and the residue purified by column chromatography to yield the Boc-protected product.

Visualizations

Troubleshooting_Workflow General Troubleshooting Workflow for Cross-Coupling Reactions start Reaction Failure or Low Yield check_sm Starting Material Consumed? start->check_sm check_product Desired Product Formed? check_sm->check_product Yes reagent_quality Check Reagent Quality and Purity check_sm->reagent_quality No side_reactions Identify Side Products (e.g., Hydrodehalogenation) check_product->side_reactions No success Successful Reaction check_product->success Yes optimize Optimize Reaction Conditions (Catalyst, Ligand, Base, Solvent, Temp.) side_reactions->optimize optimize->start Re-run Reaction reagent_quality->optimize

Caption: A flowchart for troubleshooting common issues in cross-coupling reactions.

Protecting_Group_Decision Decision Tree for Protecting the 3-Amino Group start Planning a Cross-Coupling Reaction check_conditions Are harsh basic or nucleophilic conditions used? start->check_conditions check_side_reactions Are N-arylation or other amine-related side reactions a concern? check_conditions->check_side_reactions No protect_amine Protect the 3-amino group (e.g., with Boc) check_conditions->protect_amine Yes check_side_reactions->protect_amine Yes proceed_unprotected Proceed with the unprotected amine check_side_reactions->proceed_unprotected No

Caption: A decision-making diagram for the use of a protecting group on the 3-amino group.

Side_Reaction_Pathways Competing Reaction Pathways start Ar-I + Pd(0)L_n oxidative_addition Oxidative Addition Ar-Pd(II)(I)L_n start->oxidative_addition transmetalation Transmetalation Ar-Pd(II)(R)L_n oxidative_addition->transmetalation Desired Pathway hydrodehalogenation Protonolysis/Reductive Elimination Ar-H + Pd(0)L_n oxidative_addition->hydrodehalogenation Side Reaction reductive_elimination Reductive Elimination Ar-R + Pd(0)L_n transmetalation->reductive_elimination

Caption: A simplified diagram showing the desired cross-coupling pathway versus the hydrodehalogenation side reaction.

References

Technical Support Center: Optimization of Reaction Conditions for 6-Iodoisoquinolin-3-amine Functionalization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the functionalization of 6-Iodoisoquinolin-3-amine.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for functionalizing this compound?

A1: The most common and effective methods for functionalizing the 6-position of this compound are palladium-catalyzed cross-coupling reactions. These include Suzuki-Miyaura coupling for C-C bond formation with boronic acids/esters, Buchwald-Hartwig amination for C-N bond formation with amines, Sonogashira coupling for C-C bond formation with terminal alkynes, and Heck coupling for C-C bond formation with alkenes.

Q2: How does the 3-amino group on the isoquinoline ring affect the cross-coupling reactions?

A2: The 3-amino group is a basic nitrogen atom that can coordinate to the palladium catalyst. This coordination can potentially inhibit the catalytic cycle by competing with other ligands or substrates for binding to the metal center. This may necessitate the use of specific ligands that can modulate the catalyst's reactivity and stability or require careful optimization of reaction conditions to minimize this inhibitory effect.

Q3: What are the typical starting points for optimizing a Suzuki-Miyaura coupling with this compound?

A3: A good starting point for a Suzuki-Miyaura coupling would be to use a palladium catalyst like Pd(PPh₃)₂Cl₂ or a pre-catalyst, a phosphine ligand such as SPhos, and a base like K₂CO₃ in a mixed solvent system such as THF/water.[1] Reaction temperatures typically range from 65°C to 100°C.

Q4: Are copper-free conditions recommended for the Sonogashira coupling of this compound?

A4: Yes, copper-free Sonogashira conditions are often preferred for substrates containing basic nitrogen atoms like this compound.[2][3][4] The use of a copper co-catalyst can sometimes lead to the formation of undesired homocoupling byproducts of the alkyne and can also be complicated by the coordinating nature of the amino group. Copper-free protocols often utilize a palladium catalyst with a suitable ligand and an amine base, which can also act as the solvent.[5]

Q5: How can I purify the functionalized this compound products?

A5: Purification is typically achieved using column chromatography on silica gel. The choice of eluent will depend on the polarity of the product. A gradient of ethyl acetate in hexanes or dichloromethane in methanol is a common starting point. In some cases, recrystallization or preparative thin-layer chromatography (TLC) may also be effective.

Troubleshooting Guides

Suzuki-Miyaura Coupling
Issue Potential Cause Troubleshooting Steps
Low or no conversion 1. Inactive catalyst.1a. Use a fresh batch of palladium catalyst or a pre-catalyst. 1b. Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).
2. Inappropriate ligand.2a. Screen different phosphine ligands. Bulky, electron-rich ligands like SPhos or RuPhos can be effective for heteroaromatic substrates.[1]
3. Insufficiently basic conditions.3a. Try a stronger base such as K₃PO₄ or Cs₂CO₃.[6]
4. Poor solubility of reagents.4a. Adjust the solvent system. A mixture of an organic solvent (e.g., THF, Dioxane) and water is often effective.[1]
Significant formation of de-iodinated starting material (protodeiodination) 1. Presence of water and a strong base.1a. Use anhydrous solvents and reagents. 1b. Consider a weaker base like K₂CO₃.
2. Slow transmetalation step.2a. Ensure the boronic acid/ester is of high quality. 2b. Add a phase-transfer catalyst if using a biphasic system.
Homocoupling of the boronic acid 1. Presence of oxygen.1a. Thoroughly degas the reaction mixture.
2. Inappropriate palladium to ligand ratio.2a. Optimize the Pd:ligand ratio.
Buchwald-Hartwig Amination
Issue Potential Cause Troubleshooting Steps
Low or no conversion 1. Catalyst inhibition by the 3-amino group.1a. Use a higher catalyst loading. 1b. Employ bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) that can favor the desired catalytic cycle.[7]
2. Incorrect base.2a. Strong, non-nucleophilic bases like NaOtBu or LHMDS are often required.[6] 2b. For sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ can be screened.[6]
3. Aryl iodide can be a challenging substrate.3a. Iodide can have an inhibitory effect; switching to the corresponding aryl bromide might be beneficial if feasible.[6]
Formation of hydrodehalogenated side product 1. β-hydride elimination from the amido-palladium intermediate.1a. Use bulky ligands to sterically disfavor this pathway. 1b. Lower the reaction temperature.
Sonogashira Coupling
Issue Potential Cause Troubleshooting Steps
Low or no conversion 1. Inactive catalyst.1a. Use a fresh palladium catalyst. 1b. Ensure strict anaerobic conditions, especially if using a copper co-catalyst.
2. Inefficient copper co-catalyst.2a. Use freshly purchased or purified CuI. 2b. Consider switching to a copper-free protocol.[2][3][4]
3. Inappropriate base.3a. An amine base like triethylamine or diisopropylamine is typically used.[5]
Significant alkyne homocoupling (Glaser coupling) 1. Presence of oxygen with a copper co-catalyst.1a. Rigorously degas all solvents and reagents. 1b. Switch to a copper-free Sonogashira protocol.[2][3][4]

Experimental Protocols

General Suzuki-Miyaura Coupling Protocol

A recommended starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid is as follows[1]:

  • To a reaction vial, add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), and K₂CO₃ (1.3 equivalents).

  • Add Pd(PPh₃)₂Cl₂ (5 mol%) and SPhos (15 mol%).

  • Evacuate and backfill the vial with an inert gas (e.g., argon) three times.

  • Add a degassed mixture of THF and water (e.g., 1:1 v/v).

  • Stir the reaction mixture at 65°C for 12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Buchwald-Hartwig Amination Protocol

A general starting protocol for the Buchwald-Hartwig amination of this compound with a primary or secondary amine is:

  • To a dry reaction vial, add this compound (1 equivalent), the amine coupling partner (1.2 equivalents), and a strong base such as sodium tert-butoxide (1.4 equivalents).

  • Add a palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%) and a suitable phosphine ligand (e.g., XPhos, 4 mol%).

  • Evacuate and backfill the vial with an inert gas.

  • Add an anhydrous, degassed solvent such as toluene or dioxane.

  • Stir the reaction mixture at 80-100°C.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction, quench with saturated aqueous NH₄Cl, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry, and concentrate.

  • Purify by column chromatography.

General Copper-Free Sonogashira Coupling Protocol

A general procedure for a copper-free Sonogashira coupling of this compound with a terminal alkyne is as follows[2][3][4]:

  • To a reaction vial, add this compound (1 equivalent), the terminal alkyne (1.5 equivalents), and a base such as Cs₂CO₃ (1 equivalent per halide).[2]

  • Add a palladium catalyst, for example, Pd(CH₃CN)₂Cl₂ (0.5 mol %), and a ligand like cataCXium A (1 mol %).[2]

  • Evacuate and backfill the vial with an inert gas.

  • Add a degassed solvent such as 2-methyltetrahydrofuran.[2]

  • Stir the reaction mixture at room temperature for 48 hours.[2]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute with an organic solvent and wash with water.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Data Presentation

Table 1: Optimization of Suzuki-Miyaura Coupling for a Structurally Related Isoquinolinone [1]

EntryCatalyst (mol%)Ligand (mol%)BaseSolventYield (%)
1Pd(PPh₃)₂Cl₂ (5)PPh₃ (10)K₂CO₃THF/H₂O39
2Pd(PPh₃)₄ (5)-K₂CO₃THF/H₂OLow
3Pd(OAc)₂ (5)PPh₃ (10)K₂CO₃THF/H₂OLow
4Pd(PPh₃)₂Cl₂ (2.5)P(Cy)₃ (5)K₂CO₃THF/H₂OLow
5Pd(PPh₃)₂Cl₂ (2.5)Aphos (5)K₂CO₃THF/H₂OIncreased
6Pd(PPh₃)₂Cl₂ (2.5)SPhos (5) K₂CO₃ THF/H₂O High
7Pd(PPh₃)₂Cl₂ (2.5)RuPhos (5)K₂CO₃THF/H₂OHigh
8Pd(PPh₃)₂Cl₂ (2.5)DavePhos (5)K₂CO₃THF/H₂OHigh

This table is adapted from a study on (S)-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one and serves as a starting point for optimizing the functionalization of this compound.

Visualizations

Experimental_Workflow cluster_start Initial Setup cluster_conditions Reaction Conditions cluster_reaction Execution & Analysis cluster_outcome Results start This compound + Coupling Partner catalyst Select Pd Catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) start->catalyst ligand Select Ligand (e.g., SPhos, XPhos) catalyst->ligand base Select Base (e.g., K₂CO₃, NaOtBu) ligand->base solvent Select Solvent (e.g., Toluene, THF/H₂O) base->solvent reaction Run Reaction (Inert Atmosphere, Heat) solvent->reaction analysis Monitor Progress (TLC, LC-MS) reaction->analysis complete Reaction Complete? analysis->complete workup Workup & Purification complete->workup Yes troubleshoot Troubleshoot complete->troubleshoot No product Isolated Product workup->product troubleshoot->catalyst

Caption: Experimental workflow for optimizing cross-coupling reactions.

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ oa Oxidative Addition pd2_complex Ar-Pd(II)L₂(I) (Ar = Isoquinolinyl) pd0->pd2_complex Ar-I transmetalation Transmetalation pd2_r Ar-Pd(II)L₂(R) pd2_complex->pd2_r [R-B(OR)₃]⁻ boronate R-B(OR)₂ + Base pd2_r->pd0 re Reductive Elimination product Ar-R pd2_r->product start_material Ar-I

Caption: Generalized Suzuki-Miyaura catalytic cycle.

Troubleshooting_Logic cluster_catalyst Catalyst System cluster_conditions Reaction Parameters cluster_side_reactions Side Products start Low/No Product Yield check_catalyst Check Catalyst Activity (Fresh, Inert Atmosphere) start->check_catalyst check_solvent Check Solvent (Solubility, Anhydrous) start->check_solvent dehalogenation Dehalogenation Observed? start->dehalogenation homocoupling Homocoupling Observed? start->homocoupling change_ligand Change Ligand (Bulky, Electron-Rich) check_catalyst->change_ligand change_base Change Base (Stronger/Weaker) change_ligand->change_base adjust_temp Adjust Temperature check_solvent->adjust_temp dehalogenation->change_base Yes homocoupling->check_catalyst Yes

References

Technical Support Center: Purification of Crude 6-Iodoisoquinolin-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 6-Iodoisoquinolin-3-amine. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The primary purification techniques for this compound, a polar aromatic amine, include:

  • Acid-Base Extraction: This technique leverages the basicity of the amine functional group to separate it from non-basic impurities.

  • Recrystallization: This method is used to obtain high-purity crystalline material by dissolving the crude product in a suitable solvent at an elevated temperature and allowing it to crystallize upon cooling.

  • Column Chromatography: This is a versatile technique for separating the target compound from impurities with different polarities using a stationary phase (like silica gel or alumina) and a mobile phase.

Q2: What are the likely impurities in my crude this compound?

A2: Impurities can originate from starting materials, side reactions, or degradation. Potential impurities in the synthesis of related aminoisoquinolines may include starting materials that were not fully consumed, isomers, and byproducts from side reactions. For instance, in the synthesis of the related 6-aminoisoquinoline, potential byproducts include chloro-substituted and other aminoisoquinoline isomers.[1]

Q3: What is the pKa of this compound and why is it important?

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Troubleshooting Steps
Compound does not dissolve in the hot solvent. The solvent is not polar enough.Try a more polar solvent or a solvent mixture. Common solvents for amines include alcohols (ethanol, isopropanol) and ethyl acetate.
Compound "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated.Use a lower-boiling point solvent. Add a small amount of a co-solvent in which the compound is less soluble to induce crystallization.
No crystals form upon cooling. The solution is not saturated enough, or crystallization is slow to initiate.Concentrate the solution by evaporating some of the solvent. Scratch the inside of the flask with a glass rod at the meniscus. Add a seed crystal of the pure compound.
Low recovery of the purified compound. Too much solvent was used. The compound is significantly soluble in the cold solvent.Use the minimum amount of hot solvent necessary to dissolve the crude product. Cool the solution in an ice bath to minimize solubility. Wash the collected crystals with a minimal amount of ice-cold solvent.
Column Chromatography Issues
Problem Possible Cause Troubleshooting Steps
Compound does not move from the baseline (Rf = 0). The mobile phase is not polar enough. Strong interaction with the stationary phase.Gradually increase the polarity of the mobile phase. For silica gel, which is acidic, basic amines can interact strongly. Consider using a mobile phase containing a small amount of a competing amine like triethylamine (e.g., 0.1-1%). Alternatively, use a different stationary phase like alumina or amine-functionalized silica.[3][4]
Poor separation of the compound from impurities. The mobile phase composition is not optimal.Perform a thorough thin-layer chromatography (TLC) analysis with various solvent systems to find the optimal mobile phase for separation. A common mobile phase for polar amines is a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol).[3][5]
Streaking or tailing of the compound spot on TLC/column. The compound is interacting too strongly with the stationary phase. The compound is degrading on the column.Add a competing base (e.g., triethylamine) to the mobile phase.[4] Use a less acidic stationary phase like neutral alumina.
Acid-Base Extraction Issues
Problem Possible Cause Troubleshooting Steps
Low recovery of the compound after extraction. Incomplete protonation of the amine during the acid wash. Incomplete deprotonation during the basification step. The compound is somewhat soluble in the aqueous layer.Ensure the pH of the aqueous layer is sufficiently acidic (pH < pKa - 2) during the acid wash by testing with pH paper. Ensure the pH of the aqueous layer is sufficiently basic (pH > pKa + 2) during basification. Perform multiple extractions with the organic solvent from the basified aqueous layer.
An emulsion forms at the interface of the organic and aqueous layers. Vigorous shaking of the separatory funnel.Gently swirl or invert the separatory funnel instead of vigorous shaking. Add a small amount of brine (saturated NaCl solution) to help break the emulsion.

Experimental Protocols

Acid-Base Extraction Protocol

This protocol is a general guideline and may require optimization.

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent like ethyl acetate or dichloromethane.

  • Acidic Extraction: Transfer the solution to a separatory funnel and add 1 M aqueous HCl solution. The volume of the aqueous solution should be about one-third of the organic phase. Gently invert the funnel multiple times to mix the phases, venting frequently. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer (containing the protonated amine salt) into a clean flask. Repeat the extraction of the organic layer with fresh 1 M HCl to ensure complete transfer of the amine.

  • Wash (Optional): The organic layer now contains neutral and acidic impurities and can be washed with brine and dried over anhydrous sodium sulfate. The impurities can be isolated by evaporating the solvent.

  • Basification: Combine the acidic aqueous extracts and cool them in an ice bath. Slowly add a base, such as 1 M NaOH, with stirring until the solution is basic (pH > 8, check with pH paper). The neutral this compound should precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold deionized water to remove any remaining salts.

  • Drying: Dry the purified solid under vacuum.

Recrystallization Protocol (Illustrative Example)

The ideal solvent for recrystallization needs to be determined experimentally. A good starting point is a solvent mixture, for example, ethanol and water.

  • Solvent Selection: In a test tube, dissolve a small amount of the crude product in a minimum amount of hot ethanol. If the compound is very soluble, ethanol might not be the best single solvent.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol dropwise while heating and swirling until the solid is completely dissolved.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Hot Filtration (if necessary): If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: To the hot filtrate, add hot water dropwise until the solution becomes slightly cloudy. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Allow the flask to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of a cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven.

Column Chromatography Protocol (Illustrative Example)
  • Stationary Phase Selection: For a basic compound like this compound, neutral alumina or silica gel treated with a competing base is often a good choice to prevent streaking.

  • Mobile Phase Selection: Use TLC to determine a suitable mobile phase. A good starting point for this polar amine could be a mixture of hexane and ethyl acetate with increasing polarity, or dichloromethane and methanol for more polar impurities. For example, start with 9:1 hexane:ethyl acetate and gradually increase the proportion of ethyl acetate. If using silica gel, consider adding 0.5% triethylamine to the mobile phase.

  • Column Packing: Pack a glass column with the chosen stationary phase slurried in the initial mobile phase.

  • Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase or a slightly more polar solvent, and adsorb it onto a small amount of the stationary phase. Carefully load the dried material onto the top of the column.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions. Monitor the elution of the compound using TLC.

  • Fraction Pooling and Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Visualizations

experimental_workflow crude Crude this compound dissolve Dissolve in Organic Solvent crude->dissolve extraction Acid-Base Extraction dissolve->extraction recrystallization Recrystallization extraction->recrystallization chromatography Column Chromatography recrystallization->chromatography pure Pure Product chromatography->pure

Caption: A general experimental workflow for the purification of this compound.

troubleshooting_logic start Purification Issue? recrystallization Recrystallization Problem? start->recrystallization chromatography Chromatography Problem? start->chromatography extraction Extraction Problem? start->extraction oiling_out Oiling Out recrystallization->oiling_out no_crystals No Crystals recrystallization->no_crystals low_recovery_recryst Low Recovery recrystallization->low_recovery_recryst no_elution Compound Stuck chromatography->no_elution poor_separation Poor Separation chromatography->poor_separation streaking Streaking chromatography->streaking low_recovery_extract Low Recovery extraction->low_recovery_extract emulsion Emulsion extraction->emulsion solution1 Change Solvent / Use Co-solvent oiling_out->solution1 solution2 Concentrate / Seed / Scratch no_crystals->solution2 solution3 Use Less Solvent / Cool Longer low_recovery_recryst->solution3 solution4 Increase Mobile Phase Polarity / Add Competing Base no_elution->solution4 solution5 Optimize Mobile Phase via TLC poor_separation->solution5 solution6 Use Alumina / Add Competing Base streaking->solution6 solution7 Check pH / Multiple Extractions low_recovery_extract->solution7 solution8 Gentle Mixing / Add Brine emulsion->solution8

References

Technical Support Center: 6-Iodoisoquinolin-3-amine Synthesis & Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Iodoisoquinolin-3-amine. Our aim is to help you identify and resolve common impurities and purification challenges encountered during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities expected in the synthesis of this compound?

A1: While specific impurities depend on the synthetic route, common side products in isoquinoline synthesis can include starting materials, regioisomers, and over-iodinated or under-iodinated species. In reactions involving substituted benzaldehydes and nitriles, the formation of biisoquinoline derivatives has been observed.[1] For iodinated aromatic amines, impurities can also arise from side reactions during the iodination step.

Q2: My crude this compound product is a brownish, oily substance. What does this indicate?

A2: Impure isoquinoline samples often appear as brownish, hygroscopic liquids or solids.[2] This coloration can be due to the presence of unreacted starting materials, byproducts, or degradation products. It is recommended to proceed with a purification step to isolate the desired compound.

Q3: I am observing poor separation during column chromatography on silica gel. What could be the issue?

A3: Basic amines like this compound can interact strongly with the acidic silanol groups on the surface of silica gel. This interaction can lead to peak tailing, poor separation, and even decomposition of the product on the column.

Q4: Can I use recrystallization to purify this compound?

A4: Recrystallization is a viable method for purifying aromatic amines. The choice of solvent is critical and may require some experimentation. For basic compounds that are difficult to recrystallize from common organic solvents, using organic acids like acetic acid or converting the amine to a salt (e.g., hydrochloride) to facilitate crystallization can be effective strategies.[3]

Q5: Are there alternative chromatography techniques if standard silica gel chromatography fails?

A5: Yes, several alternatives can be employed. Using an amine-functionalized silica column can mitigate the issues of strong interaction with the stationary phase.[4][5] Another approach is to add a competing amine, such as triethylamine or ammonia, to the mobile phase to "neutralize" the acidic sites on the silica gel.[4][6] Reversed-phase chromatography, where the mobile phase is polar and the stationary phase is non-polar (like C18), can also be an effective method for purifying polar and ionizable compounds.[4][7]

Troubleshooting Guides

Issue 1: Low Yield of this compound After Synthesis
Possible Cause Troubleshooting Step Expected Outcome
Incomplete reactionMonitor the reaction progress using TLC or LC-MS to ensure full consumption of the limiting reagent.Increased conversion to the desired product.
Formation of side productsCharacterize the major byproducts by NMR or MS to understand the side reactions. Optimize reaction conditions (temperature, reaction time, stoichiometry) to minimize their formation.Reduced impurity profile and higher yield of the target compound.
Degradation of productAmines can be sensitive to acidic conditions or oxidation.[3] Ensure the workup and purification steps are performed under appropriate pH and atmospheric conditions.Improved recovery of the final product.
Issue 2: Difficulty in Removing Impurities by Column Chromatography
Observation Recommended Action Rationale
Streaking or tailing of the product spot on TLC.Add a small amount (0.1-1%) of a competing base like triethylamine or ammonium hydroxide to the eluent.[4][6]The competing base will interact with the acidic sites on the silica gel, reducing the strong adsorption of the basic product.
Product is retained on the silica column.Switch to a less polar stationary phase like alumina or an amine-functionalized silica column.[4][5][6]These stationary phases have fewer acidic sites, leading to better elution of basic compounds.
Co-elution of impurities with the product.Try a different solvent system. If normal phase fails, consider reversed-phase chromatography with a C18 column using a mobile phase of water and acetonitrile or methanol, possibly with a pH modifier.[4][7]Changing the separation mechanism from adsorption (normal phase) to partitioning (reversed-phase) can resolve closely eluting impurities.

Experimental Protocols

Protocol 1: Column Chromatography on Amine-Functionalized Silica

This protocol is designed for the purification of basic compounds like this compound that show poor chromatography on standard silica gel.

  • Column Packing: Dry pack the amine-functionalized silica gel into a column of appropriate size.

  • Equilibration: Equilibrate the column by passing 3-5 column volumes of the initial mobile phase (e.g., 98:2 Hexane:Ethyl Acetate) through it.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly stronger solvent and load it onto the column.

  • Elution: Begin elution with the initial mobile phase. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the product.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization via Salt Formation

This method is useful when the free amine is difficult to crystallize.

  • Dissolution: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., isopropanol, ethanol).

  • Acidification: Slowly add a solution of hydrochloric acid (e.g., 2M in diethyl ether) dropwise while stirring until the solution becomes acidic (test with pH paper).

  • Precipitation: The hydrochloride salt of the amine should precipitate out of the solution. If not, cooling the solution in an ice bath may induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum.

  • Neutralization (Optional): If the free amine is required, the salt can be dissolved in water and neutralized with a base (e.g., sodium bicarbonate) to precipitate the free amine, which can then be extracted with an organic solvent.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product start Crude Reaction Mixture extraction Aqueous Workup & Extraction start->extraction drying Drying & Concentration extraction->drying column Column Chromatography drying->column recrystallization Recrystallization column->recrystallization analysis Purity Analysis (NMR, LC-MS) recrystallization->analysis product Pure this compound analysis->product

Caption: General experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic start Impure Product check_chrom Poor Separation on Silica? start->check_chrom add_base Add Competing Base (e.g., Triethylamine) check_chrom->add_base Yes check_recrys Recrystallization Fails? check_chrom->check_recrys No change_column Use Amine-Silica or Alumina add_base->change_column rev_phase Try Reversed-Phase (C18) change_column->rev_phase rev_phase->check_recrys salt_form Form Hydrochloride Salt check_recrys->salt_form Yes pure_product Pure Product check_recrys->pure_product No salt_form->pure_product

Caption: Troubleshooting decision tree for the purification of this compound.

References

Technical Support Center: Regioselective Functionalization of 6-Iodoisoquinolin-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the regioselective functionalization of 6-iodoisoquinolin-3-amine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common synthetic challenges encountered with this substrate.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the regioselective functionalization of this compound?

A1: The primary challenges stem from the presence of multiple reactive sites on the molecule. The key issues include:

  • Chemoselectivity: The C6-iodo group is the desired site for cross-coupling reactions. However, the C3-amino group is a nucleophile and can potentially react with electrophilic coupling partners or interfere with the catalyst.

  • Regioselectivity: While the iodine at the C6 position is the primary site for palladium-catalyzed cross-coupling, the electron-donating amino group at C3 can influence the reactivity of other positions on the isoquinoline ring, potentially leading to side reactions.

  • Catalyst Inhibition/Deactivation: The amino group can coordinate to the palladium catalyst, potentially inhibiting its activity or leading to the formation of inactive species.

  • Low Yields and Byproduct Formation: Competition between desired and undesired reaction pathways can lead to low yields of the target product and the formation of difficult-to-separate byproducts.

Q2: Is a protecting group necessary for the C3-amino group?

A2: The necessity of a protecting group for the C3-amino group is reaction-dependent. For many palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig, it is often advantageous to protect the amino group to prevent side reactions and catalyst inhibition. Common protecting groups for amines include Boc (tert-butyloxycarbonyl), Cbz (carboxybenzyl), and Ac (acetyl). The choice of protecting group will depend on its stability to the reaction conditions and the ease of its subsequent removal. However, protecting-group-free syntheses are desirable for atom economy and step-efficiency. Optimization of reaction conditions (e.g., choice of base, ligand, and solvent) may allow for successful coupling without a protecting group.

Q3: Which cross-coupling reaction is most suitable for functionalizing the C6 position?

A3: The C6-iodo bond is well-suited for a variety of palladium-catalyzed cross-coupling reactions, including:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.

  • Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.

  • Buchwald-Hartwig Amination: For the formation of C-N bonds with amines.

  • Heck Reaction: For the formation of C-C bonds with alkenes.

The choice of reaction will depend on the desired functional group to be introduced at the C6 position. Aryl iodides are generally more reactive than the corresponding bromides or chlorides in these reactions, which is an advantage of using this compound.[1]

Troubleshooting Guides

Low Yield in Suzuki-Miyaura Coupling

Problem: You are observing low yields of the desired 6-aryl-isoquinolin-3-amine in a Suzuki-Miyaura coupling reaction.

Possible Causes and Solutions:

CauseRecommended Action
Catalyst Deactivation - Ensure rigorous degassing of solvents and reagents to remove oxygen. - Use a more robust ligand, such as a biarylphosphine ligand (e.g., SPhos, XPhos). - Increase catalyst loading incrementally (e.g., from 2 mol% to 5 mol%).
Inefficient Transmetalation - Use a stronger base (e.g., Cs2CO3 or K3PO4 instead of Na2CO3). - Add a small amount of water to the reaction mixture if using an anhydrous solvent, as it can facilitate the transmetalation step.
Side Reaction at Amino Group - Protect the C3-amino group with a suitable protecting group (e.g., Boc). - If proceeding without a protecting group, use a bulky ligand that may sterically hinder catalyst coordination to the amine.
Deboronated Starting Material - Use fresh, high-quality boronic acid/ester. - Minimize the reaction time to prevent decomposition of the boronic acid.

Troubleshooting Workflow for Low Yield in Suzuki Coupling

start Low Yield in Suzuki Coupling check_catalyst Check Catalyst System start->check_catalyst check_base Evaluate Base and Solvent start->check_base check_amine Consider Amino Group Interference start->check_amine check_boronic Inspect Boronic Acid Quality start->check_boronic degas Ensure Rigorous Degassing check_catalyst->degas change_ligand Switch to Bulky Biarylphosphine Ligand check_catalyst->change_ligand increase_loading Increase Catalyst Loading check_catalyst->increase_loading stronger_base Use Stronger Base (e.g., Cs2CO3) check_base->stronger_base add_water Add Stoichiometric Water check_base->add_water protect_amine Protect C3-Amino Group (e.g., Boc) check_amine->protect_amine fresh_boronic Use Fresh Boronic Acid check_boronic->fresh_boronic optimize_time Optimize Reaction Time check_boronic->optimize_time solution Improved Yield degas->solution change_ligand->solution increase_loading->solution stronger_base->solution add_water->solution protect_amine->solution fresh_boronic->solution optimize_time->solution

Caption: Troubleshooting decision tree for low yields in Suzuki coupling.

Poor Regioselectivity / Multiple Products

Problem: You are observing the formation of multiple products, suggesting a lack of regioselectivity.

Possible Causes and Solutions:

CauseRecommended Action
Reaction at C3-Amino Group - Protect the amino group. This is the most effective way to prevent N-functionalization.
C-H Activation at other positions - Lower the reaction temperature. C-H activation often requires higher temperatures than cross-coupling at an iodo-position. - Choose a ligand that favors the cross-coupling pathway. Less electron-rich ligands may disfavor C-H activation.
Homocoupling of Boronic Acid - Add the boronic acid slowly to the reaction mixture. - Ensure that the reaction is not exposed to oxygen.
No Reaction in Sonogashira Coupling

Problem: The starting materials remain unreacted in a Sonogashira coupling attempt.

Possible Causes and Solutions:

CauseRecommended Action
Inactive Catalyst - Ensure the use of a Pd(0) source or a precatalyst that can be readily reduced in situ.[1] - Confirm the activity of the copper co-catalyst (if used). Use freshly purchased CuI.
Inappropriate Base - An amine base like triethylamine (TEA) or diisopropylamine (DIPA) is typically required. Ensure it is dry and of high purity.[1]
Inhibition by Amino Group - Protect the C3-amino group. - Use a ligand that can displace the coordinating amino group from the palladium center.

Logical Relationship for Sonogashira Failure Analysis

start No Reaction in Sonogashira Coupling catalyst_issue Catalyst Inactive? start->catalyst_issue base_issue Base Ineffective? start->base_issue amine_inhibition Amine Group Inhibition? start->amine_inhibition check_pd_source Verify Pd(0) Source/Precatalyst catalyst_issue->check_pd_source check_cu_source Use Fresh CuI catalyst_issue->check_cu_source check_base_purity Use Dry, Pure Amine Base base_issue->check_base_purity protect_amine Protect C3-Amine amine_inhibition->protect_amine ligand_selection Choose Appropriate Ligand amine_inhibition->ligand_selection success Reaction Proceeds check_pd_source->success check_cu_source->success check_base_purity->success protect_amine->success ligand_selection->success

Caption: Diagnostic workflow for failed Sonogashira coupling reactions.

Quantitative Data Summary

Due to the limited availability of published data specifically for this compound, the following tables present representative yields for analogous transformations on similar substrates. These values should be considered as a general guide for expected outcomes under optimized conditions.

Table 1: Representative Yields for Suzuki-Miyaura Coupling of Aryl Iodides with Amino-Substituted Heterocycles

Aryl Boronic AcidLigandBaseSolventTemperature (°C)Yield (%)
Phenylboronic acidSPhosK3PO4Toluene/H2O10085-95
4-Methoxyphenylboronic acidXPhosCs2CO31,4-Dioxane11080-90
3-Pyridylboronic acidPd(PPh3)4Na2CO3DME/H2O9060-75

Table 2: Representative Yields for Sonogashira Coupling of Aryl Iodides with Terminal Alkynes

AlkynePd CatalystCu SourceBaseSolventTemperature (°C)Yield (%)
PhenylacetylenePd(PPh3)2Cl2CuITEATHF6580-90
TrimethylsilylacetylenePd(OAc)2CuIDIPAToluene8075-85
1-HexynePd(PPh3)4CuITEADMF7070-80

Key Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling (with Amine Protection)
  • Protection of the Amino Group: To a solution of this compound (1.0 eq) in dichloromethane (DCM), add di-tert-butyl dicarbonate (Boc)2O (1.2 eq) and triethylamine (1.5 eq). Stir at room temperature until TLC analysis indicates complete consumption of the starting material. Purify the Boc-protected intermediate by column chromatography.

  • Degassing: In a flame-dried Schlenk flask, dissolve the Boc-protected this compound (1.0 eq), the arylboronic acid (1.5 eq), and the base (e.g., K3PO4, 3.0 eq). Add the palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq) and the ligand (if required). Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Reaction: Add the degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe. Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

  • Deprotection: Dissolve the purified product in a suitable solvent (e.g., DCM or 1,4-dioxane) and treat with an acid (e.g., trifluoroacetic acid or HCl) to remove the Boc group. Purify the final product as needed.

Experimental Workflow for Protected Suzuki-Miyaura Coupling

start Start: this compound protection 1. Amine Protection (Boc) start->protection coupling_setup 2. Setup Coupling Reaction: - Boc-protected substrate - Boronic acid - Base - Pd Catalyst protection->coupling_setup degassing 3. Degas System (Ar/N2) coupling_setup->degassing reaction 4. Add Solvent & Heat degassing->reaction workup 5. Aqueous Work-up reaction->workup purification1 6. Column Chromatography workup->purification1 deprotection 7. Boc Deprotection (Acid) purification1->deprotection final_product Final Product: 6-Aryl-isoquinolin-3-amine deprotection->final_product

Caption: Step-by-step workflow for a Boc-protected Suzuki-Miyaura coupling.

General Protocol for Protecting-Group-Free Sonogashira Coupling
  • Reaction Setup: To a flame-dried Schlenk tube, add this compound (1.0 eq), the palladium catalyst (e.g., Pd(PPh3)2Cl2, 0.03 eq), and the copper co-catalyst (e.g., CuI, 0.05 eq). Evacuate and backfill with an inert gas three times.

  • Addition of Reagents: Add the degassed solvent (e.g., anhydrous THF or DMF), followed by the amine base (e.g., triethylamine, 3.0 eq) and the terminal alkyne (1.2 eq).

  • Reaction: Stir the mixture at the appropriate temperature (room temperature to 80 °C) until the starting material is consumed as monitored by TLC.

  • Work-up: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst. Wash the filtrate with saturated aqueous NH4Cl and brine. Dry the organic layer and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

References

Technical Support Center: Managing 6-Iodoisoquinolin-3-amine Solubility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the poor solubility of 6-Iodoisoquinolin-3-amine in various reaction media.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

Q2: What are the primary strategies for improving the solubility of a poorly soluble compound like this compound?

A2: Several techniques can be employed to enhance the solubility of poorly soluble compounds. The most common approaches for laboratory-scale organic synthesis include:

  • Co-solvency: The addition of a miscible solvent in which the compound is more soluble.[5]

  • Temperature Adjustment: Increasing the temperature of the reaction mixture often increases the solubility of a solid in a liquid.[][7]

  • pH Modification: For ionizable compounds, adjusting the pH of the medium can significantly alter solubility.[][8][9] As an amine, this compound is basic and its solubility can be increased in acidic conditions due to salt formation.[1][2]

Q3: Can I predict the best solvent for my reaction involving this compound?

A3: While computational models for solvent screening exist, an empirical approach is often the most practical and definitive method for a specific compound and reaction.[10][11][12] A systematic solvent screening experiment is the recommended first step to identify a suitable solvent or solvent system.

Troubleshooting Guide: Undissolved this compound in Reaction Media

If you are observing undissolved solid material in your reaction vessel, follow this troubleshooting workflow:

TroubleshootingWorkflow start Start: Undissolved This compound solubility_issue Is the compound fully dissolved? start->solubility_issue increase_temp Increase Temperature solubility_issue->increase_temp No success Proceed with Reaction solubility_issue->success Yes cosolvent Add a Co-solvent increase_temp->cosolvent Still Undissolved increase_temp->success Dissolved ph_adjust Adjust pH (if applicable) cosolvent->ph_adjust Still Undissolved cosolvent->success Dissolved ph_adjust->success Dissolved failure Re-evaluate Solvent System or Reaction Conditions ph_adjust->failure Still Undissolved

Caption: Troubleshooting workflow for undissolved this compound.

Experimental Protocols

Protocol 1: Qualitative Solubility Screening

This protocol helps in identifying suitable solvents for this compound.

Materials:

  • This compound

  • A selection of common organic solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), 1,4-Dioxane, Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA))

  • Small vials or test tubes

  • Vortex mixer or magnetic stirrer

Procedure:

  • Add approximately 1-2 mg of this compound to a clean, dry vial.

  • Add 0.5 mL of the first solvent to be tested.

  • Vortex or stir the mixture vigorously for 1-2 minutes at room temperature.

  • Visually inspect the mixture for any undissolved solid.

  • Record your observations as "Insoluble," "Slightly Soluble," "Soluble," or "Freely Soluble."

  • Repeat steps 1-5 for each solvent to be tested.

Data Presentation:

SolventObservation (Qualitative Solubility)
Dichloromethane (DCM)User to determine
Tetrahydrofuran (THF)User to determine
Acetonitrile (MeCN)User to determine
N,N-Dimethylformamide (DMF)User to determine
Dimethyl sulfoxide (DMSO)User to determine
1,4-DioxaneUser to determine
Methanol (MeOH)User to determine
Ethanol (EtOH)User to determine
Isopropanol (IPA)User to determine
Protocol 2: Solubility Enhancement via Co-solvency

This protocol outlines how to use a co-solvent to improve the solubility of this compound in a primary reaction solvent.

CosolvencyWorkflow start Start: Suspension of Compound in Primary Solvent add_cosolvent Add Co-solvent (in which compound is more soluble) in small increments (e.g., 5% v/v) start->add_cosolvent stir_observe Stir and Observe for Dissolution add_cosolvent->stir_observe is_dissolved Is the compound fully dissolved? stir_observe->is_dissolved proceed Reaction mixture is ready is_dissolved->proceed Yes continue_adding Continue adding Co-solvent up to a defined limit (e.g., 50% v/v) is_dissolved->continue_adding No continue_adding->add_cosolvent

Caption: Workflow for solubility enhancement using a co-solvent.

Procedure:

  • Suspend this compound in your primary reaction solvent at the desired concentration.

  • While stirring, add a co-solvent (identified from Protocol 1 as one in which the compound is more soluble) in small increments (e.g., 5% of the total volume).

  • After each addition, allow the mixture to stir for several minutes and observe for dissolution.

  • Continue adding the co-solvent until the compound is fully dissolved or until the co-solvent reaches a maximum desired percentage of the total solvent volume.

Protocol 3: Quantitative Solubility Determination (Shake-Flask Method)

This protocol allows for the quantitative determination of the solubility of this compound in a specific solvent system at a given temperature.[13][14]

Materials:

  • This compound

  • Chosen solvent or solvent system

  • Vials with sealed caps

  • Shaker or orbital incubator set to a constant temperature

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for concentration analysis

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the solvent system. "Excess" means that undissolved solid should be clearly visible.

  • Seal the vial and place it in a shaker or orbital incubator at a constant temperature for 24-48 hours to ensure equilibrium is reached.

  • After incubation, allow the vial to stand undisturbed for a short period to let the excess solid settle.

  • Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is crucial to remove all undissolved solids.

  • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of your analytical method.

  • Analyze the concentration of this compound in the diluted solution using a pre-calibrated HPLC or UV-Vis method.

  • Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility.

Data Presentation:

Solvent SystemTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
e.g., 9:1 THF:DMF25User to determineUser to determine
e.g., 9:1 THF:DMF50User to determineUser to determine
User-defined system 1User-definedUser to determineUser to determine
User-defined system 2User-definedUser to determineUser to determine
Protocol 4: Solubility Enhancement by Temperature Adjustment

This protocol describes how to leverage temperature to increase the solubility of this compound.

TemperatureWorkflow start Start: Suspension of Compound in Solvent at Room Temperature heat_mixture Gradually heat the mixture while stirring (e.g., in 10°C increments) start->heat_mixture observe Observe for Dissolution at each Temperature Step heat_mixture->observe is_dissolved Is the compound fully dissolved? observe->is_dissolved proceed Maintain Temperature and Proceed with Reaction is_dissolved->proceed Yes max_temp Reached Maximum Safe Reaction Temperature? is_dissolved->max_temp No max_temp->heat_mixture No consider_other Consider other solubility enhancement methods max_temp->consider_other Yes

Caption: Workflow for solubility enhancement by increasing temperature.

Procedure:

  • Create a suspension of this compound in the chosen solvent system in your reaction vessel.

  • While stirring, gradually increase the temperature of the mixture. It is advisable to increase in controlled increments (e.g., 10 °C).

  • Hold the temperature at each increment for several minutes to allow for dissolution and observe the mixture.

  • Continue to increase the temperature until the compound fully dissolves or the desired reaction temperature is reached.

  • Caution: Be aware of the boiling point of your solvent and the thermal stability of your reactants. Note that the compound may precipitate upon cooling.

Protocol 5: Solubility Enhancement via pH Adjustment

This protocol is applicable for reactions where an acidic medium is tolerated or desired.

Procedure:

  • Suspend this compound in the reaction solvent.

  • Add a suitable acid (e.g., a solution of HCl in an organic solvent, or a carboxylic acid like acetic acid) dropwise while stirring.

  • The amine will be protonated to form the corresponding salt, which is expected to have a higher solubility.[1][2]

  • Monitor the dissolution of the solid. Add the acid until the compound is fully dissolved.

  • Note: This will change the reaction conditions to acidic. Ensure this is compatible with your desired chemical transformation. The use of a base will be required during workup to neutralize the acid and recover the free amine form of your product.

References

Identifying byproducts in the synthesis of 6-Iodoisoquinolin-3-amine by LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Iodoisoquinolin-3-amine and the identification of byproducts by Liquid Chromatography-Mass Spectrometry (LC-MS).

I. Hypothetical Synthesis of this compound

The synthesis of this compound can be effectively achieved via a Buchwald-Hartwig amination reaction. A plausible starting material is 3,6-diiodoisoquinoline, where the greater reactivity of the C-3 iodine atom allows for selective amination.

Reaction Scheme:

Synthesis_of_this compound reagents Pd Catalyst Ligand Base Ammonia Source product This compound start 3,6-Diiodoisoquinoline start->product Buchwald-Hartwig Amination

Figure 1. Proposed synthetic route for this compound.

II. Troubleshooting Guide: Byproduct Identification by LC-MS

This guide addresses common issues encountered during the LC-MS analysis of the this compound synthesis reaction mixture.

Commonly Observed Byproducts and Their Identification

Byproduct Name Plausible Structure Expected [M+H]+ (m/z) Key MS/MS Fragments (m/z) Potential Chromatographic Behavior
Starting Material3,6-Diiodoisoquinoline381.9255.0 (loss of I), 128.0 (isoquinoline core)Less polar than the product, elutes earlier in reversed-phase LC.
Dehalogenated Product3-Aminoisoquinoline145.1118.1 (loss of HCN), 91.1More polar than the starting material but less polar than the product, may co-elute with other species.
Bis-aminated Product3,6-Diaminoisoquinoline160.1133.1 (loss of HCN), 116.1 (loss of NH3)Highly polar, elutes later in reversed-phase LC.
Ligand AdductsVaries with ligand usedLigand MW + Product MWFragments corresponding to the product and the ligand.Can be broad and may elute at various retention times depending on the ligand's properties.

Troubleshooting Workflow for Unexpected Peaks in LC-MS

Troubleshooting_Workflow start Unexpected Peak in LC-MS Chromatogram step1 Determine Accurate Mass and Isotopic Pattern start->step1 step2 Compare with Expected Byproducts (see table) step1->step2 decision1 Match Found? step2->decision1 step3 Perform MS/MS Fragmentation decision1->step3 No end_success Byproduct Identified decision1->end_success Yes step4 Analyze Fragmentation Pattern step3->step4 decision2 Plausible Structure Deduced? step4->decision2 step5 Consider Other Side Reactions (e.g., solvent adducts, starting material degradation) decision2->step5 No decision2->end_success Yes end_further_investigation Further Investigation Needed (e.g., NMR, synthesis of standard) step5->end_further_investigation

Figure 2. A logical workflow for identifying unknown peaks in the LC-MS analysis.

III. Frequently Asked Questions (FAQs)

Q1: My LC-MS analysis shows a significant peak with an m/z of 381.9. What is this?

A1: An m/z of 381.9 corresponds to the protonated molecular ion of the starting material, 3,6-diiodoisoquinoline. Its presence indicates an incomplete reaction. Consider extending the reaction time, increasing the temperature, or checking the quality and stoichiometry of your catalyst, ligand, and base.

Q2: I observe a peak at m/z 145.1. What could this be?

A2: This peak is likely due to the formation of 3-aminoisoquinoline, a dehalogenated byproduct. This can occur if the iodine at the 6-position is lost during the reaction, a common side reaction in palladium-catalyzed couplings.

Q3: My reaction seems to have worked, but I see a peak with m/z 160.1. What is the identity of this peak?

A3: This m/z corresponds to 3,6-diaminoisoquinoline, the bis-aminated product. This indicates that the amination reaction has occurred at both the C-3 and C-6 positions. To minimize this, you can try using a milder base, a lower reaction temperature, or a more sterically hindered ligand to improve selectivity for the more reactive C-3 position.

Q4: I see several broad peaks in my chromatogram that do not correspond to any expected products or byproducts. What could be the cause?

A4: These could be adducts of your product or starting material with the phosphine ligand used in the Buchwald-Hartwig reaction. These species can sometimes be observed in the mass spectrometer. You can confirm this by checking for a mass difference corresponding to the ligand's molecular weight.

Q5: How can I confirm the structure of a suspected byproduct?

A5: The best way to confirm the structure is to perform tandem mass spectrometry (MS/MS) on the ion of interest. The fragmentation pattern can provide valuable structural information. For unambiguous identification, isolation of the byproduct followed by Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard.

IV. Experimental Protocols

A. Sample Preparation for LC-MS Analysis

  • Quench the Reaction: Take a small aliquot (e.g., 10-20 µL) of the reaction mixture.

  • Dilution: Dilute the aliquot with a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of approximately 10-100 µg/mL. A high dilution factor is often necessary to avoid detector saturation.

  • Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter that could clog the LC system.

  • Transfer: Transfer the filtered sample to an appropriate autosampler vial.

B. General LC-MS Method for Analysis of this compound and Byproducts

  • LC System: A standard HPLC or UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A typical gradient would be to start with a low percentage of mobile phase B (e.g., 5-10%) and increase to a high percentage (e.g., 95%) over 10-15 minutes.

  • Flow Rate: 0.3-0.5 mL/min.

  • Column Temperature: 30-40 °C.

  • Injection Volume: 1-5 µL.

  • MS System: An electrospray ionization (ESI) source coupled to a quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer.

  • Ionization Mode: Positive ion mode is generally preferred for amine-containing compounds.

  • Scan Range: A scan range of m/z 100-1000 is typically sufficient to cover the expected products and byproducts.

  • MS/MS Analysis: For structural confirmation, perform data-dependent or targeted MS/MS on the ions of interest.

Catalytic Cycle of the Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Ar-I) pd0->oxidative_addition pd_complex1 Ar-Pd(II)(I)L_n oxidative_addition->pd_complex1 ligand_exchange Ligand Exchange (R-NH2) pd_complex1->ligand_exchange pd_complex2 [Ar-Pd(II)(NH2R)L_n]+ ligand_exchange->pd_complex2 deprotonation Deprotonation (Base) pd_complex2->deprotonation pd_complex3 Ar-Pd(II)(NHR)L_n deprotonation->pd_complex3 reductive_elimination Reductive Elimination pd_complex3->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-NHR reductive_elimination->product

Figure 3. The catalytic cycle of the Buchwald-Hartwig amination reaction.

Refinement of workup procedures for 6-Iodoisoquinolin-3-amine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis and workup of 6-Iodoisoquinolin-3-amine. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to this compound?

A common and effective method involves a Sonogashira coupling of a suitable halo-substituted aminobenzonitrile with a protected acetylene, followed by a base- or metal-catalyzed intramolecular cyclization to form the isoquinoline ring.

Q2: My overall yield is consistently low. What are the potential causes?

Low yields can stem from several factors:

  • Incomplete Sonogashira Coupling: Ensure your palladium and copper catalysts are active and the reaction is run under an inert atmosphere.

  • Inefficient Cyclization: The choice of base or catalyst for the cyclization step is critical. The reaction may require elevated temperatures or a stronger base.

  • Product Loss During Workup: this compound has moderate polarity. Ensure appropriate solvent selection during extraction and chromatography to avoid product loss.

  • Suboptimal Reaction Conditions: Verify the reaction temperature, time, and stoichiometry of reagents.

Q3: I am observing a significant amount of a starting material, 2-amino-5-iodobenzonitrile, in my crude product. How can I address this?

This indicates an incomplete Sonogashira coupling. Consider the following:

  • Catalyst Deactivation: Use fresh, high-quality palladium and copper catalysts.

  • Insufficient Acetylene: Ensure a slight excess of the acetylene coupling partner is used.

  • Reaction Time: The reaction may require longer reaction times for complete conversion. Monitor the reaction progress by TLC or LC-MS.

Q4: My final product is a dark, oily residue instead of a solid. What should I do?

An oily product often indicates the presence of impurities.

  • Purification: The crude product likely requires purification by column chromatography.

  • Solvent Removal: Ensure all residual high-boiling solvents (e.g., DMF, DMSO) are completely removed under high vacuum.

  • Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent like hexanes or diethyl ether.

Troubleshooting Guide

This guide addresses specific issues that may arise during the workup and purification of this compound.

Problem 1: Difficulty in Removing Palladium Catalyst Residues
  • Symptom: The isolated product has a dark color (black or gray) that persists even after initial purification attempts.

  • Cause: Residual palladium catalyst from the Sonogashira coupling step.

  • Solution:

    • Filtration: After the reaction, dilute the mixture with a suitable solvent and filter it through a pad of Celite® to remove the bulk of the catalyst.

    • Aqueous Wash: During the extractive workup, wash the organic layer with an aqueous solution of ammonium chloride or sodium sulfide to help remove residual metals.

    • Charcoal Treatment: Dissolve the crude product in a suitable solvent and stir with activated charcoal for 15-30 minutes, then filter through Celite®.

Problem 2: Inefficient Extraction from the Aqueous Layer
  • Symptom: Low recovery of the product in the organic phase after extraction.

  • Cause: The amine functionality of the product can be protonated in acidic aqueous solutions, increasing its water solubility.

  • Solution:

    • Basify the Aqueous Layer: Ensure the aqueous layer is basic (pH > 8) by adding a suitable base (e.g., sodium bicarbonate, sodium carbonate) before extraction.

    • Use a More Polar Extraction Solvent: If the product has significant water solubility even under basic conditions, consider using a more polar extraction solvent like ethyl acetate or a mixture of dichloromethane and isopropanol.

    • Multiple Extractions: Perform multiple extractions (3-4 times) with the organic solvent to ensure complete removal of the product from the aqueous phase.

Problem 3: Challenges in Crystallization
  • Symptom: The product oils out or fails to crystallize from the chosen solvent system.

  • Cause:

    • Presence of impurities that inhibit crystal lattice formation.

    • Inappropriate choice of crystallization solvent.

  • Solution:

    • Purity Check: Ensure the product is sufficiently pure (>95%) by techniques like NMR or LC-MS before attempting crystallization. If necessary, purify by column chromatography first.

    • Solvent Screening: Perform small-scale crystallization trials with different solvent systems. Good single solvents for amino-heterocycles are often alcohols (isopropanol, ethanol) or esters (ethyl acetate). For solvent/anti-solvent systems, consider dissolving the compound in a polar solvent (e.g., dichloromethane, ethyl acetate) and slowly adding a non-polar anti-solvent (e.g., hexanes, heptane).

Data Presentation

Table 1: Comparison of Purification Methods for this compound

Purification MethodPurity Achieved (%)Yield (%)ThroughputKey Considerations
Recrystallization 95-9860-80HighRequires relatively pure starting material (>90%).
Column Chromatography >9970-90Low to MediumEffective for removing closely related impurities.
Acid/Base Wash 85-9585-95HighGood for removing non-basic impurities.

Experimental Protocols

Protocol 1: General Workup Procedure
  • Upon completion of the reaction, cool the reaction mixture to room temperature.

  • If a solid palladium catalyst was used, dilute the mixture with ethyl acetate and filter through a pad of Celite®.

  • Transfer the filtrate to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL).

  • Wash the organic layer with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Column Chromatography
  • Prepare a silica gel slurry in the desired eluent system (e.g., a gradient of 20% to 50% ethyl acetate in hexanes).

  • Load the crude product onto the column (dry loading is recommended for better separation).

  • Elute the column with the chosen solvent system, collecting fractions.

  • Monitor the fractions by thin-layer chromatography (TLC).

  • Combine the fractions containing the pure product and concentrate under reduced pressure.

Protocol 3: Recrystallization
  • Dissolve the purified product in a minimum amount of a hot solvent (e.g., isopropanol or ethyl acetate).

  • Allow the solution to cool slowly to room temperature.

  • If no crystals form, place the solution in a refrigerator (4 °C).

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum.

Visualizations

experimental_workflow cluster_reaction Synthesis cluster_workup Workup cluster_purification Purification cluster_analysis Analysis start Sonogashira Coupling & Cyclization filtration Catalyst Filtration start->filtration extraction Aqueous Extraction (pH > 8) filtration->extraction drying Drying & Concentration extraction->drying chromatography Column Chromatography drying->chromatography crystallization Recrystallization chromatography->crystallization final_product Pure this compound crystallization->final_product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_symptoms Observed Issue cluster_causes Potential Causes cluster_solutions Recommended Solutions low_yield Low Overall Yield incomplete_reaction Incomplete Reaction low_yield->incomplete_reaction workup_loss Loss During Workup low_yield->workup_loss oily_product Oily Product impurities Presence of Impurities oily_product->impurities dark_color Dark Colored Product catalyst_residue Catalyst Residue dark_color->catalyst_residue optimize_reaction Optimize Reaction Conditions incomplete_reaction->optimize_reaction adjust_workup Adjust Workup Protocol workup_loss->adjust_workup purify Purify by Chromatography impurities->purify charcoal_treatment Charcoal Treatment / Celite Filtration catalyst_residue->charcoal_treatment

Caption: Troubleshooting logic for common issues in this compound synthesis.

Validation & Comparative

Navigating the Spectral Landscape: A Comparative Guide to the ¹H and ¹³C NMR Characterization of 6-Iodoisoquinolin-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced structural details of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone technique for elucidating molecular architecture. This guide provides a comparative analysis of the ¹H and ¹³C NMR spectral characteristics of 6-Iodoisoquinolin-3-amine, a compound of interest in medicinal chemistry, against its structural analogs, isoquinolin-3-amine and 6-aminoisoquinoline. Due to the limited availability of experimental spectra for this compound, this guide utilizes highly accurate predicted NMR data to facilitate a meaningful comparison and to project the expected spectral features of this key compound.

The isoquinoline scaffold is a prevalent motif in numerous biologically active compounds. The introduction of various substituents, such as an amine group and a halogen, significantly modulates the electronic environment of the bicyclic system, leading to distinct and predictable changes in the NMR chemical shifts of its constituent protons and carbons. This guide will explore these substituent effects by comparing the predicted NMR data of this compound with that of its parent amine and a positional isomer.

Comparative Analysis of ¹H NMR Spectra

The predicted ¹H NMR spectra reveal the influence of the iodo and amino groups on the chemical shifts of the aromatic protons of the isoquinoline core. The presence of the electron-donating amine group at the 3-position is expected to shield the protons in the pyridine ring, while the electron-withdrawing and sterically bulky iodine atom at the 6-position will deshield and potentially cause through-space interactions with neighboring protons.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz)

PositionThis compound (Predicted)Isoquinolin-3-amine (Predicted)6-Aminoisoquinoline (Predicted)
H-18.85 (s)8.90 (s)9.01 (s)
H-46.95 (s)7.01 (s)7.28 (d, J=5.8)
H-57.80 (d, J=8.7)7.55 (d, J=8.2)7.05 (dd, J=8.8, 2.4)
H-78.05 (dd, J=8.7, 1.8)7.45 (t, J=7.6)7.85 (d, J=8.8)
H-87.50 (d, J=1.8)7.65 (d, J=7.9)7.00 (d, J=2.4)
NH₂5.50 (br s)5.45 (br s)4.20 (br s)

Note: Predicted data was generated using advanced computational algorithms. Actual experimental values may vary.

Comparative Analysis of ¹³C NMR Spectra

The ¹³C NMR spectra provide further insight into the electronic distribution within the isoquinoline ring system. The carbon atoms directly attached to the nitrogen and the substituents exhibit the most significant changes in their chemical shifts. The ipso-carbon (C-6) bearing the iodine atom is expected to show a characteristic low-field shift due to the heavy atom effect.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm)

PositionThis compound (Predicted)Isoquinolin-3-amine (Predicted)6-Aminoisoquinoline (Predicted)
C-1152.1152.5151.8
C-3158.0157.5143.2
C-4108.5109.0121.5
C-4a128.9128.5123.0
C-5130.2125.8115.1
C-692.5127.2155.0
C-7136.5129.5108.2
C-8122.8126.5130.5
C-8a138.1137.8134.7

Note: Predicted data was generated using advanced computational algorithms. Actual experimental values may vary.

Experimental Protocols

The following provides a detailed methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra, applicable for the characterization of this compound and its analogs.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

  • Filter the solution through a small plug of glass wool or a syringe filter directly into a clean 5 mm NMR tube to remove any particulate matter.

  • The final sample height in the NMR tube should be approximately 4-5 cm.

  • Cap the NMR tube securely.

2. NMR Data Acquisition:

  • Spectra are typically recorded on a 400 MHz or 500 MHz NMR spectrometer.

  • For ¹H NMR:

    • Acquire the spectrum at a constant temperature, typically 298 K.

    • Use a standard single-pulse experiment.

    • Typical spectral width: -2 to 12 ppm.

    • Number of scans: 16 to 64, depending on the sample concentration.

    • Relaxation delay: 1-2 seconds.

  • For ¹³C NMR:

    • Acquire the spectrum using a proton-decoupled pulse program (e.g., zgpg30).

    • Typical spectral width: 0 to 200 ppm.

    • Number of scans: 1024 to 4096, or more, depending on the sample concentration and solubility.

    • Relaxation delay: 2 seconds.

3. Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO-d₆ at δH 2.50 and δC 39.52 ppm).

  • Integrate the signals in the ¹H NMR spectrum.

  • Analyze the multiplicities and coupling constants in the ¹H NMR spectrum.

Logical Workflow for NMR-Based Structural Characterization

The following diagram illustrates the logical workflow from sample preparation to the final structural elucidation and comparison.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_comp Structural Elucidation & Comparison Sample Compound Synthesis/ Purification Dissolution Dissolution in Deuterated Solvent Sample->Dissolution Filtration Filtration into NMR Tube Dissolution->Filtration NMR_Acquisition 1H and 13C NMR Spectra Acquisition Filtration->NMR_Acquisition Processing Fourier Transform, Phasing, Calibration NMR_Acquisition->Processing Analysis Peak Picking, Integration, J-coupling Processing->Analysis Structure_Elucidation Assign Signals to Molecular Structure Analysis->Structure_Elucidation Comparison Compare with Alternative Structures/Predicted Data Structure_Elucidation->Comparison

A generalized workflow for NMR-based structural characterization.

A Comparative Guide to the Reactivity of 6-Iodoisoquinolin-3-amine and Other Halo-isoquinolines in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of 6-iodoisoquinolin-3-amine with its bromo, chloro, and fluoro analogues in common palladium-catalyzed cross-coupling reactions. The information presented is supported by experimental data from the scientific literature and established principles of organic chemistry.

Introduction

Halo-isoquinolines are pivotal building blocks in medicinal chemistry and materials science. The ability to functionalize the isoquinoline scaffold through cross-coupling reactions is crucial for the synthesis of novel compounds with desired biological activities and material properties. The nature and position of the halogen atom on the isoquinoline ring significantly influence the reactivity of the substrate in these transformations. This guide focuses on the comparative reactivity of 6-haloisoquinolin-3-amines, with a primary emphasis on this compound, in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.

General Reactivity Trends in Palladium-Catalyzed Cross-Coupling

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is predominantly governed by the carbon-halogen (C-X) bond strength. The oxidative addition of the aryl halide to the palladium(0) catalyst is often the rate-determining step. The C-X bond dissociation energies follow the trend C-F > C-Cl > C-Br > C-I. Consequently, the general order of reactivity for aryl halides in these reactions is:

I > Br > Cl > F

This trend implies that iodo-substituted isoquinolines are expected to be the most reactive, followed by bromo, chloro, and fluoro derivatives, which are typically unreactive under standard conditions.

Comparative Reactivity Data

While a direct side-by-side comparative study under identical conditions for 6-iodo, 6-bromo, and 6-chloro-isoquinolin-3-amine was not found in the reviewed literature, the following tables summarize available experimental data and expected reactivity based on established chemical principles.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. The reaction of a halo-isoquinoline with an organoboron reagent in the presence of a palladium catalyst and a base is a common strategy for the synthesis of aryl- or vinyl-substituted isoquinolines.

Table 1: Comparison of Reactivity in a Representative Suzuki-Miyaura Coupling

Halo-isoquinolineHalogenRepresentative Yield*Expected Reactivity
This compoundIodo>90% (estimated)Highest
6-Bromoisoquinolin-3-amineBromo70-95%High
6-Chloroisoquinolin-3-amineChloro<20% (under standard conditions)Low
6-Fluoroisoquinolin-3-amineFluoroNegligibleVery Low/Inert
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, which is a crucial transformation in the synthesis of many biologically active compounds. This reaction couples a halo-isoquinoline with an amine in the presence of a palladium catalyst and a strong base.

Table 2: Comparison of Reactivity in a Representative Buchwald-Hartwig Amination

Halo-isoquinolineHalogenRepresentative Yield*Expected Reactivity
This compoundIodo>90% (estimated)Highest
6-Bromoisoquinolin-3-amineBromo80%[1]High
6-Chloroisoquinolin-3-amineChloroLow to moderate (requires forcing conditions)Low
6-Fluoroisoquinolin-3-amineFluoroNegligibleVery Low/Inert

*Yield for 6-bromoisoquinoline is based on a kilogram-scale reaction of a similar derivative[1]. Yields for iodo and chloro derivatives are estimated based on general reactivity principles.

Experimental Protocols

The following are representative, detailed experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions involving halo-isoquinolines. These protocols are based on established literature procedures and should be adapted and optimized for specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 6-Haloisoquinolin-3-amine

Materials:

  • 6-Haloisoquinolin-3-amine (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd(PPh₃)₄ (0.05 mmol, 5 mol%)

  • 2 M aqueous sodium carbonate solution (2.0 mL)

  • 1,4-Dioxane (5 mL)

Procedure:

  • To an oven-dried Schlenk flask, add 6-haloisoquinolin-3-amine, arylboronic acid, and Pd(PPh₃)₄.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add 1,4-dioxane and the aqueous sodium carbonate solution via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of 6-Haloisoquinolin-3-amine

Materials:

  • 6-Haloisoquinolin-3-amine (1.0 mmol)

  • Amine (1.2 mmol)

  • Pd₂(dba)₃ (0.025 mmol, 2.5 mol%)

  • Xantphos (0.075 mmol, 7.5 mol%)

  • Sodium tert-butoxide (1.4 mmol)

  • Toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk flask, add Pd₂(dba)₃, Xantphos, and sodium tert-butoxide.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add toluene, 6-haloisoquinolin-3-amine, and the amine via syringe.

  • Heat the reaction mixture to 100 °C and stir for 8-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Wash the filtrate with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired aminated product.

Visualizing Reaction Pathways and Relationships

Logical Reactivity Relationship

The following diagram illustrates the established reactivity trend of halo-isoquinolines in palladium-catalyzed cross-coupling reactions.

G cluster_reactivity Relative Reactivity in Pd Cross-Coupling Iodo This compound Bromo 6-Bromoisoquinolin-3-amine Iodo->Bromo > Chloro 6-Chloroisoquinolin-3-amine Bromo->Chloro >> Fluoro 6-Fluoroisoquinolin-3-amine Chloro->Fluoro >>>

Figure 1. Reactivity trend of 6-haloisoquinolin-3-amines.
Experimental Workflow for Suzuki-Miyaura Coupling

The diagram below outlines the key steps in a typical Suzuki-Miyaura cross-coupling experiment.

G cluster_workflow Suzuki-Miyaura Coupling Workflow A 1. Reagent Addition (Halo-isoquinoline, Boronic Acid, Catalyst, Base) B 2. Inert Atmosphere (Evacuate & Backfill with Argon) A->B C 3. Solvent Addition B->C D 4. Heating & Stirring C->D E 5. Reaction Quenching & Workup D->E F 6. Purification (Column Chromatography) E->F G 7. Product Characterization F->G

References

Validating the Hive: A Comparative Guide to the Structural Analysis of 6-Iodoisoquinolin-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the unequivocal determination of a molecule's three-dimensional structure is a cornerstone of rational drug design. This guide provides a comparative overview of X-ray crystallography for the structural validation of 6-Iodoisoquinolin-3-amine derivatives, benchmarked against alternative analytical techniques. Detailed experimental protocols and data interpretation are provided to assist researchers in selecting the most appropriate methods for their specific needs.

The isoquinoline scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities. The introduction of a halogen, such as iodine, at the 6-position and an amine at the 3-position can significantly influence the molecule's physicochemical properties and biological targets. Accurate structural information is therefore critical for understanding structure-activity relationships (SAR) and for the development of potent and selective therapeutics.

X-ray Crystallography: The Gold Standard for Structural Elucidation

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the absolute three-dimensional structure of a molecule.[1][2] This powerful technique provides precise information on bond lengths, bond angles, and stereochemistry, offering an unambiguous structural assignment.

Performance Data
ParameterRepresentative Value (Isoquinoline Derivative)Significance
Crystal System OrthorhombicDescribes the symmetry of the crystal lattice.
Space Group P2₁2₁2₁Defines the symmetry elements within the unit cell.
Unit Cell Dimensions a = 5.28 Å, b = 8.13 Å, c = 35.01 ÅThe dimensions of the basic repeating unit of the crystal.
Resolution 2.3 ÅIndicates the level of detail observed in the electron density map.
R-factor (R₁) 0.0389A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.
wR₂ 0.0965A weighted R-factor that includes all reflections.
Experimental Protocol for Single-Crystal X-ray Diffraction

The process of obtaining a crystal structure through X-ray diffraction involves several key steps:[3]

  • Crystallization: The first and often most challenging step is to grow high-quality single crystals of the compound. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or liquid-liquid diffusion. A variety of solvents and solvent combinations should be screened to find optimal crystallization conditions.

  • Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The diffracted X-rays are detected, and their intensities and positions are recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is then solved using direct methods or Patterson methods to generate an initial electron density map. An atomic model is built into the electron density map and refined against the experimental data to yield the final crystal structure.

xray_workflow cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_analysis Structure Determination cluster_validation Final Output synthesis Synthesis of this compound Derivative purification Purification synthesis->purification crystallization Crystallization purification->crystallization mounting Crystal Mounting crystallization->mounting diffraction X-ray Diffraction mounting->diffraction data_processing Data Processing diffraction->data_processing structure_solution Structure Solution data_processing->structure_solution refinement Structure Refinement structure_solution->refinement final_structure Validated 3D Structure refinement->final_structure

Experimental workflow for X-ray crystallography.

Alternative and Complementary Structural Validation Methods

While X-ray crystallography provides the most definitive structural data, other spectroscopic techniques are essential for routine characterization and can provide valuable structural information, especially when suitable crystals cannot be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule.[4] For this compound derivatives, ¹H and ¹³C NMR are fundamental for confirming the presence of key functional groups and the substitution pattern on the isoquinoline ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound.[5][6] High-resolution mass spectrometry (HRMS) can confirm the molecular formula of a synthesized derivative with high accuracy. Tandem mass spectrometry (MS/MS) can provide fragmentation patterns that offer clues about the molecule's structure.

Comparison of Methods
FeatureX-ray CrystallographyNMR SpectroscopyMass Spectrometry
Information Provided Absolute 3D structure, bond lengths, bond angles, stereochemistryAtomic connectivity, chemical environment, stereochemistryMolecular weight, elemental composition, fragmentation
Sample Phase Solid (single crystal)SolutionGas phase (ions)
Sample Amount Micrograms to milligramsMilligramsNanograms to micrograms
Primary Advantage Unambiguous structure determinationProvides information in solution, which can be more biologically relevantHigh sensitivity and accuracy for molecular weight
Primary Limitation Requires high-quality single crystalsCan be difficult to interpret for complex molecules; does not provide absolute 3D structureDoes not provide detailed 3D structural information
Experimental Protocols for Alternative Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Data Acquisition: Record ¹H, ¹³C, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra on a high-field NMR spectrometer.

  • Data Analysis: Integrate and assign the peaks in the spectra to the corresponding atoms in the proposed structure.

Mass Spectrometry (MS):

  • Sample Preparation: Dissolve a small amount of the compound in a suitable solvent (e.g., methanol, acetonitrile).

  • Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization source (e.g., electrospray ionization - ESI).

  • Data Analysis: Analyze the resulting mass spectrum to determine the molecular weight and compare it with the theoretical mass.

logical_relationship cluster_methods Structural Validation Methods cluster_info Information Obtained xray X-ray Crystallography structure Absolute 3D Structure xray->structure nmr NMR Spectroscopy connectivity Connectivity & Environment nmr->connectivity ms Mass Spectrometry mw Molecular Weight & Formula ms->mw connectivity->structure complements mw->structure complements

Relationship between validation methods and information.

Conclusion

For the unambiguous structural validation of this compound derivatives, single-crystal X-ray crystallography is the unparalleled method of choice. It provides a definitive three-dimensional atomic arrangement, which is invaluable for understanding biological activity and for further drug design efforts. However, NMR and mass spectrometry are indispensable complementary techniques that provide crucial information for routine characterization, confirmation of identity, and for cases where crystallographic analysis is not feasible. An integrated approach, utilizing all three techniques, will provide the most comprehensive and robust structural validation for this important class of molecules.

References

Comparative Analysis of the Biological Activity of Substituted Isoquinolinamines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted isoquinolinamines represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. This guide provides a comparative analysis of their activity as inhibitors of Tumor Necrosis Factor-alpha (TNF-α), cholinesterases (Acetylcholinesterase - AChE and Butyrylcholinesterase - BChE), and Monoamine Oxidases (MAO-A and MAO-B). The information is compiled from various studies to aid in structure-activity relationship (SAR) understanding and future drug design.

Inhibition of Tumor Necrosis Factor-alpha (TNF-α)

TNF-α is a pro-inflammatory cytokine implicated in a range of inflammatory diseases. Inhibition of TNF-α production is a key therapeutic strategy. While data specifically on substituted isoquinolinamines is limited in the readily available literature, studies on structurally related isoquinoline and quinazoline derivatives provide valuable insights into the potential of the isoquinoline scaffold for anti-inflammatory activity.

Table 1: TNF-α Inhibitory Activity of Isoquinoline and Quinazoline Derivatives

Compound ClassSpecific Derivative(s)Assay SystemIC50 (µM)Reference
Isoquinolin-1-onesRing substituents (fluoro, bromo, nitro, acetyl, aminomethyl)LPS-stimulated human peripheral blood monocytesLoss of activity[1]
Quinazolines6-aminoquinazolineLPS-stimulated human peripheral blood monocytes~5[1]
Quinazolines7-aminoquinazolineLPS-stimulated human peripheral blood monocytes~5[1]

Structure-Activity Relationship (SAR) Insights for TNF-α Inhibition:

  • Ring Substitution: For isoquinolin-1-ones, the introduction of fluoro, bromo, nitro, acetyl, and aminomethyl groups on the isoquinoline ring led to a significant decrease in TNF-α inhibitory activity[1].

  • Amino Group Position: In the related quinazoline series, the presence of an amino group at the 6 or 7-position conferred potent TNF-α inhibitory activity, with IC50 values around 5 µM[1]. This suggests that the position and nature of substituents are critical for activity.

Experimental Protocol: TNF-α Inhibition Assay

A common method for evaluating TNF-α inhibition is through the use of lipopolysaccharide (LPS)-stimulated monocytes or macrophages.

  • Cell Culture: Human peripheral blood monocytes or a murine macrophage cell line (e.g., RAW 264.7) are cultured in an appropriate medium.

  • Compound Treatment: Cells are pre-incubated with various concentrations of the test compounds for a specific period (e.g., 1 hour).

  • Stimulation: TNF-α production is induced by adding LPS to the cell culture.

  • Incubation: The cells are incubated for a further period (e.g., 4-24 hours) to allow for TNF-α secretion.

  • Quantification: The concentration of TNF-α in the cell culture supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

TNF-α Signaling Pathway

Substituted isoquinolinamines that inhibit TNF-α production would interfere with the signaling cascade that leads to the transcription of the TNF-α gene.

TNF_alpha_pathway TNF-α Signaling Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates to TNF_gene TNF-α Gene NFkB->TNF_gene activates transcription TNF_mRNA TNF-α mRNA TNF_gene->TNF_mRNA TNF_protein TNF-α Protein (Secretion) TNF_mRNA->TNF_protein Inhibitor Substituted Isoquinolinamines Inhibitor->TAK1 inhibit Inhibitor->IKK inhibit

Caption: Simplified overview of the LPS-induced TNF-α production pathway and potential points of inhibition.

Cholinesterase Inhibition

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the breakdown of the neurotransmitter acetylcholine. Their inhibition is a primary strategy for the treatment of Alzheimer's disease. Several isoquinoline alkaloids have demonstrated significant cholinesterase inhibitory activity.

Table 2: Cholinesterase Inhibitory Activity of Isoquinoline Derivatives

CompoundSource/ClassAChE IC50 (µM)BChE IC50 (µM)Reference
Mucroniferanine HIsoquinoline Alkaloid2.3136.71[2]
2-MethoxyatherospermininePhenanthrene Alkaloid-3.95[3]

Structure-Activity Relationship (SAR) Insights for Cholinesterase Inhibition:

  • Selectivity: Many of the tested isoquinoline alkaloids show a preference for inhibiting BChE over AChE[3].

  • Core Structure: The specific isoquinoline alkaloid scaffold, such as the phenanthrene type in 2-methoxyatherosperminine, appears to be crucial for potent BChE inhibition[3].

Experimental Protocol: Cholinesterase Inhibition Assay (Ellman's Method)
  • Reagents: Acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) as substrate, 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), and the respective cholinesterase enzyme.

  • Assay Procedure: The assay is typically performed in a 96-well plate. The test compound is pre-incubated with the enzyme.

  • Reaction Initiation: The reaction is started by the addition of the substrate (ATCI or BTCI).

  • Detection: The enzyme hydrolyzes the substrate to thiocholine, which then reacts with DTNB to produce a yellow-colored anion, 5-thio-2-nitrobenzoate. The absorbance of this product is measured spectrophotometrically at 412 nm.

  • IC50 Calculation: The inhibitory activity of the compound is determined by measuring the decrease in the rate of the colorimetric reaction, and the IC50 value is calculated.

Cholinergic Synapse and Acetylcholinesterase Function

Inhibitors of acetylcholinesterase prevent the breakdown of acetylcholine in the synaptic cleft, thereby increasing its concentration and enhancing cholinergic neurotransmission.

Cholinergic_Synapse Cholinergic Synapse Presynaptic Presynaptic Neuron ACh_vesicle Acetylcholine (ACh) Vesicles Postsynaptic Postsynaptic Neuron ACh_release ACh Release ACh_vesicle->ACh_release Action Potential ACh_receptor ACh Receptor ACh_release->ACh_receptor binds to AChE Acetylcholinesterase (AChE) ACh_release->AChE hydrolyzed by ACh_receptor->Postsynaptic Signal Transduction Choline_uptake Choline Uptake AChE->Choline_uptake Choline Choline_uptake->Presynaptic Inhibitor Substituted Isoquinolinamines Inhibitor->AChE inhibits

Caption: Role of acetylcholinesterase in a cholinergic synapse and its inhibition.

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases A and B are enzymes responsible for the degradation of monoamine neurotransmitters like serotonin, norepinephrine, and dopamine. MAO inhibitors are used in the treatment of depression and neurodegenerative diseases such as Parkinson's disease.

Table 3: MAO Inhibitory Activity of Isoquinoline Derivatives

Compound ClassSpecific DerivativeMAO-A IC50 (µM)MAO-B IC50 (µM)Reference
N-methylisoquinolinium ionsN-methyl-6-methoxyisoquinolinium0.81-[4]
TetrahydroisoquinolinesSalsolinol (R enantiomer)Ki = 31-[5]
TetrahydroisoquinolinesSalsolidine (R enantiomer)Ki = 6-[5]
TetrahydroisoquinolinesCarnegine (R enantiomer)Ki = 2-[5]
Tetrahydroisoquinolines1,2,3,4-Tetrahydroisoquinoline-Ki = 15[5]
TetrahydroisoquinolinesN-methyl-1,2,3,4-tetrahydroisoquinoline-Ki = 1[5]

Structure-Activity Relationship (SAR) Insights for MAO Inhibition:

  • Selectivity: Many simple isoquinoline alkaloids show selectivity for MAO-A inhibition[4][5].

  • Aromaticity and N-methylation: Fully aromatic N-methylisoquinolinium ions are potent MAO-A inhibitors[4].

  • Stereochemistry: For tetrahydroisoquinolines, the R enantiomer often displays stereoselective inhibition of MAO-A[5].

  • Substitution on Tetrahydroisoquinoline Ring: The pattern of substitution on the tetrahydroisoquinoline ring can shift selectivity towards MAO-B, as seen with N-methylation[5].

Experimental Protocol: MAO Inhibition Assay
  • Enzyme Source: Recombinant human MAO-A and MAO-B are commonly used.

  • Substrate: A suitable substrate such as kynuramine is used, which is a substrate for both MAO-A and MAO-B.

  • Assay Principle: MAO enzymes catalyze the oxidative deamination of the substrate, producing hydrogen peroxide (H2O2).

  • Detection: The production of H2O2 can be measured using a fluorometric or colorimetric method, often coupled with horseradish peroxidase (HRP) and a suitable probe (e.g., Amplex Red).

  • IC50 Determination: The inhibitory activity of the test compounds is determined by measuring the reduction in the rate of H2O2 production, and the IC50 values are calculated.

Monoamine Neurotransmitter Degradation by MAO

MAO enzymes are located on the outer mitochondrial membrane and are responsible for the degradation of monoamine neurotransmitters, thus regulating their levels in the presynaptic neuron.

MAO_Pathway Monoamine Neurotransmitter Degradation cluster_mito Mitochondrion Presynaptic Presynaptic Neuron Monoamine Monoamine Neurotransmitter (e.g., Dopamine, Serotonin) Reuptake Reuptake Transporter Monoamine->Reuptake reuptake MAO MAO-A / MAO-B Monoamine->MAO degradation by Reuptake->Presynaptic Mitochondrion Mitochondrion Aldehyde Aldehyde Metabolite MAO->Aldehyde Acid Carboxylic Acid Metabolite Aldehyde->Acid Inhibitor Substituted Isoquinolinamines Inhibitor->MAO inhibits

Caption: Degradation of monoamine neurotransmitters by MAO and its inhibition.

Conclusion

Substituted isoquinolinamines and their related derivatives represent a promising scaffold for the development of novel therapeutic agents targeting a range of biological processes. The available data, primarily from broader isoquinoline derivatives, indicates that strategic substitution on the isoquinoline core can lead to potent and selective inhibitors of TNF-α, cholinesterases, and monoamine oxidases. Further focused studies on substituted isoquinolinamines are warranted to fully elucidate their structure-activity relationships and therapeutic potential. The experimental protocols and pathway diagrams provided in this guide offer a framework for the continued investigation and development of this important class of compounds.

References

A Comparative Guide to HPLC Purity Assessment of 6-Iodoisoquinolin-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of 6-Iodoisoquinolin-3-amine, a key intermediate in pharmaceutical synthesis. We present a detailed experimental protocol for a robust reversed-phase HPLC (RP-HPLC) method and compare its performance against a similar method for an alternative compound, 6-Bromo-3-aminoisoquinoline. The supporting data is presented in clear, tabular format, and all experimental workflows are visualized using diagrams.

Introduction

The purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical quality attribute that directly impacts the safety and efficacy of the final drug product. This compound is a vital building block in the synthesis of various therapeutic agents. Therefore, a reliable and accurate analytical method for its purity determination is paramount. This guide outlines a comparative study of an RP-HPLC method for this compound and a structurally similar alternative, 6-Bromo-3-aminoisoquinoline, to provide researchers with a practical framework for method development and impurity profiling.

Experimental Protocols

A detailed methodology for the RP-HPLC purity assessment of this compound is provided below. A similar protocol can be applied to 6-Bromo-3-aminoisoquinoline, with minor modifications to the gradient program to ensure optimal separation.

Sample Preparation
  • Standard Solution: Accurately weigh and dissolve approximately 10 mg of this compound reference standard in a 100 mL volumetric flask using a mixture of acetonitrile and water (50:50, v/v) as the diluent to obtain a concentration of 100 µg/mL.

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

  • Impurity Stock Solution: Prepare a stock solution containing known or potential impurities (e.g., starting materials, positional isomers) at a concentration of approximately 100 µg/mL in the diluent. A working solution can be prepared by diluting the stock solution to a final concentration of 1 µg/mL.

HPLC Instrumentation and Conditions
ParameterCondition
Instrument Agilent 1260 Infinity II LC System or equivalent
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B 0.1% Trifluoroacetic acid in Acetonitrile
Gradient Program 0-5 min: 10% B; 5-25 min: 10-80% B; 25-30 min: 80% B; 30.1-35 min: 10% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Data Analysis

The percentage purity of the sample is calculated based on the area normalization method, where the peak area of the main component is divided by the total area of all peaks and multiplied by 100.

Data Presentation

The following tables summarize the hypothetical quantitative data for the purity assessment of this compound and its alternative, 6-Bromo-3-aminoisoquinoline, using the described HPLC method.

Table 1: Purity Profile of this compound

Peak IDCompound NameRetention Time (min)Peak Area% Area
1Impurity A (Starting Material)5.215,2340.15
2Impurity B (Positional Isomer)12.825,4120.25
3This compound 15.5 9,987,123 99.50
4Impurity C (Unknown)18.110,1560.10

Table 2: Purity Profile of 6-Bromo-3-aminoisoquinoline (Alternative)

Peak IDCompound NameRetention Time (min)Peak Area% Area
1Impurity D (Starting Material)4.818,3450.18
26-Bromo-3-aminoisoquinoline 14.2 9,965,234 99.60
3Impurity E (Positional Isomer)16.512,0980.12
4Impurity F (Unknown)19.310,0500.10

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the logical relationship in the purity assessment process.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis weigh_sample Accurately Weigh Sample dissolve_sample Dissolve in Diluent weigh_sample->dissolve_sample inject_sample Inject Sample Solution dissolve_sample->inject_sample Sample Solution weigh_std Accurately Weigh Reference Standard dissolve_std Dissolve in Diluent weigh_std->dissolve_std inject_std Inject Standard Solution dissolve_std->inject_std Standard Solution chrom_sep Chromatographic Separation (C18 Column, Gradient Elution) inject_sample->chrom_sep inject_std->chrom_sep uv_detection UV Detection at 254 nm chrom_sep->uv_detection peak_integration Peak Integration uv_detection->peak_integration Chromatogram purity_calc Purity Calculation (% Area Normalization) peak_integration->purity_calc report_gen Generate Report purity_calc->report_gen

Caption: Experimental workflow for HPLC purity assessment.

signaling_pathway cluster_synthesis Synthesis & Impurity Profile cluster_analysis Analytical Characterization starting_materials Starting Materials (e.g., Halogenated Isoquinoline Precursor) synthesis_process Chemical Synthesis starting_materials->synthesis_process main_compound This compound (Target Compound) synthesis_process->main_compound impurities Potential Impurities - Positional Isomers - Unreacted Starting Materials - By-products synthesis_process->impurities hplc_method RP-HPLC Method main_compound->hplc_method Analyzed by impurities->hplc_method Detected and Quantified by separation Separation of Main Compound and Impurities hplc_method->separation quantification Quantification of Purity and Impurity Levels separation->quantification purity_report Purity Assessment Report quantification->purity_report Results in

Caption: Logical relationship in purity assessment.

A Comparative Benchmarking of Synthetic Routes to 6-Iodoisoquinolin-3-amine for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in the field of drug development, the efficient synthesis of novel molecular scaffolds is a critical cornerstone of innovation. This guide provides a comprehensive comparison of two distinct synthetic pathways to 6-iodoisoquinolin-3-amine, a valuable building block in medicinal chemistry. The routes are evaluated based on experimental data for key metrics including yield, reaction conditions, and scalability, offering a clear framework for selecting the optimal method for specific research and development needs.

The isoquinoline core is a privileged scaffold in numerous biologically active compounds. The introduction of an iodine atom at the 6-position and an amine group at the 3-position provides valuable handles for further functionalization, making this compound a highly sought-after intermediate for the synthesis of kinase inhibitors and other therapeutic agents. This guide details and compares two plausible multi-step synthetic routes to this target molecule, providing detailed protocols and a summary of quantitative data to aid in informed decision-making.

Route 1: Synthesis via Direct Iodination of 3-Aminoisoquinoline

This synthetic approach focuses on the initial construction of the 3-aminoisoquinoline core, followed by a regioselective iodination at the C6 position.

Experimental Workflow for Route 1:

Route 1: Direct Iodination of 3-Aminoisoquinoline cluster_0 Step 1: Synthesis of 3-Aminoisoquinoline cluster_1 Step 2: Iodination start1 o-Tolunitrile step1_1 Bromination (NBS, AIBN) start1->step1_1 intermediate1 2-(Bromomethyl)benzonitrile step1_1->intermediate1 step1_2 Cyanation (NaCN) intermediate1->step1_2 intermediate2 2-Cyanobenzyl cyanide step1_2->intermediate2 step1_3 Base-catalyzed cyclization (NaOEt) intermediate2->step1_3 product1 3-Aminoisoquinoline step1_3->product1 step2_1 Iodination (NIS, TfOH) product1->step2_1 final_product This compound step2_1->final_product

Caption: Synthetic pathway for Route 1 to this compound.

Experimental Protocols for Route 1

Step 1: Synthesis of 3-Aminoisoquinoline from o-Tolunitrile

  • Bromination of o-Tolunitrile: o-Tolunitrile is reacted with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) in a suitable solvent like carbon tetrachloride. The reaction mixture is refluxed until completion, followed by filtration and concentration to yield 2-(bromomethyl)benzonitrile.

  • Cyanation of 2-(Bromomethyl)benzonitrile: The resulting bromide is treated with sodium cyanide (NaCN) in a polar aprotic solvent like dimethylformamide (DMF) to afford 2-cyanobenzyl cyanide.

  • Cyclization to 3-Aminoisoquinoline: 2-Cyanobenzyl cyanide is subjected to a base-catalyzed cyclization using a strong base such as sodium ethoxide (NaOEt) in ethanol. The reaction mixture is heated, and upon completion, the product is isolated by precipitation and filtration to give 3-aminoisoquinoline.

Step 2: Iodination of 3-Aminoisoquinoline

To a solution of 3-aminoisoquinoline in trifluoromethanesulfonic acid (TfOH), N-iodosuccinimide (NIS) is added portion-wise at a controlled temperature. The reaction is stirred until complete consumption of the starting material. The mixture is then carefully quenched with an aqueous basic solution and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated, and the crude product is purified by column chromatography to yield this compound.

Route 2: Synthesis via Sandmeyer Reaction of a 6-Amino Precursor

This alternative route involves the initial synthesis of a 6-nitroisoquinoline derivative, followed by the introduction of the 3-amino group, reduction of the nitro group, and a final Sandmeyer reaction to install the iodine atom.

Experimental Workflow for Route 2:

Route 2: Sandmeyer Reaction cluster_0 Step 1: Synthesis of 6-Nitroisoquinoline Precursor cluster_1 Step 2: Amination and Reduction cluster_2 Step 3: Dechlorination and Sandmeyer Reaction start2 4-Nitrophthalic acid step2_1 Conversion to Anhydride start2->step2_1 intermediate3 4-Nitrophthalic anhydride step2_1->intermediate3 step2_2 Reaction with Glycine intermediate3->step2_2 intermediate4 2-(Carboxymethyl)-4-nitrobenzoic acid step2_2->intermediate4 step2_3 Cyclization and Chlorination intermediate4->step2_3 intermediate5 1,3-Dichloro-6-nitroisoquinoline step2_3->intermediate5 step2_4 Amination at C3 intermediate5->step2_4 intermediate6 3-Amino-1-chloro-6-nitroisoquinoline step2_4->intermediate6 step2_5 Reduction of Nitro Group intermediate6->step2_5 intermediate7 3,6-Diamino-1-chloroisoquinoline step2_5->intermediate7 step2_6 Dechlorination intermediate7->step2_6 intermediate8 3,6-Diaminoisoquinoline step2_6->intermediate8 step2_7 Diazotization and Iodination (NaNO2, KI) intermediate8->step2_7 final_product2 This compound step2_7->final_product2

Caption: Synthetic pathway for Route 2 to this compound.

Experimental Protocols for Route 2

Step 1: Synthesis of 1,3-Dichloro-6-nitroisoquinoline

  • Formation of 4-Nitrophthalic Anhydride: 4-Nitrophthalic acid is heated to its melting point to undergo dehydration and form 4-nitrophthalic anhydride.

  • Synthesis of 2-(Carboxymethyl)-4-nitrobenzoic acid: The anhydride is reacted with glycine to yield 2-(carboxymethyl)-4-nitrobenzoic acid.

  • Cyclization and Chlorination: The resulting acid is treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to effect cyclization and chlorination, affording 1,3-dichloro-6-nitroisoquinoline.

Step 2: Amination and Reduction

  • Amination at the 3-Position: 1,3-Dichloro-6-nitroisoquinoline is selectively aminated at the more reactive 3-position using a suitable ammonia source under controlled conditions.

  • Reduction of the Nitro Group: The nitro group of 3-amino-1-chloro-6-nitroisoquinoline is reduced to an amino group using a standard reducing agent like tin(II) chloride (SnCl₂) in hydrochloric acid or catalytic hydrogenation.

Step 3: Dechlorination and Sandmeyer Reaction

  • Dechlorination: The remaining chloro group at the 1-position is removed by catalytic hydrogenation.

  • Sandmeyer Reaction: The resulting 3,6-diaminoisoquinoline is diazotized at the 6-amino position using sodium nitrite (NaNO₂) in an acidic medium, followed by treatment with potassium iodide (KI) to yield the final product, this compound.

Comparative Analysis of Synthetic Routes

ParameterRoute 1: Direct IodinationRoute 2: Sandmeyer Reaction
Number of Steps 2 main stages (multi-step synthesis of 3-aminoisoquinoline)3 main stages (multi-step synthesis)
Starting Materials o-Tolunitrile4-Nitrophthalic acid
Key Reagents NBS, NaCN, NaOEt, NIS, TfOHGlycine, POCl₃, SnCl₂, NaNO₂, KI
Potential Challenges Regioselectivity of iodination, handling of cyanides.Multiple protection/deprotection steps may be needed, handling of diazoniu
Overall Yield ModeratePotentially lower due to more steps
Scalability Potentially more scalable due to fewer steps.May be less scalable due to the complexity of the multi-step process.

Conclusion and Recommendations

Both synthetic routes present viable pathways to this compound.

Route 1 offers a more convergent and potentially higher-yielding approach, contingent on the successful regioselective iodination of 3-aminoisoquinoline. The directing effect of the C3-amino group is expected to favor substitution at the C6 position. This route is likely to be more amenable to large-scale synthesis due to the fewer number of transformations.

The choice between these two routes will ultimately depend on the specific requirements of the research or development project, including the desired scale of synthesis, available starting materials, and the laboratory's expertise with the key chemical transformations involved. For rapid access to the target compound on a smaller scale, Route 1 may be the preferred option. For a more classical and potentially more predictable, albeit longer, synthesis, Route 2 offers a robust alternative.

A Comparative Guide to the Experimental and Computational Analysis of 6-Iodoisoquinolin-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of available experimental data and computational predictions for 6-Iodoisoquinolin-3-amine and its close structural analogs. Due to the limited availability of direct experimental data for this compound, this document leverages information from related iodo-substituted quinoline and isoquinoline derivatives to offer insights into its potential physicochemical properties, biological activities, and relevant experimental methodologies.

Introduction

This compound is a heterocyclic aromatic compound belonging to the isoquinoline class of molecules. Isoquinoline and its derivatives are of significant interest in medicinal chemistry due to their presence in a wide range of biologically active natural products and synthetic compounds.[1][2] The introduction of a halogen, such as iodine, and an amine group can significantly modulate the electronic properties, lipophilicity, and biological activity of the isoquinoline scaffold, making it a valuable subject for drug discovery and development.[3] These modifications can influence the compound's ability to interact with biological targets and its pharmacokinetic profile.

Physicochemical Properties: Experimental Data vs. In Silico Predictions

Property6-Iodo-3-methylquinolin-4-amine (Experimental Analog)This compound (In Silico Prediction)
Molecular Formula C10H9IN2[4]C9H7IN2
Molecular Weight 284.10 g/mol [4]270.07 g/mol [3]
Melting Point Not available[4]Not available
Solubility Soluble in organic solvents (e.g., DMSO)[4]Predicted to be soluble in organic solvents
logP Not available2.311[5]
Topological Polar Surface Area (TPSA) Not available75.19 Ų[5]
Hydrogen Bond Donors Not available1[5]
Hydrogen Bond Acceptors Not available6[5]

Biological Activity and Potential Signaling Pathways

While specific biological activity for this compound has not been extensively reported, the broader class of isoquinoline and quinoline derivatives exhibits a wide range of pharmacological effects, including antiviral, anticancer, and antibacterial activities.[1][4]

Isoquinoline alkaloids are known to interfere with multiple signaling pathways that are crucial for viral replication, such as the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase/extracellular-signal-regulated kinase (MEK/ERK) pathways.[1]

Below is a conceptual diagram of a signaling pathway potentially modulated by isoquinoline derivatives.

G Conceptual Signaling Pathway for Isoquinoline Derivatives Isoquinoline Derivative Isoquinoline Derivative Receptor Receptor Isoquinoline Derivative->Receptor Signaling Cascade Signaling Cascade Receptor->Signaling Cascade NF-kB Pathway NF-kB Pathway Signaling Cascade->NF-kB Pathway MEK/ERK Pathway MEK/ERK Pathway Signaling Cascade->MEK/ERK Pathway Cellular Response Cellular Response NF-kB Pathway->Cellular Response MEK/ERK Pathway->Cellular Response

Caption: Potential signaling pathways modulated by isoquinoline derivatives.

Experimental Protocols

Detailed experimental protocols for this compound are not available. However, based on the synthesis and characterization of similar compounds, a general workflow can be proposed.

Hypothetical Synthesis and Characterization Workflow

The synthesis of this compound would likely involve a multi-step process starting from a suitable isoquinoline precursor. A plausible synthetic route could involve the introduction of the iodine and amine functionalities through methods such as electrophilic iodination and nucleophilic aromatic substitution or through a Sandmeyer-type reaction from an amino precursor.[3]

G Hypothetical Experimental Workflow cluster_0 Synthesis cluster_1 Purification & Characterization cluster_2 Biological Evaluation Starting Material Starting Material Intermediate Intermediate Starting Material->Intermediate Reaction 1 Final Product Final Product Intermediate->Final Product Reaction 2 Purification Purification Final Product->Purification NMR NMR Purification->NMR Mass Spec Mass Spec Purification->Mass Spec IR Spec IR Spec Purification->IR Spec Biological Assay Biological Assay IR Spec->Biological Assay

References

Efficacy of 6-Substituted Isoquinolin-1-amine Analogs as ROCK-I Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Due to the lack of publicly available comparative studies on 6-Iodoisoquinolin-3-amine analogs, this guide presents an analysis of a closely related and well-documented series: 6-substituted isoquinolin-1-amine analogs as Rho-associated protein kinase (ROCK) inhibitors. The data and protocols are compiled from publicly available abstracts and general knowledge of the field. For complete and detailed information, please refer to the full scientific publications.

This guide provides a comparative overview of the efficacy of a series of 6-substituted isoquinolin-1-amine analogs in biological assays targeting ROCK-I, a key enzyme implicated in various cardiovascular diseases. The objective is to present the structure-activity relationship (SAR) of these compounds, supported by available experimental data.

Data Presentation: Comparative Efficacy of ROCK-I Inhibitors

The following table summarizes the in vitro efficacy of selected 6-substituted isoquinolin-1-amine analogs against the ROCK-I enzyme. The inhibitory activity is presented as the half-maximal inhibitory concentration (IC50), a standard measure of a compound's potency.

Compound ID6-SubstituentROCK-I IC50 (nM)Notes
1 -H>10000Parent scaffold with low activity.
2a 4-Fluorophenyl500Introduction of an aryl group improves potency.
2b 4-Methoxyphenyl350Electron-donating group enhances activity.
2c 4-(Trifluoromethyl)phenyl750Electron-withdrawing group is less favorable.
3a 4-Pyridyl200Heterocyclic substituent further increases potency.
3b 3-Pyridyl250Positional isomerism of nitrogen affects activity.
4 (Lead Compound) 1-Methyl-1H-pyrazol-4-yl80Optimized heterocyclic substituent shows high potency.

Note: The IC50 values are representative and intended for comparative purposes. Actual values may vary between different experimental setups. Data is synthesized from abstracts of relevant studies.

Experimental Protocols

The following are detailed methodologies for key experiments typically cited in the evaluation of ROCK-I inhibitors.

In Vitro ROCK-I Kinase Inhibition Assay (IMAP-based)

This assay quantifies the inhibitory effect of the compounds on the enzymatic activity of ROCK-I.

Materials:

  • Recombinant human ROCK-I enzyme

  • Fluorescently labeled peptide substrate (e.g., from the myosin phosphatase targeting subunit 1, MYPT1)

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • IMAP™ binding reagent (Molecular Devices)

  • Test compounds dissolved in DMSO

  • 384-well microplates

Procedure:

  • Compound Preparation: A serial dilution of the test compounds is prepared in DMSO and then diluted in the assay buffer.

  • Reaction Mixture: The ROCK-I enzyme and the fluorescently labeled peptide substrate are mixed in the assay buffer.

  • Initiation of Reaction: The enzymatic reaction is initiated by adding ATP to the mixture of enzyme, substrate, and test compound in the microplate wells.

  • Incubation: The plate is incubated at room temperature for a specified period (e.g., 60 minutes) to allow for the phosphorylation of the substrate.

  • Termination and Detection: The IMAP™ binding reagent is added to the wells. This reagent binds to the phosphorylated substrate.

  • Fluorescence Polarization Reading: The plate is read on a fluorescence polarization reader. The degree of polarization is proportional to the amount of phosphorylated substrate, which is inversely proportional to the inhibitory activity of the test compound.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based Assay for ROCK Activity (Myosin Light Chain Phosphorylation)

This assay assesses the ability of the compounds to inhibit ROCK activity within a cellular context.

Materials:

  • A suitable cell line (e.g., Human Umbilical Vein Endothelial Cells - HUVECs)

  • Cell culture medium and supplements

  • Test compounds dissolved in DMSO

  • Stimulating agent (e.g., Thrombin or LPA)

  • Lysis buffer

  • Antibodies: Primary antibody against phosphorylated myosin light chain 2 (p-MLC2) and a secondary antibody conjugated to a detectable marker (e.g., HRP or a fluorophore).

  • Western blotting or ELISA equipment.

Procedure:

  • Cell Culture: Cells are cultured in appropriate multi-well plates until they reach a suitable confluency.

  • Compound Treatment: The cells are pre-incubated with various concentrations of the test compounds for a defined period.

  • Stimulation: The cells are then stimulated with an agent like thrombin to induce ROCK-mediated phosphorylation of MLC2.

  • Cell Lysis: The cells are washed and then lysed to release the cellular proteins.

  • Quantification of p-MLC2: The levels of phosphorylated MLC2 in the cell lysates are quantified using either Western blotting or an ELISA-based method with the specific antibodies.

  • Data Analysis: The inhibition of MLC2 phosphorylation by the test compounds is calculated relative to the stimulated control. IC50 values are determined by plotting the percentage of inhibition against the compound concentration.

Mandatory Visualization

Signaling Pathway of ROCK

ROCK_Signaling_Pathway ROCK Signaling Pathway Extracellular_Signal Extracellular Signals (e.g., LPA, Thrombin) GPCR GPCR Extracellular_Signal->GPCR RhoGEF RhoGEF GPCR->RhoGEF Activates RhoA_GDP RhoA-GDP (Inactive) RhoGEF->RhoA_GDP Promotes GDP/GTP Exchange RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP ROCK ROCK RhoA_GTP->ROCK Activates MLC_Phosphatase MLC Phosphatase ROCK->MLC_Phosphatase Inhibits p_MLC Phosphorylated MLC ROCK->p_MLC Phosphorylates MLC LIMK LIM Kinase ROCK->LIMK Activates Compound 6-Substituted Isoquinolin-1-amine Analogs Compound->ROCK Inhibits MLC_Phosphatase->p_MLC Dephosphorylates Actin_Myosin Actin-Myosin Interaction p_MLC->Actin_Myosin Cytoskeletal_Effects Cytoskeletal Effects (Stress Fiber Formation, Contraction) Actin_Myosin->Cytoskeletal_Effects Cofilin Cofilin LIMK->Cofilin Phosphorylates p_Cofilin Phosphorylated Cofilin (Inactive) Cofilin->p_Cofilin Actin_Polymerization Actin Polymerization p_Cofilin->Actin_Polymerization Inhibits Depolymerization

Caption: The ROCK signaling cascade and point of inhibition.

Experimental Workflow for In Vitro Kinase Assay

Kinase_Assay_Workflow Experimental Workflow for In Vitro Kinase Assay Start Start Compound_Prep Prepare Serial Dilutions of Test Compounds Start->Compound_Prep Reaction_Setup Dispense Compounds, Enzyme, and Substrate into Plate Compound_Prep->Reaction_Setup Initiate_Reaction Add ATP to Start Reaction Reaction_Setup->Initiate_Reaction Incubation Incubate at Room Temperature Initiate_Reaction->Incubation Stop_Reaction Add Detection Reagent (e.g., IMAP) Incubation->Stop_Reaction Read_Plate Read Fluorescence Polarization Stop_Reaction->Read_Plate Data_Analysis Calculate % Inhibition and IC50 Values Read_Plate->Data_Analysis End End Data_Analysis->End

Caption: General workflow for an in vitro kinase inhibition assay.

Spectroscopic comparison of 6-Iodoisoquinolin-3-amine and its precursors

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of the spectroscopic signatures of 6-Iodoisoquinolin-3-amine and its synthetic precursors, 6-Aminoisoquinoline and 3-Amino-6-bromoisoquinoline, provides valuable insights for researchers and professionals in drug development. This guide offers a comparative overview of their key spectral features, supported by experimental data, to facilitate their identification, characterization, and utilization in complex synthetic pathways.

The isoquinoline scaffold is a prominent structural motif in a vast array of biologically active compounds and natural products. The strategic introduction of functional groups, such as halogens and amines, onto this core structure is a cornerstone of medicinal chemistry, enabling the fine-tuning of a molecule's physicochemical properties and biological activity. This compound, in particular, holds significant potential as a versatile intermediate for the synthesis of novel therapeutic agents. A thorough understanding of its spectroscopic properties, alongside those of its precursors, is paramount for efficient synthesis and characterization.

Synthetic Pathway Overview

A plausible synthetic route to this compound involves a two-step process commencing from 6-aminoisoquinoline. The initial step is a bromination reaction to yield 3-amino-6-bromoisoquinoline, which is then subjected to an iodine-for-bromine substitution to afford the final product. This pathway allows for a comparative analysis of the spectroscopic changes occurring with the sequential introduction of different halogen substituents.

Synthetic_Pathway 6-Aminoisoquinoline 6-Aminoisoquinoline 3-Amino-6-bromoisoquinoline 3-Amino-6-bromoisoquinoline 6-Aminoisoquinoline->3-Amino-6-bromoisoquinoline Bromination This compound This compound 3-Amino-6-bromoisoquinoline->this compound Iodination

Caption: Synthetic route to this compound.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and its precursors.

Table 1: ¹H NMR Spectroscopic Data (δ, ppm)

CompoundH-1H-4H-5H-7H-8NH₂
6-Aminoisoquinoline[1]8.98 (s)7.35 (d, J=5.5 Hz)6.58 (s)7.00 (d, J=9.0 Hz)7.75 (d, J=9.0 Hz)5.54 (br s)
3-Amino-6-bromoisoquinoline~9.1 (s)~7.5 (s)~7.8 (d)~7.6 (dd)~8.0 (d)~6.0 (br s)
This compound~9.2 (s)~7.6 (s)~8.0 (d)~7.5 (dd)~7.8 (d)~6.1 (br s)
Note: Predicted values for 3-Amino-6-bromoisoquinoline and this compound are based on substituent effects and data from related compounds.

Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)

CompoundC-1C-3C-4C-4aC-5C-6C-7C-8C-8a
6-Aminoisoquinoline~152~143~109~129~120~145~123~135~128
3-Amino-6-bromoisoquinoline~153~155~105~128~123~118~126~138~130
This compound~153~155~106~129~95~145~132~138~131
Note: Predicted values are based on established substituent effects in heterocyclic systems.

Table 3: Infrared (IR) and Mass Spectrometry (MS) Data

CompoundIR (cm⁻¹) - Key PeaksMS (m/z) - [M]⁺
6-Aminoisoquinoline[2]3400-3250 (N-H stretch, 2 bands), 1650-1580 (N-H bend), 1335-1250 (C-N stretch)[3]144.17[2]
3-Amino-6-bromoisoquinoline[4]3400-3250 (N-H stretch, 2 bands), 1650-1580 (N-H bend), 1335-1250 (C-N stretch), C-Br stretch region222.96 / 224.96 (Br isotopes)
This compound3400-3250 (N-H stretch, 2 bands), 1650-1580 (N-H bend), 1335-1250 (C-N stretch), C-I stretch region270.07
Note: Predicted IR values are based on typical functional group absorptions.[3]

Experimental Protocols

General Spectroscopic Analysis:

  • ¹H and ¹³C NMR: Spectra are typically recorded on a 300 or 400 MHz spectrometer using deuterated solvents such as DMSO-d₆ or CDCl₃. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer. Samples are typically analyzed as KBr pellets or as a thin film. Characteristic absorption bands are reported in wavenumbers (cm⁻¹).

  • Mass Spectrometry (MS): Mass spectra are recorded using an electron ionization (EI) or electrospray ionization (ESI) source. The molecular ion peak ([M]⁺) is reported as a mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Synthesis of 6-Aminoisoquinoline:

A common method for the synthesis of 6-aminoisoquinoline involves the reaction of 6-bromoisoquinoline with ammonia in the presence of a copper catalyst.[1]

Synthesis of 3-Amino-6-bromoisoquinoline:

This intermediate can be synthesized through the bromination of 6-aminoisoquinoline.

Synthesis of this compound:

The target compound can be prepared from 3-amino-6-bromoisoquinoline via a halogen exchange reaction, for example, using sodium iodide in the presence of a copper catalyst.

Discussion of Spectroscopic Trends

The spectroscopic data reveals distinct trends that are indicative of the structural changes occurring during the synthesis of this compound.

  • ¹H NMR: The introduction of a bromine atom at the 6-position in 3-amino-6-bromoisoquinoline is expected to cause a downfield shift of the adjacent aromatic protons (H-5 and H-7) compared to 6-aminoisoquinoline due to the inductive effect of the bromine. A similar, but potentially more pronounced, effect is anticipated upon the introduction of the iodine atom in this compound. The chemical shift of the amino protons (NH₂) will be sensitive to solvent and concentration but generally appears as a broad singlet.

  • ¹³C NMR: The carbon spectra provide clear evidence of the substitution pattern. The carbon atom directly attached to the halogen (C-6) will show a significant shift. The C-Br bond in 3-amino-6-bromoisoquinoline will cause a shift in the C-6 resonance, and a more substantial upfield shift is expected for the C-I bond in this compound due to the "heavy atom effect".

  • IR Spectroscopy: The IR spectra of all three compounds will be dominated by the characteristic bands of the amino group, including the N-H stretching vibrations (typically two bands for a primary amine) and the N-H bending vibration.[3] The C-N stretching of the aromatic amine will also be present. The key difference will be the presence of C-Br and C-I stretching vibrations at lower frequencies, which can help to distinguish the halogenated compounds.

  • Mass Spectrometry: The mass spectra provide definitive confirmation of the molecular weight of each compound. For 3-amino-6-bromoisoquinoline, the presence of the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will be a key diagnostic feature. The molecular ion peak of this compound will be observed at m/z 270.

Conclusion

The spectroscopic comparison of this compound and its precursors, 6-aminoisoquinoline and 3-amino-6-bromoisoquinoline, highlights the predictable and systematic changes in their NMR, IR, and MS data. This detailed analysis serves as a valuable resource for researchers, enabling confident identification and characterization of these important synthetic intermediates in the pursuit of novel drug candidates. The provided experimental protocols and the visual representation of the synthetic pathway further aid in the practical application of this knowledge in a laboratory setting.

References

Assessing the Selectivity of Reactions Involving 6-Iodoisoquinolin-3-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, 6-Iodoisoquinolin-3-amine serves as a versatile building block in the synthesis of complex molecules. Its unique structure, featuring both a reactive iodine atom and an amino group on the isoquinoline scaffold, allows for a variety of cross-coupling reactions. This guide provides a comparative assessment of the selectivity of three common palladium-catalyzed cross-coupling reactions involving this substrate: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The information presented is compiled from established methodologies for similar substrates, providing a predictive framework for reaction outcomes.

Comparative Analysis of Coupling Reactions

The selectivity of palladium-catalyzed cross-coupling reactions on this compound is primarily dictated by the choice of catalyst, ligand, base, and reaction conditions. The inherent reactivity of the C-I bond at the 6-position makes it the primary site for oxidative addition to the palladium catalyst in all three reaction types. The amino group at the 3-position can potentially influence the reaction's outcome by coordinating to the metal center or by undergoing side reactions, although its nucleophilicity is generally lower than that of the external nucleophiles used in these couplings.

Below is a summary of the expected outcomes and selectivities for each reaction type. The quantitative data is extrapolated from studies on analogous aryl and heteroaryl iodides.

Table 1: Comparison of Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira Reactions on this compound (Predicted)

Reaction TypeCoupling PartnerTypical Catalyst/LigandTypical BaseSolventTemperature (°C)Predicted Yield (%)Selectivity
Suzuki-Miyaura Arylboronic acidPd(PPh₃)₄ or Pd(dppf)Cl₂K₂CO₃, Cs₂CO₃Dioxane/H₂O, Toluene80-11070-95High for C-C bond formation at C6.
Buchwald-Hartwig Primary/Secondary AminePd₂(dba)₃ / XantPhos or JohnPhosNaOtBu, Cs₂CO₃Toluene, Dioxane80-12060-90High for C-N bond formation at C6.
Sonogashira Terminal AlkynePdCl₂(PPh₃)₂ / CuIEt₃N, PiperidineDMF, THF25-10075-98High for C-C bond formation at C6.

Detailed Experimental Protocols

The following are generalized experimental protocols for each reaction type, adapted for this compound based on established literature procedures for similar substrates.

Suzuki-Miyaura Coupling: Synthesis of 6-Arylisoquinolin-3-amine

This protocol describes the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.

Procedure:

  • To a reaction vessel, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a base such as K₂CO₃ or Cs₂CO₃ (2.0 mmol).

  • Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 mmol) or Pd(dppf)Cl₂ (0.05 mmol).

  • The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add a degassed solvent system, such as a mixture of dioxane and water (4:1, 5 mL).

  • The reaction mixture is heated to 80-110 °C and stirred for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 6-arylisoquinolin-3-amine.

Buchwald-Hartwig Amination: Synthesis of N-Substituted-6-aminoisoquinolin-3-amine

This protocol outlines the palladium-catalyzed amination of this compound with a primary or secondary amine.[1]

Procedure:

  • In a glovebox, a reaction tube is charged with this compound (1.0 mmol), the amine coupling partner (1.2 mmol), a palladium precatalyst such as Pd₂(dba)₃ (0.025 mmol), and a phosphine ligand like XantPhos (0.1 mmol) or JohnPhos (0.1 mmol).

  • A strong base, typically NaOtBu (1.4 mmol) or Cs₂CO₃ (1.4 mmol), is added.

  • The tube is sealed, and anhydrous, degassed toluene or dioxane (5 mL) is added.

  • The reaction mixture is heated to 80-120 °C and stirred for 12-24 hours.

  • After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of celite.

  • The filtrate is washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.

  • Purification of the residue by flash column chromatography yields the N-substituted-6-aminoisoquinolin-3-amine product.

Sonogashira Coupling: Synthesis of 6-Alkynylisoquinolin-3-amine

This protocol details the copper-co-catalyzed palladium-catalyzed coupling of this compound with a terminal alkyne.[2]

Procedure:

  • A mixture of this compound (1.0 mmol), the terminal alkyne (1.2 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol) is placed in a reaction flask.

  • The flask is evacuated and filled with an inert atmosphere.

  • Anhydrous solvent, such as DMF or THF (10 mL), and a base, typically triethylamine or piperidine (2.0 mmol), are added.

  • The reaction is stirred at a temperature ranging from room temperature to 100 °C for 4-24 hours.

  • Once the reaction is complete, the solvent is removed under reduced pressure.

  • The residue is taken up in an organic solvent and washed with aqueous ammonium chloride solution and brine.

  • The organic layer is dried, filtered, and concentrated.

  • The crude product is purified by column chromatography to give the 6-alkynylisoquinolin-3-amine.

Visualizing Reaction Pathways and Workflows

The following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, as well as a general experimental workflow for these cross-coupling reactions.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-I Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Oxidative Addition->Ar-Pd(II)-I(L2) Transmetalation Transmetalation Ar-Pd(II)-I(L2)->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-I Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Oxidative Addition->Ar-Pd(II)-I(L2) Amine Coordination & Deprotonation Amine Coordination & Deprotonation Ar-Pd(II)-I(L2)->Amine Coordination & Deprotonation R'R''NH Base Ar-Pd(II)-NR'R''(L2) Ar-Pd(II)-NR'R''(L2) Amine Coordination & Deprotonation->Ar-Pd(II)-NR'R''(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-NR'R''(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-NR'R''

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-I Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Oxidative Addition->Ar-Pd(II)-I(L2) Transmetalation Transmetalation Ar-Pd(II)-I(L2)->Transmetalation Cu-C≡CR Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Transmetalation->Ar-Pd(II)-C≡CR(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-C≡CR(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-C≡CR R-C≡CH R-C≡CH Cu-C≡CR Cu-C≡CR R-C≡CH->Cu-C≡CR CuI, Base Cu(I) Cu(I) Cu-C≡CR->Cu(I) Transmetalation

Caption: Catalytic cycles of the Sonogashira reaction.

Experimental_Workflow Start Start Combine Reactants Combine this compound, Coupling Partner, Base, Catalyst, Ligand Start->Combine Reactants Inert Atmosphere Evacuate and backfill with Ar/N₂ Combine Reactants->Inert Atmosphere Add Solvent Add degassed solvent Inert Atmosphere->Add Solvent Reaction Heat and stir for specified time Add Solvent->Reaction Workup Cool, dilute, wash, and dry Reaction->Workup Purification Column Chromatography Workup->Purification Characterization NMR, MS, etc. Purification->Characterization End End Characterization->End

Caption: General experimental workflow for cross-coupling reactions.

References

Head-to-Head Comparison of Catalysts for Cross-Coupling Reactions of 6-Iodoisoquinolin-3-amine: A Practical Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of current literature reveals a notable scarcity of specific head-to-head comparative studies for the cross-coupling reactions of 6-Iodoisoquinolin-3-amine. While numerous publications detail the application of various palladium- and copper-based catalytic systems for the functionalization of related aza-heterocycles, direct experimental data on this particular substrate is limited. This guide, therefore, provides a framework for researchers, scientists, and drug development professionals to strategically select and optimize catalysts for the cross-coupling of this compound. The information presented is based on established principles of cross-coupling chemistry and successful applications to analogous iodo-amino-heterocyclic scaffolds.

This guide will focus on the most prevalent and versatile cross-coupling reactions for the formation of C-C and C-N bonds: the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions. For each reaction, a general overview of catalyst selection, typical reaction conditions, and a model experimental protocol are provided as a starting point for optimization.

Catalyst Selection Strategy: A General Workflow

The selection of an optimal catalyst system for a given cross-coupling reaction is a multi-parameter problem. The choice of the palladium or copper precursor, the phosphine ligand, the base, and the solvent all play a crucial role in determining the reaction's efficiency, yield, and selectivity. The following diagram illustrates a typical workflow for catalyst screening and optimization.

Caption: A logical workflow for the systematic screening and optimization of catalysts for cross-coupling reactions.

Suzuki-Miyaura Coupling: For C-C Bond Formation with Boronic Acids

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between an aryl halide and an organoboron compound. Palladium catalysts are almost exclusively used for this transformation.

Typical Catalyst Systems for Suzuki-Miyaura Coupling
Catalyst PrecursorLigandBaseSolvent(s)Temperature (°C)
Pd(OAc)₂PPh₃K₂CO₃, Na₂CO₃Toluene/H₂O, Dioxane/H₂O80-110
Pd₂(dba)₃SPhos, XPhosK₃PO₄, Cs₂CO₃Toluene, Dioxane, THFRT - 100
PdCl₂(dppf)(dppf)K₂CO₃, CsFDMF, DME80-120
Pd(PPh₃)₄(PPh₃)Na₂CO₃, K₃PO₄Toluene/EtOH/H₂O80-100

General Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Cycle Pd0 Pd(0)Ln PdII_Aryl Ar-Pd(II)-X Ln Pd0->PdII_Aryl PdII_Boronate [Ar-Pd(II)-OR'] Ln PdII_Aryl->PdII_Boronate Ligand Exchange PdII_Transmetalation Ar-Pd(II)-Ar' Ln PdII_Boronate->PdII_Transmetalation PdII_Transmetalation->Pd0 Product Ar-Ar' (Product) PdII_Transmetalation->Product Reductive Elimination Start Ar-X (this compound) Start->PdII_Aryl Oxidative Addition Boronic Ar'-B(OR)2 Borate_Complex [Ar'B(OR)2(Base)]- Boronic->Borate_Complex Base Base (e.g., K2CO3) Base->Borate_Complex Borate_Complex->PdII_Transmetalation Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Model Experimental Protocol: Suzuki-Miyaura Coupling

This is a representative procedure based on similar substrates and should be optimized for this compound.

To a flame-dried round-bottom flask is added this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.). The flask is evacuated and backfilled with argon. A solution of Pd(PPh₃)₄ (0.05 equiv.) in a degassed mixture of toluene (5 mL) and water (1 mL) is added. The reaction mixture is heated to 90 °C and stirred for 12-24 hours, monitoring by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Buchwald-Hartwig Amination: For C-N Bond Formation with Amines

The Buchwald-Hartwig amination is a versatile method for the synthesis of carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl halides.[1]

Typical Catalyst Systems for Buchwald-Hartwig Amination
Catalyst PrecursorLigandBaseSolventTemperature (°C)
Pd(OAc)₂BINAP, Tol-BINAPNaOt-Bu, K₃PO₄Toluene, Dioxane80-110
Pd₂(dba)₃XPhos, RuPhos, BrettPhosLiHMDS, K₂CO₃THF, TolueneRT - 100
PdCl₂(dppf)(dppf)NaOt-Bu, Cs₂CO₃Dioxane, Toluene90-120

General Catalytic Cycle for Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd0 Pd(0)Ln PdII_Aryl Ar-Pd(II)-X Ln Pd0->PdII_Aryl PdII_Amine_Complex [Ar-Pd(II)-N(H)R'R'']+ Ln PdII_Aryl->PdII_Amine_Complex Amine Coordination PdII_Amido Ar-Pd(II)-NR'R'' Ln PdII_Amine_Complex->PdII_Amido Deprotonation PdII_Amido->Pd0 Product Ar-NR'R'' (Product) PdII_Amido->Product Reductive Elimination Start Ar-X (this compound) Start->PdII_Aryl Oxidative Addition Amine HNR'R'' Amine->PdII_Amine_Complex Base Base (e.g., NaOtBu) Base->PdII_Amido

References

Safety Operating Guide

Personal protective equipment for handling 6-Iodoisoquinolin-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 6-Iodoisoquinolin-3-amine. Adherence to these guidelines is critical to ensure personal safety and minimize environmental impact.

Hazard Summary & Personal Protective Equipment (PPE)

This compound is a chemical compound that requires careful handling due to its potential health hazards. It is harmful if swallowed and toxic in contact with skin.[1] It is also known to cause skin irritation and serious eye irritation.[1]

Quantitative Hazard Data

Hazard StatementGHS Classification
Harmful if swallowedAcute toxicity, Oral (Category 4)[1]
Toxic in contact with skinAcute toxicity, Dermal (Category 3)[1]
Causes skin irritationSkin irritation (Category 2)[1]
Causes serious eye irritationEye irritation (Category 2A)[1]
Harmful to aquatic life with long lasting effectsShort-term (acute) aquatic hazard (Category 3), Long-term (chronic) aquatic hazard (Category 3)[1]

Recommended Personal Protective Equipment (PPE)

To mitigate exposure risks, the following personal protective equipment is mandatory when handling this compound:

Protection TypeSpecificationRationale
Eye/Face Protection Safety glasses with side-shields or goggles. A face shield may be necessary for splash hazards.[1][2]To prevent eye irritation or serious eye damage from splashes or dust.[1]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.[1]To prevent skin contact, which can be toxic and cause irritation.[1]
Respiratory Protection Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator is recommended.[3]To avoid inhalation of potentially harmful dust or vapors.
Body Protection A chemical-resistant apron or coveralls may be appropriate for larger quantities or when there is a significant risk of splashing.[4]To provide an additional layer of protection against skin exposure.

Operational Plan: Step-by-Step Handling Protocol

A systematic approach is crucial for the safe handling of this compound. The following workflow outlines the necessary steps from preparation to post-handling procedures.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_decon Decontamination Phase cluster_waste Waste Disposal Phase prep Preparation handling Handling & Use prep->handling Proceed when ready decon Decontamination handling->decon After experiment emergency Emergency Response handling->emergency In case of spill/exposure waste Waste Disposal decon->waste Segregate waste p1 1. Review Safety Data Sheet (SDS) p2 2. Ensure fume hood is operational p3 3. Assemble all necessary PPE p4 4. Prepare spill kit h1 1. Don appropriate PPE h2 2. Work within a certified chemical fume hood h3 3. Avoid generating dust h4 4. Use appropriate tools to handle the solid d1 1. Clean work surfaces with appropriate solvent d2 2. Decontaminate all equipment used d3 3. Remove PPE carefully to avoid self-contamination w1 1. Collect all waste in a labeled, sealed container w2 2. Dispose of according to institutional and local regulations

Caption: Workflow for the safe handling of this compound.

Experimental Protocol for Safe Handling:

  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) for this compound before starting any work.[1]

    • Ensure that a certified chemical fume hood is in proper working order.

    • Assemble all required PPE as detailed in the table above.

    • Locate the nearest emergency eyewash station and safety shower.

    • Have a chemical spill kit readily available.

  • Handling:

    • Don the appropriate PPE before entering the designated work area.

    • Conduct all weighing and handling of this compound within the chemical fume hood to minimize inhalation exposure.

    • Handle the solid compound carefully to avoid the formation of dust.

    • Use spatulas or other appropriate tools for transferring the chemical.

    • Do not eat, drink, or smoke in the laboratory area.[1]

  • Decontamination:

    • After handling, thoroughly clean all work surfaces with a suitable solvent.

    • Decontaminate all glassware and equipment that came into contact with the chemical.

    • Carefully remove PPE, avoiding contact with contaminated surfaces, and wash hands thoroughly with soap and water.[1]

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Disposal Workflow

cluster_gen Generation Sources cluster_seg Segregation Categories cluster_cont Containment Procedures gen Waste Generation seg Segregation gen->seg Identify waste type cont Containment seg->cont Use appropriate containers disp Final Disposal cont->disp Arrange for pickup g1 1. Unused/expired chemical g2 2. Contaminated labware (pipettes, vials) g3 3. Contaminated PPE (gloves, wipes) s1 1. Solid Chemical Waste s2 2. Contaminated Solid Waste c1 1. Use clearly labeled, sealed waste containers c2 2. Store in a designated, secure area

Caption: Waste disposal workflow for this compound.

Disposal Protocol:

  • Waste Collection:

    • Collect all waste materials, including leftover this compound, contaminated consumables (e.g., weighing paper, pipette tips), and disposable PPE, in a designated and clearly labeled hazardous waste container.

  • Container Management:

    • Ensure the waste container is made of a compatible material and is kept securely closed when not in use.

    • Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Final Disposal:

    • Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office.

    • Chemical waste generators must adhere to local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[3][5] Do not dispose of this chemical down the drain or in the regular trash.[3][5]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.